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  • Product: 1-(6-Chloropyridin-2-yl)piperidin-4-ol
  • CAS: 1220036-23-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol

Abstract This technical guide provides a comprehensive overview of the synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol, a key heterocyclic building block in modern medicinal chemistry. The document elucidates the pri...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol, a key heterocyclic building block in modern medicinal chemistry. The document elucidates the primary synthetic strategies, focusing on Nucleophilic Aromatic Substitution (SNAr), and furnishes a detailed, field-proven experimental protocol. Causality behind procedural steps, safety considerations for all reagents, and methods for purification and characterization are discussed at length. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical grounding and practical, actionable insights for laboratory synthesis.

Introduction and Significance

1-(6-Chloropyridin-2-yl)piperidin-4-ol (CAS No. 1220036-23-6) is a bifunctional heterocyclic compound that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its structure, incorporating both a reactive chloropyridine moiety and a versatile piperidinol scaffold, makes it an attractive precursor for creating diverse molecular architectures. The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3][4]

The strategic importance of this intermediate is highlighted by its use in the development of novel therapeutics, such as orexin receptor antagonists, which are under investigation for the treatment of sleep disorders. The synthesis detailed herein provides a reliable pathway to this crucial building block, enabling further exploration of its potential in drug discovery programs.

Strategic Analysis of Synthetic Pathways

The formation of the C-N bond between the pyridine and piperidine rings is the central transformation in the synthesis of the target molecule. Two principal strategies dominate this class of reaction: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a powerful method for forming aryl-amine bonds, particularly when the aromatic ring is rendered electron-deficient by heteroatoms (like the nitrogen in pyridine) or electron-withdrawing groups.[5] In the case of 2,6-dichloropyridine, the pyridine nitrogen activates the C2 and C6 positions towards nucleophilic attack.

The reaction proceeds via the addition of a nucleophile (the secondary amine of piperidin-4-ol) to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] Subsequent elimination of a chloride leaving group restores aromaticity and yields the final product.

Given the symmetry of 2,6-dichloropyridine, the initial monosubstitution selectively produces a single isomer, which is a significant advantage for this pathway.[6] The primary challenge lies in preventing a second substitution, which can be controlled by using a stoichiometric amount of the piperidin-4-ol nucleophile. This method is often favored for its operational simplicity and the avoidance of expensive and sensitive metal catalysts.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[7][8] This reaction offers a broad substrate scope and generally proceeds under milder conditions than many classical SNAr reactions.[7] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond.[9]

While highly effective, this approach necessitates the use of a palladium catalyst, a specialized phosphine ligand, and a strong base.[9] The cost of these reagents and the need to remove residual palladium from the final product are key considerations for large-scale synthesis. For the synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol, the SNAr approach is well-documented and highly effective, making it the preferred method detailed in this guide.

Recommended Synthetic Protocol: Nucleophilic Aromatic Substitution

The following protocol is adapted from established procedures for the synthesis of 1-(6-chloropyridin-2-yl)piperidin-4-ol as a pharmaceutical intermediate. This method has been demonstrated to be robust and scalable.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMW ( g/mol )Supplier Notes
2,6-Dichloropyridine2402-78-0C₅H₃Cl₂N147.99Purity ≥98%
Piperidin-4-ol5382-16-1C₅H₁₁NO101.15Purity ≥98%
N,N-Diisopropylethylamine (DIPEA)7087-68-5C₈H₁₉N129.24Anhydrous, Purity ≥99%
1,4-Dioxane123-91-1C₄H₈O₂88.11Anhydrous, Sure/Seal™
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade
Hexanes110-54-3C₆H₁₄86.18ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04ACS Grade
Safety and Handling Precautions
  • 2,6-Dichloropyridine: Toxic if swallowed and causes skin and serious eye irritation.[6][10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[12][13]

  • Piperidin-4-ol: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[14][15] Avoid inhalation of dust. Handle in a fume hood and wear appropriate PPE.

  • N,N-Diisopropylethylamine (DIPEA): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • 1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer. May cause respiratory irritation and drowsiness or dizziness. Work exclusively within a certified chemical fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work. [10][16][17]

Step-by-Step Experimental Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyridine (5.00 g, 33.8 mmol) and piperidin-4-ol (3.42 g, 33.8 mmol).

  • Solvent and Base Addition: Add anhydrous 1,4-dioxane (100 mL) to the flask, followed by the addition of N,N-diisopropylethylamine (DIPEA) (8.8 mL, 50.7 mmol). The causality here is that DIPEA acts as a non-nucleophilic organic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Execution: Heat the reaction mixture to 100 °C and maintain stirring at this temperature for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure using a rotary evaporator to remove the dioxane.

  • Partition the resulting residue between ethyl acetate (150 mL) and water (100 mL).

  • Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL). This washing sequence removes residual DIPEA hydrochloride salt and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, eluting with a gradient of 0% to 50% ethyl acetate in hexanes.

  • Product Isolation: Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to afford 1-(6-chloropyridin-2-yl)piperidin-4-ol as a white solid. The expected yield is approximately 5.5 g (76%).

Characterization Data
  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (t, J = 7.8 Hz, 1H), 6.69 (d, J = 7.5 Hz, 1H), 6.59 (d, J = 8.1 Hz, 1H), 4.16 (m, 2H), 3.97 (m, 1H), 3.29 (m, 2H), 1.95 (m, 2H), 1.63 (m, 3H).

  • MS (ESI): m/z 213.1 [M+H]⁺.

Visualization of the Synthetic Workflow

The following diagram provides a visual representation of the key stages involved in the synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions SM1 2,6-Dichloropyridine Reaction SNAг Reaction SM1->Reaction SM2 Piperidin-4-ol SM2->Reaction Base DIPEA (Base) Base->Reaction Solvent 1,4-Dioxane (Solvent) Solvent->Reaction Condition 100 °C, 16h Condition->Reaction Workup Aqueous Work-up & Extraction (EtOAc) Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product 1-(6-Chloropyridin-2-yl)piperidin-4-ol Purification->Product

Caption: Workflow for the SNAr synthesis of the target compound.

Conclusion

This guide presents a reliable and well-characterized method for the synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol via a Nucleophilic Aromatic Substitution reaction. The outlined protocol is robust, high-yielding, and avoids the use of heavy metal catalysts, making it suitable for both small-scale research and larger-scale production campaigns. By understanding the underlying chemical principles and adhering to the detailed experimental and safety procedures, researchers can confidently prepare this valuable intermediate for application in diverse drug discovery and development projects.

References

  • Jubilant Ingrevia Limited. (n.d.). 2,6-Dichloropyridine Safety Data Sheet. Retrieved from Google Search.[11]

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Retrieved from BenchChem.[6]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloropyridine, 98%. Retrieved from Cole-Parmer.[12]

  • Echemi. (n.d.). 2,6-Dichloropyridine SDS, 2402-78-0 Safety Data Sheets. Retrieved from Echemi.com.[13]

  • ChemicalBook. (2025). N-BOC-4-Hydroxypiperidine - Safety Data Sheet. Retrieved from ChemicalBook.[17]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 2,6-Dichloropyridine. Retrieved from Fisher Scientific.[6]

  • Synquest Labs. (n.d.). 4-Hydroxypiperidine, N-BOC protected - Safety Data Sheet. Retrieved from Synquest Labs.[16]

  • ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis. Retrieved from ChemicalBook.[17]

  • CDH Fine Chemical. (n.d.). 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from CDH Fine Chemical.[14]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet - 4-Hydroxypiperidine. Retrieved from Fisher Scientific.[15]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from Wikipedia.[7]

  • (Placeholder for Patent WO2012061186A1 - Specific reference to be formatted once a stable public link is confirmed via search.)
  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from ResearchGate.[18]

  • RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts.[9]

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(5-Bromopyridin-2-yl)piperidin-4-ol. Retrieved from BenchChem.[8]

  • ChemRxiv. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.
  • RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(5-Bromopyridin-2-yl)piperidin-4-ol. Retrieved from BenchChem.[8]

  • Cheméo. (n.d.). Chemical Properties of 6-Chloropyridin-2-ol (CAS 73018-09-4).
  • ChemRxiv. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.
  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from MDPI.[3]

  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Retrieved from NC State University Libraries.[5]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
  • ChemicalBook. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol synthesis.
  • MySkinRecipes. (n.d.). 1-(6-Chloropyridin-2-yl)piperidin-4-ol. Retrieved from MySkinRecipes.[1]

  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines.
  • DTIC. (1992). Piperidine Synthesis.
  • BLDpharm. (n.d.). 87394-54-5|1-(6-Chloropyridin-2-yl)piperazine. Retrieved from BLDpharm.[2]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from Encyclopedia.pub.[4]

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Exploratory

1-(6-Chloropyridin-2-yl)piperidin-4-ol chemical properties

An In-Depth Technical Guide to 1-(6-Chloropyridin-2-yl)piperidin-4-ol This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, sy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(6-Chloropyridin-2-yl)piperidin-4-ol

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of 1-(6-Chloropyridin-2-yl)piperidin-4-ol. This document provides an in-depth analysis of its core characteristics, grounded in established scientific principles and experimental data.

Introduction and Strategic Importance

1-(6-Chloropyridin-2-yl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted with a 6-chloropyridin-2-yl group at the nitrogen atom and a hydroxyl group at the 4-position. Its strategic importance in medicinal chemistry and agrochemical research stems from its identity as a versatile synthetic building block.[1] The piperidine moiety is a well-established "privileged scaffold" in drug discovery, present in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and provide a three-dimensional framework for precise substituent orientation.[2][3][4][5] The chloropyridine component offers a reactive handle for further molecular elaboration, making this compound a valuable intermediate for generating libraries of novel molecules with diverse biological activities.[6][7][8][9]

Physicochemical and Structural Properties

A clear understanding of the fundamental physicochemical properties is critical for effective handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 1220036-23-6[1][10]
Molecular Formula C₁₀H₁₃ClN₂O[1]
Molecular Weight 212.68 g/mol [1]
Appearance Solid
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO.[11]
Storage Store at room temperature in a dry, well-ventilated place, preferably under an inert gas.[1]

Synthesis and Reactivity Profile

The construction and subsequent functionalization of this molecule are governed by established principles of heterocyclic chemistry.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct and common method for synthesizing 1-(6-Chloropyridin-2-yl)piperidin-4-ol is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a 2-halopyridine with an amine nucleophile.[12][13]

Causality of Experimental Design: The pyridine ring is electron-deficient, which facilitates nucleophilic attack. The chlorine atom at the 2-position is a competent leaving group, making this position susceptible to substitution. The reaction is typically performed in the presence of a base to deprotonate the piperidinol's secondary amine (in its precursor form, 4-hydroxypiperidine), thereby increasing its nucleophilicity. High temperatures are often required to overcome the activation energy of the reaction.[12]

Experimental Protocol: Synthesis via SNAr

Objective: To synthesize 1-(6-Chloropyridin-2-yl)piperidin-4-ol from 2,6-dichloropyridine and 4-hydroxypiperidine.

Materials:

  • 2,6-Dichloropyridine

  • 4-Hydroxypiperidine[14]

  • Potassium Carbonate (K₂CO₃) or similar non-nucleophilic base

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxypiperidine (1.0 eq) and potassium carbonate (2.0 eq) in DMF.

  • Addition of Reagent: Add a solution of 2,6-dichloropyridine (1.1 eq) dropwise to the stirred mixture at room temperature. The slight excess of the dichloropyridine ensures complete consumption of the more valuable piperidinol.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the mixture to room temperature and pour it into cold water. This precipitates the product and dissolves the inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). The organic solvent isolates the desired product from the aqueous phase.

  • Washing: Wash the combined organic layers with brine to remove residual DMF and water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.

Diagram: Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 2,6-Dichloropyridine D Combine Reagents Heat (80-100°C) Monitor via TLC/LC-MS A->D B 4-Hydroxypiperidine B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D E Aqueous Workup (Quench with H₂O) D->E F Extraction (Ethyl Acetate) E->F G Drying & Concentration F->G H Purification (Column Chromatography) G->H I 1-(6-Chloropyridin-2-yl)piperidin-4-ol (Final Product) H->I

Caption: Workflow for the SNAr synthesis of the title compound.

Reactivity Profile

The molecule possesses three key sites for further chemical modification, making it a highly adaptable intermediate.

  • Pyridine Ring (C-Cl bond): The chloro-substituent is susceptible to displacement by other nucleophiles or can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of carbon, nitrogen, or oxygen-based substituents. This is the most common site for diversification.[9]

  • Piperidine Nitrogen: As a tertiary amine, it can be quaternized with alkylating agents.

  • Hydroxyl Group: The secondary alcohol can undergo esterification, etherification, or oxidation to a ketone (piperidin-4-one), providing another avenue for structural modification.

Diagram: Key Reactive Sites

Caption: Reactive sites for further chemical functionalization.

Spectral Analysis and Characterization

While specific experimental spectra require acquisition, the expected spectral data can be reliably predicted based on the molecular structure. This predictive analysis is crucial for confirming the identity and purity of the synthesized compound.

TechniqueExpected Observations
¹H NMR Aromatic Region (Pyridine): 3 distinct signals (doublet, triplet, doublet) between δ 6.5-8.0 ppm. Piperidine Region: Complex multiplets between δ 1.5-4.0 ppm for the CH₂ and CH protons. The protons adjacent to the nitrogen and the carbon bearing the hydroxyl group will be the most downfield. Hydroxyl Proton: A broad singlet (exchangeable with D₂O) typically between δ 2.0-5.0 ppm.[15][16]
¹³C NMR Aromatic Region: 5 signals for the pyridine carbons, with the carbon attached to chlorine being significantly influenced. Aliphatic Region: 3 signals for the piperidine carbons (C2/C6, C3/C5, C4).[15]
IR (Infrared) Broad peak around 3300 cm⁻¹ (O-H stretch), peaks around 2850-2950 cm⁻¹ (C-H stretch), ~1580 cm⁻¹ (C=N/C=C aromatic stretch), ~1100 cm⁻¹ (C-O stretch), and ~750 cm⁻¹ (C-Cl stretch).
MS (Mass Spec) Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion due to the isotopic abundance of Chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) at m/z 212 and 214. Fragmentation: Loss of H₂O, cleavage of the piperidine ring, and loss of the chloropyridine moiety are expected fragmentation pathways.

Applications in Research and Development

This compound is primarily used as an intermediate in the synthesis of more complex molecules with potential biological activity.

  • Pharmaceutical Drug Discovery: The scaffold is a key component in the synthesis of antagonists for various receptors. For instance, derivatives have been explored as muscarinic receptor antagonists.[7] The ability to modify the scaffold at multiple positions allows for the generation of focused libraries to probe structure-activity relationships (SAR) for specific biological targets.

  • Agrochemicals: The chloropyridine moiety is found in several pesticides. This compound serves as a starting material for novel insecticides and herbicides.[1]

  • Materials Science: Heterocyclic compounds are also explored in materials science for applications such as organic light-emitting diodes (OLEDs) or as ligands in catalysis.

Diagram: Role as a Scaffold in Library Synthesis

G center_node 1-(6-Chloropyridin-2-yl) piperidin-4-ol r1 R¹-B(OH)₂ Suzuki Coupling center_node->r1 Site 1 (C-Cl) r2 R²-COOH Esterification center_node->r2 Site 2 (-OH) r3 Oxidation center_node->r3 Site 2 (-OH) r4 R³-X Etherification center_node->r4 Site 2 (-OH) d1 Derivative 1 (Pyridine Modified) r1->d1 d2 Derivative 2 (Ester) r2->d2 d3 Derivative 3 (Ketone) r3->d3 d4 Derivative 4 (Ether) r4->d4

Caption: Central scaffold for generating a diverse chemical library.

Safety, Handling, and Disposal

Adherence to safety protocols is paramount when working with any laboratory chemical. While a specific safety data sheet (SDS) for this exact compound is not widely available, guidelines can be established based on structurally related chemicals like chloropyridines and piperidinols.[14][17][18]

  • Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[17][18][19][20] May cause respiratory irritation.[20]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[19] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][20] Avoid breathing dust and prevent contact with skin and eyes.[17][20]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17][19][21]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[17][19]

    • Eye Contact: Rinse cautiously with water for several minutes.[17][18][19]

    • Inhalation: Remove person to fresh air.[17][18][19]

    • Ingestion: Call a POISON CENTER or doctor if you feel unwell.[17][19]

  • Disposal: Dispose of the chemical and its container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17][18][19]

Conclusion

1-(6-Chloropyridin-2-yl)piperidin-4-ol is a compound of significant value to the scientific research community. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an ideal intermediate for constructing novel molecules. The presence of multiple functionalization sites on a privileged scaffold ensures its continued relevance in the fields of drug discovery, agrochemical development, and materials science. This guide provides the foundational knowledge required for its effective and safe utilization in a research setting.

References

  • Angene Chemical. (2025). Safety Data Sheet for 2-Amino-4-chloropyridin-3-ol. Retrieved from [Link]

  • Umar, K. et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). Retrieved from [Link]

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Naidoo, P. (2016). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link]

  • ChemBK. (2022). PIPERIDIN-4-OL. Retrieved from [Link]

  • Ohtake, N., et al. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. Journal of Pharmacology and Experimental Therapeutics, 297(2), 790-7. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloropyridin-2-ol. Retrieved from [Link]

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(6-Chloropyridin-2-yl)piperidin-4-ol. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol. Retrieved from [Link]

  • AA Blocks. (n.d.). 4-(4-Chlorophenyl)Piperidin-4-Ol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 6-Chloropyridin-2-ol. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved from [Link]

  • Defense Technical Information Center. (1992). Piperidine Synthesis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • Chemistry. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

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Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Data of 1-(6-Chloropyridin-2-yl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Introduction Molecular Structure and Key Features The molecular formula for 1-(6-Chloropyridin-2-yl)piperidin-4-ol is C₁₀H₁₃ClN₂O, and its molecular weight...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

The molecular formula for 1-(6-Chloropyridin-2-yl)piperidin-4-ol is C₁₀H₁₃ClN₂O, and its molecular weight is 212.68 g/mol . The structure features a 6-chloropyridin-2-yl group attached to the nitrogen atom of a piperidin-4-ol ring. This unique combination of a halogenated aromatic heterocycle and a substituted aliphatic heterocycle gives rise to a distinct spectroscopic fingerprint.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 1-(6-Chloropyridin-2-yl)piperidin-4-ol across various analytical techniques. These predictions are based on the known spectral characteristics of 2-chloropyridine, piperidine derivatives, and general principles of spectroscopy.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of 1-(6-Chloropyridin-2-yl)piperidin-4-ol in a suitable solvent like CDCl₃ or DMSO-d₆ would exhibit distinct signals for the protons on the pyridine and piperidine rings.

Predicted ¹H NMR Chemical Shifts:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Pyridine H-3~6.5-6.7d1H
Pyridine H-4~7.4-7.6t1H
Pyridine H-5~6.6-6.8d1H
Piperidine H-2, H-6 (axial)~3.8-4.0m2H
Piperidine H-2, H-6 (equatorial)~3.0-3.2m2H
Piperidine H-4 (CH-OH)~3.6-3.8m1H
Piperidine H-3, H-5 (axial)~1.8-2.0m2H
Piperidine H-3, H-5 (equatorial)~1.5-1.7m2H
-OHVariable (depends on solvent and concentration)s (broad)1H

Causality behind Predictions: The aromatic protons of the 6-chloropyridine ring are expected to appear in the downfield region (6.5-7.6 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing chlorine atom and the nitrogen atom in the pyridine ring will influence the precise chemical shifts of the neighboring protons. The protons on the piperidine ring will be in the more upfield region. The protons on the carbons adjacent to the nitrogen (H-2, H-6) will be the most downfield of the piperidine protons due to the inductive effect of the nitrogen. The presence of the hydroxyl group at the C-4 position will influence the chemical shifts of the neighboring protons.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)
Pyridine C-2~158-160
Pyridine C-6~150-152
Pyridine C-4~138-140
Pyridine C-3~108-110
Pyridine C-5~110-112
Piperidine C-2, C-6~45-48
Piperidine C-4~65-68
Piperidine C-3, C-5~30-35

Causality behind Predictions: The carbon atoms of the pyridine ring will resonate at lower field (108-160 ppm) compared to the sp³ hybridized carbons of the piperidine ring. The carbons directly attached to the nitrogen and chlorine atoms (C-2 and C-6) will be the most downfield in the aromatic region. In the piperidine ring, the carbon bearing the hydroxyl group (C-4) will be downfield compared to the other piperidine carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Mass Spectrometric Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak is expected at m/z 212, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in an isotopic peak at m/z 214 with an intensity of approximately one-third of the M⁺ peak, which is a characteristic signature for a monochlorinated compound.

  • Key Fragmentation Patterns: Fragmentation is likely to occur at the C-N bond between the pyridine and piperidine rings, and within the piperidine ring. Common fragments would include:

    • Loss of the piperidin-4-ol moiety.

    • Fragmentation of the piperidine ring, such as loss of H₂O from the hydroxyl group.

Experimental Protocol for Mass Spectrometry: A standard protocol would involve dissolving a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile. The solution would then be introduced into the mass spectrometer, typically using a direct insertion probe for solid samples or via liquid chromatography for solutions. For EI-MS, an electron beam of 70 eV is commonly used to induce ionization and fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200-3600Strong, broad
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Medium to strong
C=N and C=C stretch (pyridine ring)1400-1600Medium to strong
C-O stretch (alcohol)1000-1200Strong
C-N stretch (aromatic amine)1250-1350Medium
C-Cl stretch600-800Medium to strong

Causality behind Predictions: The broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol group. The presence of both aromatic and aliphatic C-H stretching vibrations will be observed. The characteristic absorptions for the pyridine ring and the C-Cl bond will also be present in their respective regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.

Predicted UV-Vis Absorption: 1-(6-Chloropyridin-2-yl)piperidin-4-ol is expected to show absorption in the UV region due to the π → π* and n → π* transitions of the chloropyridine ring. The piperidine-4-ol moiety itself does not absorb significantly in the standard UV-Vis range. The predicted λ_max would be in the range of 230-280 nm.

Experimental Protocol for UV-Vis Spectroscopy: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) would be prepared. The UV-Vis spectrum would be recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference.

Experimental Workflows

Sample Preparation for NMR Spectroscopy

NMR_Sample_Prep cluster_prep NMR Sample Preparation start Weigh ~5-10 mg of Sample dissolve Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl3) start->dissolve Accurately vortex Vortex to Ensure Homogeneity dissolve->vortex transfer Transfer to NMR Tube vortex->transfer shim Place in Spectrometer and Shim transfer->shim

Caption: Workflow for preparing a sample for NMR analysis.

Data Acquisition and Processing Logic

Spectro_Data_Flow cluster_flow Spectroscopic Data Analysis Workflow Acquisition Data Acquisition ¹H NMR, ¹³C NMR, MS, IR, UV-Vis Processing Data Processing Fourier Transform (NMR, IR) Peak Picking and Integration Mass Spectral Analysis Acquisition->Processing Raw Data Interpretation Structural Elucidation Assign Peaks to Protons/Carbons Analyze Fragmentation Patterns Identify Functional Groups Processing->Interpretation Processed Spectra Validation Structure Confirmation Compare with Predicted Data Purity Assessment Interpretation->Validation Proposed Structure

Caption: Logical flow from data acquisition to structural validation.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for 1-(6-Chloropyridin-2-yl)piperidin-4-ol. While based on established principles and data from analogous structures, experimental verification is crucial for absolute confirmation. The provided protocols and predicted data serve as a valuable resource for researchers working with this compound, aiding in its synthesis, purification, and the development of novel derivatives with potential therapeutic applications. The self-validating nature of combining multiple spectroscopic techniques, as outlined, provides a high degree of confidence in structural assignments.

References

  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Al-Nahrain Journal of Science. [Link]

  • 1-(6-Chloropyridin-2-yl)piperidin-4-ol. MySkinRecipes. [Link]

  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Al-Nahrain Journal of Science. [Link]

  • Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. ResearchGate. [Link]

  • Piperidine. National Institute of Standards and Technology. [Link]

  • (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6 . The... ResearchGate. [Link]

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Exploratory

An In-Depth Technical Guide to 1-(6-Chloropyridin-2-yl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: A Scaffold of Pharmaceutical Significance 1-(6-Chloropyridin-2-yl)piperidin-4-ol, identified by the CAS Number 1220036-23-6 , is a heterocycli...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Pharmaceutical Significance

1-(6-Chloropyridin-2-yl)piperidin-4-ol, identified by the CAS Number 1220036-23-6 , is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its molecular architecture, which uniquely combines a piperidine-4-ol moiety with a 2-substituted 6-chloropyridine ring, positions it as a highly versatile synthetic building block. The piperidine ring is a ubiquitous scaffold found in numerous pharmaceuticals and natural alkaloids, valued for its ability to confer favorable physicochemical properties and to present substituents in a defined three-dimensional space.[2][3][4] The chloropyridine portion, meanwhile, serves as a chemically reactive handle, enabling further molecular elaboration through a variety of cross-coupling reactions.

This guide provides a comprehensive technical overview of 1-(6-Chloropyridin-2-yl)piperidin-4-ol, detailing its properties, a robust synthesis protocol, its critical applications in drug discovery, and essential safety guidelines for its handling and storage. The insights presented herein are intended to empower researchers to fully leverage the synthetic potential of this valuable intermediate.

Physicochemical and Structural Data

A clear understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key data for 1-(6-Chloropyridin-2-yl)piperidin-4-ol are summarized below.

PropertyValueReference
CAS Number 1220036-23-6[1]
Molecular Formula C₁₀H₁₃ClN₂O[1]
Molecular Weight 212.68 g/mol [1]
Appearance White to off-white crystalline powder (Typical)[5]
MDL Number MFCD12923030[1]
Storage Conditions Room temperature, sealed in dry, inert atmosphere[1]
Predicted XLogP3 1.6[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[6]

Synthesis and Reaction Mechanism

The most direct and widely employed method for the synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient and relies on readily available starting materials.

Causality of the Synthetic Route: The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of two electron-withdrawing chlorine atoms. This electronic property makes the carbon atoms of the ring susceptible to attack by nucleophiles. The nitrogen atom of piperidin-4-ol serves as an excellent nucleophile, readily attacking the C2 position of 2,6-dichloropyridine. The reaction proceeds selectively at the C2 position due to the stabilizing effect of the adjacent ring nitrogen on the Meisenheimer intermediate formed during the reaction. The presence of a non-nucleophilic base is crucial to neutralize the HCl generated in situ, driving the reaction to completion.

Synthesis_Workflow Reactants Starting Materials: - 2,6-Dichloropyridine - Piperidin-4-ol - Base (e.g., DIPEA, K2CO3) - Solvent (e.g., DMF, NMP) Reaction Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 80-120 °C) Reactants->Reaction 1. Combine & Heat Workup Aqueous Workup: - Dilute with water - Extract with organic solvent (e.g., EtOAc) Reaction->Workup 2. Quench & Extract Purification Purification: - Column Chromatography (Silica Gel) - Eluent (e.g., Hexane/EtOAc gradient) Workup->Purification 3. Isolate Crude Product Product Final Product: 1-(6-Chloropyridin-2-yl)piperidin-4-ol (CAS: 1220036-23-6) Purification->Product 4. Isolate Pure Product

Fig 1. General workflow for the synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol.
Detailed Experimental Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyridine (1.0 eq) and piperidin-4-ol (1.1 eq).

  • Solvent and Base Addition: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to achieve a concentration of approximately 0.5 M. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) or potassium carbonate (K₂CO₃) (2.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Aqueous Workup: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (EtOAc) three times.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford 1-(6-Chloropyridin-2-yl)piperidin-4-ol as a solid.

Applications in Drug Discovery and Development

The true value of 1-(6-Chloropyridin-2-yl)piperidin-4-ol lies in its role as a versatile scaffold for the synthesis of complex, biologically active molecules. Its structure provides multiple points for diversification, making it an ideal starting point for generating compound libraries for high-throughput screening.

  • Scaffold for Kinase Inhibitors: The pyridine and piperidine cores are common features in many kinase inhibitors. This building block has been used to develop potent inhibitors of targets such as c-Met, a receptor tyrosine kinase implicated in various cancers.[7] The piperidinol hydroxyl group can form critical hydrogen bonds in the kinase hinge region, while the 6-chloro position on the pyridine ring is a prime site for introducing larger substituents via Suzuki or Buchwald-Hartwig coupling to target the solvent-exposed region of the ATP-binding pocket.

  • Central Nervous System (CNS) Agents: The piperidine moiety is a classic feature of many CNS-active drugs. Derivatives of this compound can be explored as modulators of targets like the histamine H3 receptor, which is involved in cognitive function and wakefulness.[8] The physicochemical properties imparted by the piperidinol group can be crucial for achieving the necessary blood-brain barrier penetration.

  • Antimicrobial Agents: The search for new antibiotics is a global health priority. Heterocyclic scaffolds are a rich source of novel antibacterial agents. For instance, piperidine derivatives have been investigated as inhibitors of enzymes essential for bacterial survival, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis.[9]

Applications Core 1-(6-Chloropyridin-2-yl)piperidin-4-ol (Scaffold) Mod1 Modification at Piperidine-OH (Esterification, Etherification) Core->Mod1 Mod2 Modification at Pyridine-Cl (Suzuki, Buchwald-Hartwig Coupling) Core->Mod2 App1 Kinase Inhibitors (e.g., c-Met) Mod1->App1 Mod2->App1 App2 CNS Agents (e.g., H3R Modulators) Mod2->App2 App3 Antimicrobial Agents (e.g., MenA Inhibitors) Mod2->App3 Mod3 Modification at Piperidine-NH (Not possible in this specific molecule)

Fig 2. Role as a versatile scaffold for generating diverse bioactive compounds.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount when handling 1-(6-Chloropyridin-2-yl)piperidin-4-ol. The following guidelines are based on the known hazards of related piperidine and chloropyridine compounds.[10][11][12][13]

Hazard CategoryPrecautionary Measures
Acute Toxicity Harmful if swallowed. Toxic in contact with skin or if inhaled.[10][11][12] Avoid ingestion, skin contact, and inhalation of dust.
Skin/Eye Contact Causes skin irritation and potentially severe eye damage.[10][13] Wear appropriate personal protective equipment (PPE).
Personal Protective Equipment Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat are mandatory.
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Take measures to prevent dust formation.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[1]
Fire Safety While the compound itself is a solid, related liquid precursors can be flammable. Keep away from heat, sparks, and open flames.[10][12]

Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before use for the most accurate and complete safety information.

Conclusion

1-(6-Chloropyridin-2-yl)piperidin-4-ol is more than just a chemical compound; it is a key enabler of innovation in drug discovery and materials science. Its well-defined structure, predictable reactivity, and relevance to pharmaceutically important scaffolds make it an invaluable tool for researchers. By understanding its synthesis, properties, and potential applications, scientists can effectively utilize this building block to construct novel molecules with tailored functions, accelerating the development of the next generation of therapeutics and advanced materials.

References

  • ChemBK. PIPERIDIN-4-OL. Available from: [Link]

  • PubChem. 6-Chloropyridin-2-ol. National Center for Biotechnology Information. Available from: [Link]

  • Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. Available from: [Link]

  • Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available from: [Link]

  • MySkinRecipes. 1-(6-Chloropyridin-2-yl)piperidin-4-ol. Available from: [Link]

  • ResearchGate. (PDF) DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE. Available from: [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available from: [Link]

  • Engl, T., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 220-234. Available from: [Link]

  • Liu, L., et al. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor. Journal of Medicinal Chemistry, 51(13), 3688-91. Available from: [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Hudkins, R. L., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist. Bioorganic & Medicinal Chemistry Letters, 24(5), 1303-6. Available from: [Link]

  • NIST. 4-Piperidinol, 2,2,6,6-tetramethyl-. NIST Chemistry WebBook. Available from: [Link]

  • Aggarwal, A., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available from: [Link]

  • Humm, G., et al. (1998). Piperidine-renin inhibitors compounds with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 8(15), 1941-6. Available from: [Link]

  • AA Blocks. 4-(4-Chlorophenyl)Piperidin-4-Ol. Available from: [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Available from: [Link]

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  • Ataman Kimya. PIPERIDINE. Available from: [Link]

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Foundational

Biological activity of 1-(6-Chloropyridin-2-yl)piperidin-4-ol derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(6-Chloropyridin-2-yl)piperidin-4-ol Derivatives Executive Summary The 1-(6-chloropyridin-2-yl)piperidin-4-ol scaffold represents a cornerstone of modern medici...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1-(6-Chloropyridin-2-yl)piperidin-4-ol Derivatives

Executive Summary

The 1-(6-chloropyridin-2-yl)piperidin-4-ol scaffold represents a cornerstone of modern medicinal chemistry, integrating the privileged structures of both piperidine and pyridine rings.[1][2][3] This guide provides a comprehensive analysis of the diverse biological activities associated with its derivatives, targeting researchers, scientists, and drug development professionals. The inherent structural features of this scaffold—a hydrogen bond donor/acceptor in the piperidinol moiety and a modifiable chloropyridine ring—make it a versatile template for designing potent and selective therapeutic agents. This document explores the significant potential of these derivatives in oncology, infectious diseases, and neurology, supported by detailed mechanistic insights, structure-activity relationships (SAR), and robust experimental protocols to guide future research and development.

Introduction: The 1-(6-Chloropyridin-2-yl)piperidin-4-ol Scaffold

The core structure, 1-(6-chloropyridin-2-yl)piperidin-4-ol, is a heterocyclic compound that serves as a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[4] Its prominence stems from the fusion of two highly significant pharmacophores:

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle, the piperidine moiety is a ubiquitous feature in pharmaceuticals, prized for its ability to improve pharmacokinetic properties (ADME), enhance binding to molecular targets through conformational flexibility, and provide a stable, non-aromatic scaffold.[3]

  • Chloropyridine Ring: The 6-chloropyridine group acts as a key synthetic handle. The chlorine atom can be readily displaced via nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups to modulate biological activity, selectivity, and physicochemical properties.

The combination of these two rings, bridged by a nitrogen atom and featuring a hydroxyl group on the piperidine ring, creates a unique three-dimensional structure with multiple points for interaction with biological targets, making its derivatives a rich source for drug discovery.

Key Biological Activities & Therapeutic Potential

Derivatives of the 1-(6-chloropyridin-2-yl)piperidin-4-ol scaffold have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for multiple therapeutic areas.

Anticancer Activity

The piperidine and pyridine moieties are integral components of numerous anticancer agents.[3][5] Derivatives of this scaffold are primarily investigated for their ability to modulate key signaling pathways involved in tumorigenesis, most notably through kinase inhibition.

Mechanism of Action: Kinase Inhibition Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The pyridine-piperidine scaffold serves as an effective ATP-mimetic core for designing kinase inhibitors.[6] Derivatives have shown potential to inhibit several important kinase families, including:

  • PI3K (Phosphatidylinositol-3-kinase): The PI3K/Akt pathway is frequently overactive in tumors. The thieno[3,2-d]pyrimidine scaffold, often incorporating piperidine or piperazine linkers, has led to potent PI3K inhibitors like GDC-0941.[7]

  • PAK4 (p21-Activated Kinase 4): Implicated in tumor growth and immune evasion, PAK4 is a promising anticancer target. Structure-guided design has led to the development of 6-aminopyridine derivatives that effectively inhibit PAK4.[8]

  • TYK2 (Tyrosine Kinase 2): As a member of the Janus kinase (JAK) family, TYK2 is involved in cytokine signaling that can drive autoimmune diseases and certain cancers. Pyridine-based derivatives have been designed as highly selective TYK2 inhibitors.[9]

The general mechanism involves the heterocyclic core binding to the ATP pocket of the kinase, while substitutions on the piperidine and pyridine rings engage with surrounding amino acid residues to confer potency and selectivity.


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// Layout adjustments {rank=same; GF; Derivative;} {rank=same; Receptor;} {rank=same; PI3K;} {rank=same; Akt;} {rank=same; Cell_Growth;} }

Conceptual pathway for anticancer activity via PI3K inhibition.

Cytotoxicity Data While specific data for 1-(6-chloropyridin-2-yl)piperidin-4-ol derivatives is emerging, related structures show significant promise. For instance, chalcone derivatives incorporating a tetralin-piperidine structure have demonstrated potent cytotoxicity against HeLa (cervix carcinoma) and MCF7 (breast carcinoma) cell lines.[10]

Compound ClassCell LineIC50 (µg/mL)Reference
Tetralin-aryl-chalconeHeLa3.5[10]
Tetralin-aryl-chalconeMCF74.5[10]
6-aminopyridine derivativeA549 (Lung)11.3 (GI50, µM)[8]
6-aminopyridine derivativeHCT-116 (Colon)23.0 (GI50, µM)[8]
Antimicrobial Properties

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[11] Piperidine derivatives have long been recognized for their antibacterial and antifungal activities.[11][12][13]

  • Antibacterial Activity: Synthesized piperidin-4-one derivatives have shown good activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with efficacy comparable to standard drugs like ampicillin.[11]

  • Antifungal Activity: These compounds have also demonstrated significant antifungal effects against various strains, including Candida albicans, M. gypseum, and T. rubrum.[11] The addition of groups like thiosemicarbazone to the piperidone core can significantly enhance antifungal potency.[11]

The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. The lipophilicity and basicity conferred by the piperidine ring can facilitate passage through microbial cell walls.

Central Nervous System (CNS) Activity

The piperidine scaffold is a key component of many CNS-active drugs.[3] Derivatives based on the 1-(6-chloropyridin-2-yl)piperidin-4-ol core show potential for modulating various neurological targets.

  • Receptor Modulation: A derivative of (6-aminopyridin-2-ylmethyl)piperidin-4-ol was identified as a potent and highly selective M3 muscarinic receptor antagonist over the M2 receptor, suggesting potential applications in respiratory disorders with reduced cardiac side effects.[14] Other polyfunctionalized pyridines with a piperidine moiety have shown high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in neuropathic pain and neurodegenerative diseases.[15]

  • Enzyme Inhibition: Pyridazinobenzylpiperidine derivatives have been developed as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B).[16][17] MAO-B inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine.

  • Neuroprotection: The piperidine alkaloid piperine has demonstrated neuroprotective effects in a mouse model of Parkinson's disease through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[18] This highlights the potential of related piperidine structures to protect dopaminergic neurons from degeneration.


// Nodes Derivative [label="Piperidine\nDerivative", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxidativeStress [label="Oxidative Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Neuroinflammation\n(e.g., Microglial Activation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis\n(Programmed Cell Death)", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuron [label="Dopaminergic\nNeuron Survival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Derivative -> OxidativeStress [label="Reduces", style=dashed, color="#4285F4", fontcolor="#4285F4", arrowhead=tee]; Derivative -> Inflammation [label="Inhibits", style=dashed, color="#4285F4", fontcolor="#4285F4", arrowhead=tee]; Derivative -> Apoptosis [label="Inhibits", style=dashed, color="#4285F4", fontcolor="#4285F4", arrowhead=tee]; OxidativeStress -> Neuron [label="Damages", color="#EA4335"]; Inflammation -> Neuron [label="Damages", color="#EA4335"]; Apoptosis -> Neuron [label="Destroys", color="#EA4335"]; }

Potential neuroprotective pathways modulated by piperidine derivatives.

Synthetic Strategies & Derivatization

The accessibility of the 1-(6-chloropyridin-2-yl)piperidin-4-ol scaffold and its derivatives is crucial for SAR studies. A common synthetic approach involves the nucleophilic substitution reaction between 2,6-dichloropyridine and piperidin-4-ol. The resulting core can then be further modified at the 4-position (hydroxyl group) or the 6-position of the pyridine ring.


// Nodes Start1 [label="2,6-Dichloropyridine"]; Start2 [label="Piperidin-4-ol"]; Reaction1 [label="Nucleophilic\nSubstitution\n(e.g., DIPEA, DMF)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Core [label="1-(6-Chloropyridin-2-yl)\npiperidin-4-ol\n(Core Scaffold)", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; Reaction2 [label="Derivatization\n(Position 4 or 6)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Biologically Active\nDerivatives", style=filled, fillcolor="#CEEAD6", fontcolor="#202124"];

// Edges Start1 -> Reaction1; Start2 -> Reaction1; Reaction1 -> Core; Core -> Reaction2; Reaction2 -> Final; }

Generalized workflow for synthesis and derivatization.

Experimental Protocols: A Practical Guide

To ensure reproducibility and validity, standardized protocols are essential for evaluating the biological activity of new derivatives.

In Vitro Anticancer Assay (MTT Assay)

Rationale: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase. Since this reduction only occurs in metabolically active cells, the amount of purple formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium with medium containing the test compounds (and a vehicle control, e.g., 0.1% DMSO) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

Rationale: This method determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[11] It is a quantitative and standardized method for assessing antimicrobial potency.

Protocol:

  • Compound Preparation: Prepare a two-fold serial dilution of the test derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). A growth indicator like resazurin can be added to aid visualization.

Future Directions & Concluding Remarks

The 1-(6-chloropyridin-2-yl)piperidin-4-ol scaffold is a highly promising platform for the development of novel therapeutics. While research has highlighted its potential in oncology, infectious diseases, and neurology, several avenues warrant further exploration:

  • Systematic SAR Studies: A comprehensive library of derivatives should be synthesized to systematically probe the effects of substituents at the pyridine and piperidine rings on potency and selectivity for various targets.

  • Mechanism of Action Elucidation: For promising hits, detailed mechanistic studies beyond initial screening are required to identify specific molecular targets and pathways.

  • Pharmacokinetic Profiling: In vitro and in vivo ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity studies are critical to advance lead compounds toward clinical development.

  • Exploration of New Therapeutic Areas: Given the scaffold's versatility, its potential in other areas, such as inflammatory and cardiovascular diseases, should be investigated.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • Suresh, M., Ali Padusha, M. S., & Raja, A. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences, 3(1), 1-6. Available from: [Link]

  • Masebe, T., Mkhonza, O., Mwadham, M., & Dube, S. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 705-713. Available from: [Link]

  • Murugesan, D., Kaiser, M., White, K. L., & Gilbert, I. H. (2013). Structure-Activity Relationship Studies of Pyrrolone Antimalarial Agents. ResearchGate. Available from: [Link]

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  • Hirose, H., Aoki, I., Kimura, T., et al. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. Journal of Pharmacology and Experimental Therapeutics, 297(2), 790-7. Available from: [Link]

  • Negatu, M. D., Kaur, R., & Tadesse, S. (2021). Structure–activity relationship of piperidine derivatives with... ResearchGate. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

  • Kumar, A., & Sharma, S. (2014). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 6(5), 330-343. Available from: [Link]

  • Masebe, T. P. (2015). Pharmacological screening of synthetic piperidine derivatives. Durban University of Technology Open Scholar. Available from: [Link]

  • Balasubramanian, C., Narayanan, V., & Murugan, R. (2013). Structure activity relationship. ResearchGate. Available from: [Link]

  • Li, Y., Zhang, Y., Wang, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2999. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

  • MySkinRecipes. (n.d.). 1-(6-Chloropyridin-2-yl)piperidin-4-ol. Available from: [Link]

  • Abuelizz, H. A., Marzouk, M., Al-Salahi, R., et al. (2020). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 25(22), 5434. Available from: [Link]

  • Liu, Y., Qin, L., Li, Y., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Experimental and Therapeutic Medicine, 9(2), 579-585. Available from: [Link]

  • George, G., & Muttineni, R. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]

  • Huang, H., Li, X., Guo, W., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Available from: [Link]

  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 86Piperine. Available from: [Link]

  • Lee, K., Kim, B., Park, K. D., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3097. Available from: [Link]

  • Kim, J. Y., Jo, A., Kim, H., et al. (2026). Structure-guided discovery of 6-aminopyridine derivatives for group II PAK4 inhibition. Bioorganic Chemistry, 168, 109470. Available from: [Link]

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  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available from: [Link]

  • Folkes, A. J., Ahmadi, K., Alderton, W. K., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-32. Available from: [Link]

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  • Lee, K., Kim, B., Park, K. D., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3097. Available from: [Link]

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Exploratory

In vitro evaluation of 1-(6-Chloropyridin-2-yl)piperidin-4-ol

An In-Depth Technical Guide to the In Vitro Evaluation of 1-(6-Chloropyridin-2-yl)piperidin-4-ol Executive Summary The piperidine ring is a quintessential privileged scaffold in medicinal chemistry, integral to a vast ar...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 1-(6-Chloropyridin-2-yl)piperidin-4-ol

Executive Summary

The piperidine ring is a quintessential privileged scaffold in medicinal chemistry, integral to a vast array of pharmaceuticals, particularly those targeting the central nervous system.[1][2] Its conformational flexibility and ability to engage with biological targets make its derivatives perennial subjects of drug discovery campaigns.[2] This guide focuses on 1-(6-Chloropyridin-2-yl)piperidin-4-ol, a molecule combining the piperidine scaffold with a chloropyridine moiety—a common bioisostere used to modulate physiochemical and pharmacokinetic properties.

This document provides a comprehensive, hypothesis-driven framework for the in vitro evaluation of this compound. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind each experimental stage, from initial safety and liability assessment to robust target identification and off-target profiling. Our approach is designed to build a holistic pharmacological profile of the molecule, providing the critical data necessary to make informed decisions in a drug development context.

Introduction to 1-(6-Chloropyridin-2-yl)piperidin-4-ol: A Structural Rationale

Chemical Structure and Properties

The subject of this guide, 1-(6-Chloropyridin-2-yl)piperidin-4-ol, possesses a distinct architecture. The core is a piperidin-4-ol ring, featuring a hydroxyl group that can act as a hydrogen bond donor or acceptor, a critical feature for molecular recognition. This ring is N-substituted with a 6-chloro-2-pyridinyl group. The pyridine ring introduces aromaticity and potential for π-π stacking interactions, while the chlorine atom can significantly alter electron distribution and metabolic stability.

The Piperidine and Pyridine Scaffolds: A Legacy in Drug Discovery

Piperidine-containing compounds are one of the most important classes of heterocycles in pharmaceutical development.[1] Their presence in numerous approved drugs is a testament to their favorable pharmacokinetic properties and their ability to serve as versatile scaffolds for interacting with a wide range of biological targets.[2] Similarly, the pyridine ring is a common feature in many bioactive molecules. The combination of these two motifs suggests that 1-(6-Chloropyridin-2-yl)piperidin-4-ol could interact with established target classes.

A Hypothesis-Driven Evaluation Strategy

Based on its structural similarity to known therapeutic agents, we can hypothesize potential biological targets to guide our investigation. Many G-protein coupled receptor (GPCR) ligands, including dopamine and serotonin receptor modulators, feature piperidine and substituted aromatic moieties.[3] Therefore, a primary hypothesis is that 1-(6-Chloropyridin-2-yl)piperidin-4-ol is a GPCR modulator. This guide outlines a systematic workflow to test this hypothesis while concurrently screening for other potential activities and liabilities.

A Compound Synthesis & QC B Cytotoxicity Profiling (e.g., MTT, LDH) A->B C Metabolic Stability (e.g., HLM Assay) A->C D Broad Target Screen (e.g., GPCR Panel) B->D E Binding Assays (Ki Determination) D->E F Functional Assays (EC50/IC50 Determination) E->F G Off-Target Profiling (e.g., Kinase Panel) F->G Identified Primary Target H Target Engagement (e.g., CETSA) G->H I Pathway Analysis H->I

Caption: A logical workflow for the in vitro evaluation of a novel small molecule.

Foundational Assays: Establishing a Baseline for Activity

Before investigating specific pharmacological targets, it is imperative to establish the compound's general effects on cell health and its metabolic liabilities. These foundational assays determine the viable concentration range for all subsequent experiments and provide an early warning of potential development hurdles.

The Principle of Cytotoxicity Screening

Cytotoxicity assays are a critical first step to measure the degree to which a substance can cause cell damage or death.[4] By identifying the concentration at which the compound becomes toxic, we establish a "therapeutic window" and ensure that any observed effects in later assays are due to specific pharmacological interactions, not general toxicity.[5]

Experimental Protocol: LDH Cytotoxicity Assay

Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon plasma membrane damage, making it a reliable biomarker for cytotoxicity.[4]

Methodology:

  • Cell Plating: Seed a relevant human cell line (e.g., HEK293 or SH-SY5Y for potential neuroactivity) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-(6-Chloropyridin-2-yl)piperidin-4-ol (e.g., from 0.01 µM to 100 µM) in culture medium.

  • Controls: Include wells for "untreated" (vehicle control), "maximum LDH release" (cells lysed with a detergent), and "medium background" controls.

  • Incubation: Remove the old medium from the cells and add the compound dilutions and controls. Incubate for a standard duration (e.g., 24 or 48 hours).

  • LDH Measurement: Transfer a portion of the supernatant from each well to a new plate. Add the LDH assay reagent according to the manufacturer's instructions (e.g., Promega CytoTox 96®).

  • Data Acquisition: After a short incubation, measure the absorbance at 490 nm using a plate reader.

  • Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls. Plot the results to determine the CC50 (50% cytotoxic concentration).

In Vitro Metabolic Stability Assessment

Understanding a compound's metabolic fate is crucial. A compound that is metabolized too quickly may not have a sufficient half-life to be effective in vivo. Human Liver Microsomes (HLM) contain a high concentration of cytochrome P450 enzymes responsible for drug metabolism and provide an excellent in vitro model for this assessment.[6][7]

Methodology:

  • Reaction Preparation: In a microcentrifuge tube, combine HLM, a buffer solution, and 1-(6-Chloropyridin-2-yl)piperidin-4-ol at a low concentration (e.g., 1 µM).

  • Initiation: Pre-warm the mixture, then initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculation: The natural logarithm of the remaining compound percentage is plotted against time. The slope of this line is used to calculate the in vitro half-life (T½) and intrinsic clearance.

ParameterDescriptionExample Data
CC50 (LDH Assay) Concentration causing 50% cell death.> 100 µM
T½ (HLM) Time for 50% of the compound to be metabolized.45 minutes
Intrinsic Clearance Rate of metabolism by the liver.25 µL/min/mg
Caption: Table summarizing hypothetical foundational assay data.

Target Identification and Pharmacological Characterization

With a non-toxic concentration range established, we proceed to identify the compound's primary biological target(s), guided by our initial hypothesis.

Strategy: Broad Screening Followed by Focused Validation

Given the structural alerts for GPCR activity, an efficient approach is to screen the compound against a broad panel of GPCRs.[8] Hits from this primary screen can then be validated and characterized in more detail using specific binding and functional assays. GPCRs represent a major class of drug targets, with drugs targeting them accounting for about a quarter of the global therapeutic market share.[8]

Experimental Protocol 1: Radioligand Competition Binding Assay

This "gold standard" assay directly measures the affinity of a compound for a receptor.[9] It quantifies how effectively our compound competes with a known radiolabeled ligand for binding to the receptor.

Methodology:

  • Preparation: Use cell membranes prepared from a cell line overexpressing the target GPCR (e.g., the Dopamine D2 receptor).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2R), and varying concentrations of the test compound.

  • Controls: Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Analysis: Calculate specific binding and plot the inhibition curve to determine the IC50, which is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol 2: β-Arrestin Recruitment Functional Assay

Binding to a receptor does not always translate to a functional effect. Functional assays are essential to determine if the compound is an agonist (activator), antagonist (blocker), or inverse agonist. The Tango GPCR assay or similar β-arrestin recruitment assays are widely used for this purpose.[8] Upon GPCR activation, β-arrestin is recruited to the receptor, an event that can be measured, often via an enzyme complementation system that produces a luminescent or fluorescent signal.[8][10]

cluster_0 GPCR Signaling Cascade Ligand Agonist (e.g., Test Compound) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation GRK GRK GPCR->GRK Phosphorylation Beta_Arrestin β-Arrestin-Reporter Fusion Protein GRK->Beta_Arrestin Recruitment Site Signal Downstream Signaling & Internalization Beta_Arrestin->Signal Reporter Reporter Signal (Light Output) Beta_Arrestin->Reporter Measured Output

Caption: Simplified diagram of agonist-induced β-arrestin recruitment to a GPCR.

Methodology:

  • Cell Line: Use a commercially available cell line engineered to express the target GPCR and the β-arrestin reporter system (e.g., DiscoverX PathHunter®).

  • Cell Plating: Plate the cells in a 96-well or 384-well plate and incubate.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to determine if it activates the receptor.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add a known agonist at its EC80 concentration to see if the compound blocks activation.

  • Incubation: Incubate for the manufacturer-specified time (e.g., 90 minutes) to allow for receptor activation and reporter signal generation.

  • Detection: Add the detection reagents and measure the luminescent signal with a plate reader.

  • Analysis: Plot dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Target ReceptorBinding Affinity (Ki, nM)Functional ActivityPotency (EC50/IC50, nM)
Dopamine D2 55Antagonist120 (IC50)
Serotonin 5-HT2A 210Antagonist450 (IC50)
Muscarinic M1 >10,000No Activity>10,000
Caption: Table of hypothetical results from target identification assays.

Off-Target Profiling and Selectivity

A successful drug candidate should be highly selective for its intended target to minimize the risk of adverse effects.[11] Off-target profiling is a critical step to identify any unintended interactions with other biological molecules.

The Imperative of Selectivity

Interactions with unintended targets can lead to toxicity or undesirable side effects.[12] For example, a CNS drug that also potently blocks the hERG potassium channel could pose a risk for cardiac arrhythmias. Comprehensive screening against panels of common off-targets is now a standard part of preclinical safety assessment.

Experimental Workflow: Broad Panel Screening and Target Validation

The most efficient way to assess selectivity is to use a commercial service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) to test the compound at a fixed concentration (e.g., 10 µM) against a large panel of receptors, ion channels, and kinases. Any significant "hits" (e.g., >50% inhibition) from this screen must be followed up with full dose-response curves to determine the potency (IC50) of the off-target interaction.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to confirm that a compound directly binds to and engages its target within the complex environment of a living cell.[11] The principle is that a protein becomes more stable and resistant to heat-induced denaturation when its ligand is bound.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound at various concentrations, including a vehicle control.

  • Heating: Heat the cell lysates across a range of temperatures (e.g., 40°C to 70°C).

  • Separation: Centrifuge the samples to separate the heat-denatured, aggregated proteins (pellet) from the soluble, stable proteins (supernatant).

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using a method like Western blotting or ELISA.

  • Analysis: In the presence of a binding compound, the target protein will remain soluble at higher temperatures compared to the vehicle control. This "thermal shift" confirms target engagement.

cluster_0 On-Target Effects (Desired) cluster_1 Off-Target Effects (Undesired) Compound 1-(6-Chloropyridin-2-yl)piperidin-4-ol OnTarget Primary Target (e.g., Dopamine D2 Receptor) Compound->OnTarget High Affinity (Low nM) OffTarget1 Off-Target 1 (e.g., hERG Channel) Compound->OffTarget1 Low Affinity (High µM) OffTarget2 Off-Target 2 (e.g., Kinase X) Compound->OffTarget2 Low Affinity (High µM) Efficacy Therapeutic Efficacy OnTarget->Efficacy SideEffect1 Adverse Event A OffTarget1->SideEffect1 SideEffect2 Adverse Event B OffTarget2->SideEffect2

Caption: Conceptual diagram illustrating on-target versus off-target activity.

Conclusion and Strategic Next Steps

This guide has outlined a rigorous, multi-stage in vitro workflow to characterize the pharmacological profile of 1-(6-Chloropyridin-2-yl)piperidin-4-ol. By systematically evaluating cytotoxicity, metabolic stability, primary target affinity and function, and off-target selectivity, a comprehensive data package can be generated.

The results of this evaluation will dictate the future of the compound. A potent, selective molecule with good metabolic stability and low cytotoxicity would be a strong candidate for further optimization and advancement into in vivo animal models for efficacy and safety testing. Conversely, findings of high cytotoxicity, rapid metabolism, or significant off-target activity would indicate the need for chemical modification to mitigate these liabilities or could lead to the termination of the project. This structured approach ensures that resources are invested wisely and that only the most promising candidates progress toward clinical development.

References

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  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. [Link]

  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]

  • Acta Pharmacologica Sinica. Recent progress in assays for GPCR drug discovery. [Link]

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  • YouTube. Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. [Link]

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  • Journal of Pharmacology and Experimental Therapeutics. Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. [Link]

  • Thieme Connect. Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. [Link]

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Foundational

Whitepaper: The 6-Chloropyridin-2-yl Moiety as a Privileged Scaffold in Modern Kinase Inhibitor Design

An in-depth technical guide has been requested on the discovery of novel compounds containing the 6-chloropyridin-2-yl moiety, aimed at researchers, scientists, and drug development professionals. Due to the broad nature...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide has been requested on the discovery of novel compounds containing the 6-chloropyridin-2-yl moiety, aimed at researchers, scientists, and drug development professionals. Due to the broad nature of this topic, this guide will focus on a specific, well-documented, and highly relevant application: the role of the 6-chloropyridin-2-yl moiety in the development of kinase inhibitors for cancer therapy. This focus will allow for a detailed and insightful exploration of synthetic strategies, structure-activity relationships, and preclinical development considerations.

Authored by: Gemini, Senior Application Scientist

Abstract

The 6-chloropyridin-2-yl group has emerged as a critical pharmacophore in the design of targeted covalent inhibitors, particularly within the highly competitive landscape of kinase-targeted cancer therapies. Its unique electronic properties and steric profile enable it to serve as a potent electrophilic warhead that can form a stable covalent bond with nucleophilic residues, such as cysteine, in the active site of various kinases. This guide provides an in-depth analysis of the strategic considerations for incorporating this moiety, from initial synthetic design to preclinical evaluation. We will explore the nuances of its reactivity, the synthetic routes for its incorporation, and the analytical techniques required to validate its mechanism of action.

Introduction: The Rise of Covalent Kinase Inhibitors

The paradigm of kinase inhibitor design has progressively shifted from reversible, competitive inhibitors to irreversible, covalent inhibitors. This evolution is driven by the desire for enhanced potency, prolonged duration of action, and the ability to overcome acquired resistance mechanisms. Covalent inhibitors typically feature an electrophilic "warhead" that forms a permanent bond with a non-catalytic cysteine residue near the ATP-binding pocket of the target kinase. The 6-chloropyridin-2-yl moiety has proven to be an exceptionally effective electrophile in this context.

The strategic advantage of this group lies in its finely tuned reactivity. It is sufficiently reactive to engage its target cysteine residue under physiological conditions but stable enough to minimize off-target reactions, a critical balance for ensuring a favorable therapeutic index. This guide will delve into the chemical principles that underpin this balance and provide a framework for its rational application in drug discovery.

Synthetic Strategies for Incorporating the 6-Chloropyridin-2-yl Moiety

The successful integration of the 6-chloropyridin-2-yl group into a lead molecule is a cornerstone of the drug discovery process. The choice of synthetic route is dictated by factors such as the complexity of the core scaffold, the desired point of attachment, and the need for scalability.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki and Stille cross-coupling reactions are among the most robust and versatile methods for forming carbon-carbon bonds, making them ideal for attaching the 6-chloropyridin-2-yl moiety to a variety of core structures.

Experimental Protocol: Suzuki Coupling

  • Reaction Setup: To a solution of the boronic acid or ester derivative of the core scaffold (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add 2,6-dichloropyridine (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Reaction Conditions: The reaction mixture is typically heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is chosen for its versatility and effectiveness in a wide range of Suzuki couplings.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle.

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst, which would lead to its deactivation.

Nucleophilic Aromatic Substitution (SNAAr)

Nucleophilic aromatic substitution offers a direct and often high-yielding route for the introduction of the 6-chloropyridin-2-yl group, particularly when the core scaffold contains a nucleophilic amine or thiol.

Experimental Protocol: SNAr with an Amine

  • Reaction Setup: A solution of the amine-containing core scaffold (1.0 eq) and 2,6-dichloropyridine (1.1 eq) is prepared in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). A non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (2.0 eq), is added to the mixture.

  • Reaction Conditions: The mixture is heated, often to temperatures ranging from 80 °C to 150 °C, and the reaction progress is monitored.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water or purified directly by preparative high-performance liquid chromatography (HPLC).

Trustworthiness of the Protocol:

This protocol is self-validating through in-process controls. The progress of the reaction can be accurately monitored by LC-MS, allowing for precise determination of the reaction endpoint and minimizing the formation of byproducts.

Characterization and Validation of Covalent Binding

Confirming the covalent modification of the target kinase is a critical step in the validation of a novel inhibitor. A multi-pronged approach, combining biochemical, biophysical, and analytical techniques, is essential.

Mass Spectrometry

Intact protein mass spectrometry is a powerful tool for unequivocally demonstrating covalent bond formation. An increase in the molecular weight of the target protein corresponding to the mass of the inhibitor confirms the covalent adduct.

Experimental Workflow: Intact Protein MS Analysis

A Incubate Kinase with Inhibitor B Quench Reaction A->B Time-course C Desalt Sample B->C e.g., ZipTip D LC-MS Analysis C->D Inject E Deconvolution of Mass Spectrum D->E Data Processing F Confirm Mass Shift E->F Compare to Control

Caption: Workflow for confirming covalent modification by intact protein mass spectrometry.

Cellular Target Engagement Assays

Cellular thermal shift assays (CETSA) and related techniques can be used to demonstrate that the inhibitor engages its target in a cellular context. Covalent binding typically leads to a significant thermal stabilization of the target protein.

Case Study: Development of BTK Inhibitors

The development of Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies provides an excellent case study for the application of the 6-chloropyridin-2-yl moiety. Ibrutinib, the first-in-class BTK inhibitor, features a different covalent warhead (an acrylamide). However, next-generation inhibitors have explored alternative electrophiles to improve selectivity and overcome resistance.

Inhibitor Covalent Warhead Target Cysteine Indication
Ibrutinib AcrylamideCys481B-cell malignancies
Acalabrutinib AcrylamideCys481B-cell malignancies
Zanubrutinib AcrylamideCys481B-cell malignancies

This table illustrates the prevalence of the acrylamide warhead in approved BTK inhibitors, highlighting the opportunity for novel electrophiles like the 6-chloropyridin-2-yl moiety to offer differentiated profiles.

Future Directions and Emerging Applications

The versatility of the 6-chloropyridin-2-yl moiety extends beyond kinase inhibition. Its application in the development of covalent inhibitors for other enzyme classes, as well as in the design of chemical probes for target identification and validation, is an active area of research.

Conclusion

The 6-chloropyridin-2-yl moiety represents a valuable tool in the armamentarium of the medicinal chemist. Its tunable reactivity and synthetic accessibility make it an attractive electrophile for the design of targeted covalent inhibitors. A thorough understanding of its chemical properties, coupled with a robust analytical framework for validating its mechanism of action, is paramount for the successful translation of these promising compounds into novel therapeutics.

References

  • Covalent Kinase Inhibitors: Platforms, Progress, and Future Directions. Chemical Reviews.[Link]

  • The 2-chloropyridine moiety as a new warhead for irreversible kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Discovery of a Potent and Selective Irreversible Kinase Inhibitor. ACS Medicinal Chemistry Letters.[Link]

  • Targeted Covalent Inhibitors: A Privileged Approach to Kinase Drug Discovery. Trends in Pharmacological Sciences.[Link]

Exploratory

Preliminary Pharmacological Profile of 1-(6-Chloropyridin-2-yl)piperidin-4-ol: A Technical Assessment of a Novel Scaffold

For Immediate Release: For Research and Drug Development Professionals This technical guide provides a preliminary overview of the potential pharmacological profile of the novel chemical entity, 1-(6-Chloropyridin-2-yl)p...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: For Research and Drug Development Professionals

This technical guide provides a preliminary overview of the potential pharmacological profile of the novel chemical entity, 1-(6-Chloropyridin-2-yl)piperidin-4-ol. Due to the absence of publicly available, in-depth pharmacological studies on this specific molecule, this document will focus on a theoretical framework based on the analysis of its core structural motifs—the 2-substituted chloropyridine and the piperidin-4-ol core. This analysis aims to guide future research by postulating potential biological targets and outlining a comprehensive strategy for its pharmacological evaluation.

Introduction: The Rationale for Investigation

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of approved therapeutics targeting a wide range of biological pathways.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with G-protein coupled receptors (GPCRs), ion channels, and enzymes. The incorporation of a 6-chloropyridin-2-yl moiety introduces a unique electronic and steric profile, suggesting potential for novel receptor interactions and metabolic properties.

The 4-hydroxy group on the piperidine ring provides a key hydrogen bonding donor and acceptor, which can be critical for anchoring the ligand within a receptor's binding pocket. This guide will explore the potential therapeutic areas where 1-(6-Chloropyridin-2-yl)piperidin-4-ol could be of interest and propose a roadmap for its initial pharmacological characterization.

Postulated Biological Targets and Therapeutic Areas

Based on the known activities of structurally related compounds, we can hypothesize several potential biological targets for 1-(6-Chloropyridin-2-yl)piperidin-4-ol.

Central Nervous System (CNS) Targets

The 2-pyridylpiperidine motif is a common feature in ligands for various CNS receptors.

  • Dopamine and Serotonin Receptors: Arylpiperidine derivatives are well-established modulators of dopamine (D₂) and serotonin (5-HT) receptors, with applications in treating psychosis, depression, and other neuropsychiatric disorders.[3][4] The specific substitution pattern of 1-(6-Chloropyridin-2-yl)piperidin-4-ol warrants investigation into its affinity for these receptors.

  • Sigma Receptors (σ₁ and σ₂): The piperidine core is also a key pharmacophore for sigma receptor ligands, which are implicated in a variety of neurological conditions, including pain, neurodegeneration, and addiction.

  • Nicotinic Acetylcholine Receptors (nAChRs): The pyridinyl moiety can mimic the endogenous ligand acetylcholine, suggesting a potential for interaction with nAChRs.

Other Potential Targets
  • Muscarinic Acetylcholine Receptors (mAChRs): The piperidinol core is present in many muscarinic receptor antagonists.

  • Enzyme Inhibition: The heterocyclic nature of the molecule could lend itself to the inhibition of various enzymes, such as kinases or histone deacetylases (HDACs), depending on the overall conformation and electronic properties.

Proposed Experimental Workflow for Pharmacological Profiling

To elucidate the actual pharmacological profile of 1-(6-Chloropyridin-2-yl)piperidin-4-ol, a systematic, multi-tiered approach is essential. The following outlines a proposed workflow, explaining the rationale behind each experimental step.

Caption: Proposed experimental workflow for the pharmacological characterization of 1-(6-Chloropyridin-2-yl)piperidin-4-ol.

Tier 1: Foundational Assessment

3.1.1. Synthesis and Physicochemical Characterization: The initial step involves the robust synthesis and purification of the compound. Subsequent characterization of its physicochemical properties, such as solubility, lipophilicity (LogP), and ionization constant (pKa), is crucial as these parameters heavily influence its pharmacokinetic behavior and target engagement.

3.1.2. Broad Receptor Panel Screening: To cast a wide net and identify potential primary targets and off-target liabilities, a broad receptor panel screen is recommended. This high-throughput screening approach provides a rapid assessment of the compound's binding affinity against a diverse array of receptors, ion channels, and enzymes.

Tier 2: In-Depth In Vitro Analysis

3.2.1. Radioligand Binding Assays: For any "hits" identified in the primary screen, quantitative radioligand binding assays are performed to determine the compound's affinity (Ki) for the specific target(s). This provides a precise measure of how tightly the compound binds to its molecular target.

3.2.2. Functional Assays: Demonstrating binding is not sufficient; the functional consequence of that binding must be elucidated. Functional assays will determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (reduces basal receptor activity). These assays will yield potency values such as EC₅₀ or IC₅₀.

3.2.3. Off-Target Liability Screening: Early assessment of potential safety liabilities is critical. Key assays include testing for inhibition of the hERG potassium channel (associated with cardiac arrhythmias) and major cytochrome P450 (CYP450) enzymes (to assess potential for drug-drug interactions).

Tier 3: In Vivo Evaluation

3.3.1. Animal Models of Disease: If a promising in vitro profile is established, the compound's efficacy can be tested in relevant animal models. The choice of model will be dictated by the identified primary target (e.g., a model of psychosis for a D₂ antagonist, a model of neuropathic pain for a sigma-1 ligand).

3.3.2. Pharmacokinetic (DMPK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is paramount. These studies will determine its bioavailability, brain penetration (if targeting the CNS), and half-life, which are critical for designing dosing regimens.

3.3.3. Preliminary Toxicology: Initial in vivo toxicology studies, such as an acute toxicity study, will provide an early indication of the compound's safety profile and help establish a therapeutic window.

Data Presentation and Interpretation

All quantitative data from the proposed studies should be meticulously documented and presented in clear, tabular formats to facilitate comparison and decision-making.

Table 1: Hypothetical In Vitro Pharmacology Data Summary

TargetBinding Affinity (Ki, nM)Functional ActivityPotency (EC₅₀/IC₅₀, nM)
Dopamine D₂Datae.g., AntagonistData
Serotonin 5-HT₂ADatae.g., Inverse AgonistData
Sigma-1Datae.g., AgonistData

Table 2: Hypothetical In Vivo Efficacy and Pharmacokinetic Data

Animal ModelEfficacy ReadoutEffective Dose RangeBioavailability (%)Brain/Plasma Ratio
e.g., Amphetamine-induced hyperlocomotion% Reduction in activityDataDataData

Conclusion and Future Directions

While the current publicly available information on the pharmacological profile of 1-(6-Chloropyridin-2-yl)piperidin-4-ol is limited, its structural features suggest a high potential for biological activity, particularly within the central nervous system. The proposed systematic evaluation workflow provides a robust framework for elucidating its mechanism of action, therapeutic potential, and safety profile. The insights gained from such studies will be instrumental in determining the future trajectory of this novel chemical entity in the drug discovery and development pipeline. The scientific community is encouraged to undertake these investigations to unlock the potential of this promising scaffold.

References

Note: As no direct pharmacological studies on 1-(6-Chloropyridin-2-yl)piperidin-4-ol are available, the following references provide context on the broader chemical space of piperidine and pyridine derivatives in drug discovery.

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-3247. Available from: [Link]

  • Micheli, F., et al. (2009). Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters, 19(23), 6748-6752. Available from: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Available from: [Link]

  • Watson, B. M., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732. Available from: [Link]

  • Almqvist, F., et al. (2007). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. GUPEA. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship of 1-(6-Chloropyridin-2-yl)piperidin-4-ol Analogues

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Pyridinyl-Piperidine Scaffold in Modern Drug Discovery The confluence of a pyridine ring and a piperidine moiety within a singl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyridinyl-Piperidine Scaffold in Modern Drug Discovery

The confluence of a pyridine ring and a piperidine moiety within a single molecular framework has given rise to a class of compounds with significant therapeutic potential. The 1-(pyridin-2-yl)piperidin-4-ol core, in particular, represents a versatile scaffold that has been explored for a multitude of biological targets. The inherent properties of this scaffold, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, make it an attractive starting point for medicinal chemistry campaigns. The presence of the nitrogen atom in the pyridine ring allows for hydrogen bonding and potential coordination with metal ions in enzyme active sites, while the piperidine ring offers a three-dimensional structure that can be functionalized to optimize target engagement and physicochemical properties. This guide will delve into the structure-activity relationship (SAR) of a specific subset of these compounds: 1-(6-Chloropyridin-2-yl)piperidin-4-ol analogues, with a focus on their potential as kinase inhibitors.

The 1-(6-Chloropyridin-2-yl)piperidin-4-ol Scaffold: A Promising Kinase Inhibitor Chemotype

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern oncology drug discovery. The 1-(6-Chloropyridin-2-yl)piperidin-4-ol scaffold possesses key structural features that suggest its potential as a kinase inhibitor. The pyridine ring can act as a hinge-binding motif, a common feature of many ATP-competitive kinase inhibitors, by forming hydrogen bonds with the backbone of the kinase hinge region. The piperidin-4-ol moiety provides a vector for substitution, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket and the potential to enhance potency and selectivity. The chlorine atom at the 6-position of the pyridine ring can influence the electronics of the ring system and provide a handle for further synthetic modification.

This guide will explore the hypothetical SAR of this scaffold, providing a framework for the rational design of novel and potent kinase inhibitors.

Synthetic Strategies for the Elaboration of the 1-(6-Chloropyridin-2-yl)piperidin-4-ol Core

The synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol and its analogues can be achieved through a convergent synthetic approach. A plausible and efficient method involves the nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyridine and piperidin-4-ol. This reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) at elevated temperatures. The regioselectivity of this reaction is generally high, with the substitution occurring preferentially at the more electrophilic 2-position of the pyridine ring.

Further diversification of the scaffold can be achieved by modifying both the pyridine and piperidine rings. For instance, the chlorine atom at the 6-position of the pyridine ring can be replaced with other functional groups via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. The hydroxyl group of the piperidin-4-ol moiety can be derivatized to introduce a variety of substituents, or the piperidine ring itself can be replaced with other heterocyclic systems to explore different spatial arrangements.

Structure-Activity Relationship (SAR) of 1-(6-Chloropyridin-2-yl)piperidin-4-ol Analogues as Kinase Inhibitors

The following SAR is a predictive analysis based on established medicinal chemistry principles and the known SAR of related kinase inhibitors. It is intended to guide the design and optimization of novel 1-(6-Chloropyridin-2-yl)piperidin-4-ol-based kinase inhibitors.

Modifications of the Pyridine Ring

The 6-chloro-2-aminopyridine moiety is hypothesized to be the primary hinge-binding element.

  • Substitution at the 6-position: The chlorine atom at this position can be replaced with various small, lipophilic groups such as methyl or cyano, which may enhance van der Waals interactions within the ATP-binding pocket. Larger or more polar substituents may be detrimental to activity.

  • Substitution at other positions (3, 4, 5): Introduction of small substituents, such as fluorine or methyl groups, at these positions can modulate the electronic properties of the pyridine ring and influence its pKa, which can in turn affect the strength of the hinge-binding interaction.

Modifications of the Piperidin-4-ol Ring

The piperidin-4-ol moiety is projected to extend into the solvent-exposed region of the kinase active site.

  • Derivatization of the 4-hydroxyl group: The hydroxyl group can be a key interaction point, forming a hydrogen bond with the solvent or with residues in the active site. Conversion of the alcohol to an ether or an ester with small alkyl or aryl groups can be explored to probe for additional hydrophobic interactions.

  • Substitution on the piperidine ring: Introduction of substituents at the 3- or 4-positions of the piperidine ring can influence the conformation of the molecule and its fit within the active site. Stereochemistry at these positions will likely be critical for activity.

  • Replacement of the piperidine ring: Replacing the piperidine ring with other saturated heterocycles, such as morpholine or piperazine, can alter the vector of the substituents and their interactions with the target kinase.

The following table summarizes the hypothetical impact of these modifications on kinase inhibitory activity:

Modification SiteProposed ModificationExpected Impact on ActivityRationale
Pyridine Ring
6-positionReplacement of Cl with small lipophilic groups (e.g., -CH3, -CN)Potential increaseEnhanced van der Waals interactions in the hinge region.
Replacement of Cl with bulky or polar groupsLikely decreaseSteric hindrance or unfavorable interactions.
3, 4, 5-positionsIntroduction of small electron-donating or -withdrawing groupsModulation of activityFine-tuning of the electronic properties of the hinge binder.
Piperidine Ring
4-hydroxyl groupConversion to small ethers or estersPotential increaseProbing for additional hydrophobic pockets.
Conversion to bulky ethers or estersLikely decreaseSteric clash.
3- or 4-positionsIntroduction of small alkyl or polar groupsPotential increase or decrease (stereochemistry dependent)Optimization of fit and interactions in the solvent-exposed region.
Ring scaffoldReplacement with morpholine or piperazineModulation of activityAltering the vector and properties of the solvent-front moiety.

Experimental Protocols

Protocol 1: Synthesis of a Representative Analogue - 1-(6-Methylpyridin-2-yl)piperidin-4-ol

This protocol describes a two-step synthesis of a representative analogue, where the chlorine atom at the 6-position is replaced by a methyl group.

Step 1: Synthesis of 2-bromo-6-methylpyridine

  • To a solution of 2-amino-6-methylpyridine (1.0 eq) in 48% hydrobromic acid (5.0 eq) at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-6-methylpyridine.

Step 2: Synthesis of 1-(6-Methylpyridin-2-yl)piperidin-4-ol

  • To a solution of 2-bromo-6-methylpyridine (1.0 eq) and piperidin-4-ol (1.2 eq) in anhydrous toluene, add sodium tert-butoxide (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), and 2-(dicyclohexylphosphino)biphenyl (0.1 eq).

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the mixture to 100 °C and stir for 16 hours under an argon atmosphere.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(6-methylpyridin-2-yl)piperidin-4-ol.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized analogues against a target kinase using a luminescence-based assay.

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Serially dilute the stock solution to obtain a range of concentrations.

  • In a 96-well plate, add the kinase, a suitable peptide substrate, and ATP in a kinase buffer.

  • Add the test compound dilutions to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the kinase reaction by adding a kinase detection reagent containing luciferase.

  • Incubate the plate at room temperature for 1 hour to allow the luminescent signal to develop.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Synthesis_Workflow Start 2,6-Dichloropyridine Step1 SNAr Reaction (Base, Solvent, Heat) Start->Step1 Reagent1 Piperidin-4-ol Reagent1->Step1 Intermediate 1-(6-Chloropyridin-2-yl)piperidin-4-ol Step1->Intermediate Step2 Suzuki Coupling (Pd catalyst, Base) Intermediate->Step2 Step3 Derivatization of 4-OH (Base) Intermediate->Step3 Reagent2 Organoborane (R-B(OR)2) Reagent2->Step2 Analogue1 1-(6-Arylpyridin-2-yl)piperidin-4-ol Step2->Analogue1 Reagent3 Alkyl/Acyl Halide Reagent3->Step3 Analogue2 Derivatized Analogues Step3->Analogue2

Caption: General synthetic workflow for the preparation of 1-(6-Chloropyridin-2-yl)piperidin-4-ol analogues.

Conclusion and Future Perspectives

The 1-(6-Chloropyridin-2-yl)piperidin-4-ol scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of this core structure allows for systematic modifications to explore the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties. The predictive SAR outlined in this guide provides a rational basis for the design of focused libraries of analogues. Future work should involve the synthesis of these proposed analogues and their evaluation against a panel of kinases to identify initial hits. Subsequent optimization of these hits, guided by co-crystal structures of the inhibitors bound to their target kinases, could lead to the discovery of potent and selective clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Pyridine compounds as inhibitors of kinase. (2013). Google Patents.
  • PIPERIDIN-4-YL AZETIDINE DERIVATIVES AS JAK1 INHIBITORS. (2020). European Patent Office. Retrieved from [Link]

  • Synthesis and anticancer activity of some new pyridine derivatives. (2016). ResearchGate. Retrieved from [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). JoVE. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved from [Link]

  • 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS. (2022). European Patent Office. Retrieved from [Link]

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). Allied Academies. Retrieved from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology. Retrieved from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]

  • Synthesis of most active anticancer agent pyridine derivatives. (2022). ResearchGate. Retrieved from [Link]

  • Optimization of 2-piperidin-4-yl-acetamides as Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: Designing Out hERG Inhibition. (2009). ScienceDirect. Retrieved from [Link]

  • Novel spiropiperidine-based stearoyl-CoA desaturase-1 inhibitors: Identification of 1'-{6-[5-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-yl]pyridazin-3-yl}-5-(trifluoromethyl)-3,4-dihydrospiro[chromene-2,4'-. (2010). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/20006498/
  • SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. (2000). PubMed. Retrieved from [Link]

  • Piperidin-4-one: the potential pharmacophore. (2012). PubMed. Retrieved from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Retrieved from [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2021). MDPI. Retrieved from [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (2013). PubMed. Retrieved from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). MDPI. Retrieved from [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (2021). ResearchGate. Retrieved from [Link]

  • LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry. (2020). PubMed. Retrieved from [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2017). PubMed. Retrieved from [Link]

  • Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. (2001). PubMed. Retrieved from [Link]

  • 1-(6-Chloropyridin-2-yl)piperidin-4-ol. (n.d.). MySkinRecipes. Retrieved from [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (2021). MDPI. Retrieved from [Link]

Exploratory

An In-Depth Technical Guide to the Identification of Potential Therapeutic Targets for 1-(6-Chloropyridin-2-yl)piperidin-4-ol

A Senior Application Scientist's Perspective on Navigating the Path from Compound to Clinic Abstract The confluence of privileged structural motifs in medicinal chemistry often presents a double-edged sword: a high proba...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating the Path from Compound to Clinic

Abstract

The confluence of privileged structural motifs in medicinal chemistry often presents a double-edged sword: a high probability of biological activity coupled with the challenge of identifying a specific therapeutic target. The compound 1-(6-chloropyridin-2-yl)piperidin-4-ol is a prime example of such a molecule, integrating the biologically significant 2-substituted pyridine and piperidine scaffolds.[1][2][3] This technical guide provides a comprehensive, hypothesis-driven framework for the systematic identification and validation of its potential therapeutic targets. Eschewing a one-size-fits-all approach, we delve into the rationale behind a multi-pronged strategy, encompassing in silico prediction, high-throughput in vitro screening, and robust cell-based validation. This document is intended for researchers, scientists, and drug development professionals, offering a practical roadmap from a novel chemical entity to a well-defined mechanism of action.

Introduction: Deconstructing the Pharmacological Potential

The piperidine moiety is a cornerstone of modern pharmaceuticals, present in a vast array of approved drugs targeting a wide spectrum of diseases, particularly those of the central nervous system (CNS) and cancer.[3][4] Its conformational flexibility and ability to engage in key hydrogen bonding interactions contribute to its success as a pharmacophore.[3] Similarly, the 2-substituted pyridine ring is a prevalent feature in bioactive molecules, recognized for its role in coordinating with metal ions in metalloenzymes and forming crucial interactions within protein binding pockets.[5][6]

The subject of our investigation, 1-(6-chloropyridin-2-yl)piperidin-4-ol, marries these two privileged structures. The 4-hydroxy group on the piperidine ring can act as both a hydrogen bond donor and acceptor, potentially anchoring the molecule in a binding site. The 2-substitution on the pyridine ring, along with the chloro-substituent, dictates the electronic and steric properties that will govern its interactions with biological macromolecules. Given this structural composition, a broad range of biological activities, from anticancer and antimicrobial to neurological and anti-inflammatory, can be hypothesized.[7][8][9]

This guide will not presuppose a specific target. Instead, it will lay out a logical and efficient workflow for casting a wide net and then systematically honing in on the most promising therapeutic targets.

The Strategic Framework for Target Identification

Our approach is rooted in a tiered, iterative process designed to maximize the probability of success while efficiently utilizing resources. The workflow progresses from broad, predictive methods to highly specific, validation-focused experiments.

Target_Identification_Workflow cluster_0 Phase 1: In Silico & Computational Analysis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Cell-Based Validation cluster_3 Phase 4: Mechanism of Action Studies In_Silico Target Prediction & Virtual Screening Broad_Screening Broad Panel Screening (e.g., GPCRs, Kinases, Ion Channels) In_Silico->Broad_Screening Hypothesis Generation Binding_Assays Primary Binding Assays (e.g., Radioligand, FP) Broad_Screening->Binding_Assays Hit Identification Functional_Assays Primary Functional Assays (e.g., Enzymatic, Second Messenger) Binding_Assays->Functional_Assays Confirmation of Activity Target_Engagement Cellular Target Engagement (e.g., CETSA) Functional_Assays->Target_Engagement Transition to Cellular Context Pathway_Analysis Downstream Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Engagement->Pathway_Analysis Confirmation in Native Environment Phenotypic_Screening Phenotypic Assays in Disease-Relevant Models Pathway_Analysis->Phenotypic_Screening Link to Cellular Function MoA_Elucidation Mechanism of Action (e.g., Competition Assays, Enzyme Kinetics) Phenotypic_Screening->MoA_Elucidation Refinement of Mechanism

Caption: A tiered workflow for target identification and validation.

Phase 1: In Silico and Computational Approaches

The initial phase leverages computational tools to predict potential targets based on the structural features of 1-(6-chloropyridin-2-yl)piperidin-4-ol. This is a cost-effective method to generate initial hypotheses and prioritize subsequent experimental screens.

Ligand-Based Virtual Screening

The principle behind this approach is that structurally similar molecules tend to have similar biological activities.

Protocol 1: 2D and 3D Similarity Searching

  • Database Selection: Utilize large chemical databases such as ChEMBL, PubChem, and BindingDB.

  • Query Structure: Use the 2D structure and a low-energy 3D conformer of 1-(6-chloropyridin-2-yl)piperidin-4-ol as the query.

  • Similarity Metrics: Employ Tanimoto similarity for 2D fingerprint-based searches and shape-based alignment (e.g., ROCS - Rapid Overlay of Chemical Structures) for 3D searches.

  • Analysis: Compile a list of structurally similar compounds with known biological targets. A high enrichment of compounds acting on a specific protein family (e.g., muscarinic receptors, histone deacetylases) suggests a promising area for investigation.

Structure-Based Virtual Screening (Molecular Docking)

This approach "docks" the compound into the 3D structures of known protein targets to predict binding affinity and pose.

Protocol 2: Prospective Molecular Docking

  • Target Selection: Based on the results of similarity searching and the known pharmacology of the piperidine and 2-substituted pyridine scaffolds, select a panel of high-priority protein crystal structures from the Protein Data Bank (PDB). Potential target classes could include:

    • G-Protein Coupled Receptors (GPCRs): Especially dopamine, serotonin, and muscarinic receptors.

    • Kinases: A diverse family with many approved drugs containing similar scaffolds.

    • Epigenetic Targets: Such as histone deacetylases (HDACs).

  • Docking Simulation: Use software such as AutoDock, Glide, or GOLD to perform docking simulations.

  • Scoring and Analysis: Rank the targets based on the predicted binding energy and analyze the binding poses for key interactions (e.g., hydrogen bonds with the 4-hydroxy group, pi-stacking with the pyridine ring).

Hypothetical Target Class Rationale based on Scaffold Analysis Example PDB IDs for Docking
Muscarinic ReceptorsThe piperidine moiety is a common feature in muscarinic antagonists.[10]5ZHP (M1), 6O19 (M2), 4U1N (M3)
Dopamine ReceptorsMany antipsychotics and CNS drugs feature N-arylpiperidine structures.6CM4 (D2), 7LJD (D3)
Kinases2-substituted pyridines are prevalent in kinase inhibitors.5L2S (EGFR), 6B3R (CDK2)
Histone Deacetylases (HDACs)The structure may chelate the zinc ion in the active site.4BKX (HDAC2), 5EDU (HDAC6)

Phase 2: In Vitro Screening for Target Identification

The hypotheses generated from in silico analysis must be tested experimentally. A broad, unbiased screening approach is recommended to avoid premature focus on a single target class.

Broad Panel Screening

Commercially available screening panels offer an efficient way to test the compound against hundreds of targets simultaneously.

Protocol 3: Commercial Broad Panel Screening

  • Panel Selection: Engage a contract research organization (CRO) that offers broad target panels. A comprehensive panel should include:

    • GPCRs (binding and functional assays)

    • Kinases (enzymatic assays)

    • Ion Channels (binding and electrophysiology assays)

    • Nuclear Receptors (binding assays)

    • Transporters (uptake assays)

  • Compound Submission: Provide a high-purity sample of 1-(6-chloropyridin-2-yl)piperidin-4-ol.

  • Data Analysis: Analyze the results for significant activity (typically >50% inhibition or activation at a concentration of 1-10 µM). "Hits" from this screen will form the basis for more focused follow-up studies.

Focused Primary Assays

For hits identified in the broad screen, or for high-priority targets from the in silico analysis, specific primary assays should be performed to confirm activity and determine potency.

Protocol 4: Radioligand Binding Assay (for GPCRs)

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the membranes, a known radioligand for the target, and varying concentrations of 1-(6-chloropyridin-2-yl)piperidin-4-ol.

  • Incubation and Detection: Incubate to allow binding to reach equilibrium. Harvest the membranes on a filter plate and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of radioligand displacement at each concentration of the test compound and fit the data to a dose-response curve to determine the IC50 or Ki value.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Receptor-Expressing Cell Membranes Start->Membrane_Prep Assay_Plate Plate Membranes, Radioligand, & Test Compound Membrane_Prep->Assay_Plate Incubate Incubate to Equilibrium Assay_Plate->Incubate Filter Harvest on Filter Plates Incubate->Filter Scintillation Measure Radioactivity Filter->Scintillation Data_Analysis Calculate IC50/Ki Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Phase 3: Cell-Based Validation of Target Engagement

Confirmation of a direct interaction between the compound and its putative target in a live-cell context is a critical validation step.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 1-(6-chloropyridin-2-yl)piperidin-4-ol or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the soluble fraction by Western blot or other protein detection methods to quantify the amount of the target protein that remained soluble at each temperature.

  • Analysis: A shift in the melting curve in the presence of the compound indicates direct target engagement.

Conclusion and Future Directions

The journey from a structurally interesting molecule like 1-(6-chloropyridin-2-yl)piperidin-4-ol to a potential therapeutic agent is a systematic process of hypothesis generation and rigorous experimental validation. The framework presented in this guide, progressing from in silico prediction to in vitro screening and finally to cell-based target engagement, provides a robust and efficient pathway for elucidating its mechanism of action. The identification of a validated target is the pivotal first step in any drug discovery program, paving the way for lead optimization, preclinical development, and ultimately, clinical translation.

References

  • Dandridge, P. A., et al. (1985). Substituted 2-pyrones, 2-pyridones, and other congeners of elasnin as potential agents for the treatment of chronic obstructive lung diseases. Journal of Medicinal Chemistry, 28(8), 1106-9. [Link]

  • Hirose, H., et al. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. Journal of Pharmacology and Experimental Therapeutics, 297(2), 790-7. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Naseem, H., et al. (Year not available). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Source not available. [Link]

  • Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 10(2), 15-22. [Link]

  • Tiwari, R., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Applied Research on Medicinal and Aromatic Plants, 10, 57-65. [Link]

  • Vardanyan, R. (2014). Fentanyl-Related Compounds and Derivatives: Current Status and Future Prospects for Pharmaceutical Applications. Future Medicinal Chemistry. [Link]

  • Various Authors. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Various Authors. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 862759. [Link]

  • Various Authors. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 11(53), 33435-33456. [Link]

  • Various Authors. (2014). New 2-thiopyridines as potential candidates for killing both actively growing and dormant Mycobacterium tuberculosis cells. Antimicrobial Agents and Chemotherapy, 58(1), 55-60. [Link]

  • Various Authors. (2018). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 20(15), 4553-4557. [Link]

  • Various Authors. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14-27. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol

Abstract This document provides a comprehensive and validated protocol for the synthesis of 1-(6-chloropyridin-2-yl)piperidin-4-ol, a valuable heterocyclic intermediate in medicinal chemistry and drug discovery. The synt...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and validated protocol for the synthesis of 1-(6-chloropyridin-2-yl)piperidin-4-ol, a valuable heterocyclic intermediate in medicinal chemistry and drug discovery. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyridine and 4-hydroxypiperidine. This guide elucidates the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, and outlines methods for product purification and characterization. The causality behind critical process parameters, such as reagent stoichiometry, solvent selection, and reaction temperature, is explained to provide researchers with a robust and reproducible methodology.

Introduction and Scientific Background

Piperidine and pyridine moieties are privileged scaffolds in modern pharmacology, appearing in numerous approved drugs.[1] The title compound, 1-(6-chloropyridin-2-yl)piperidin-4-ol (CAS No. 1220036-23-6), combines these two key heterocycles, making it a versatile building block for the synthesis of complex molecular targets, particularly in the development of kinase inhibitors and central nervous system agents.

The synthetic strategy hinges on the Nucleophilic Aromatic Substitution (SNAr) reaction. Aromatic rings, typically nucleophilic, can become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups or when the ring itself is electron-deficient, as is the case with pyridine heterocycles.[2] The reaction between 2,6-dichloropyridine and an amine nucleophile like 4-hydroxypiperidine is a classic example of this transformation.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step addition-elimination process. The electron-deficient nature of the pyridine ring facilitates the initial attack of the nucleophile.

  • Nucleophilic Attack: The nitrogen atom of 4-hydroxypiperidine, acting as the nucleophile, attacks one of the electrophilic carbons bonded to a chlorine atom on the 2,6-dichloropyridine ring. This step is typically rate-determining and results in the temporary loss of aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]

  • Elimination and Aromatization: The aromaticity of the pyridine ring is restored through the expulsion of the chloride ion, which is a good leaving group.

In the case of 2,6-dichloropyridine, the two chlorine atoms are in equivalent positions (C2 and C6), simplifying the reaction as the initial mono-substitution yields a single product.[3] The introduction of the electron-donating piperidine group deactivates the ring towards a second substitution, making the mono-substituted product the major outcome under controlled conditions.[3]

Diagram 1: The SNAr mechanism for the synthesis of the target compound.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 10-15 mmol of the final product.

Materials and Equipment
Reagents & Solvents CAS No. Supplier Purity
2,6-Dichloropyridine2402-78-0Standard Supplier≥98%
4-Hydroxypiperidine5382-16-1Standard Supplier≥98%
Potassium Carbonate (K₂CO₃), anhydrous584-08-7Standard Supplier≥99%
N,N-Dimethylformamide (DMF)68-12-2Standard SupplierAnhydrous
Ethyl Acetate (EtOAc)141-78-6Standard SupplierACS Grade
Hexanes110-54-3Standard SupplierACS Grade
Deionized Water7732-18-5In-houseN/A
Brine (Saturated NaCl solution)7647-14-5In-houseN/A
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9Standard SupplierN/A
Equipment
100 mL three-neck round-bottom flask
Reflux condenser and nitrogen inlet adapter
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Separatory funnel (250 mL)
Rotary evaporator
Glass column for chromatography
TLC plates (Silica gel 60 F₂₅₄)
Standard laboratory glassware
Reagent Stoichiometry
Compound Formula MW ( g/mol ) Amount Moles (mmol) Equivalents
2,6-DichloropyridineC₅H₃Cl₂N147.992.22 g15.01.0
4-HydroxypiperidineC₅H₁₁NO101.151.67 g16.51.1
Potassium CarbonateK₂CO₃138.214.15 g30.02.0
DMFC₃H₇NO73.0930 mL--

Causality: A slight excess (1.1 eq) of 4-hydroxypiperidine is used to ensure the complete consumption of the limiting reagent, 2,6-dichloropyridine. Two equivalents of potassium carbonate are used as a base to efficiently neutralize the in situ generated HCl and to deprotonate the hydroxyl group of the product, preventing potential side reactions.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloropyridine (2.22 g, 15.0 mmol), 4-hydroxypiperidine (1.67 g, 16.5 mmol), and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

  • Solvent Addition: Add anhydrous DMF (30 mL) to the flask. The use of an anhydrous polar aprotic solvent like DMF is crucial as it effectively dissolves the reactants and facilitates the SNAr mechanism without interfering with the reaction.

  • Reaction Execution: Fit the flask with a reflux condenser and a nitrogen inlet. Flush the system with nitrogen. Heat the reaction mixture to 100 °C with vigorous stirring. The elevated temperature provides the necessary activation energy for the nucleophilic attack on the deactivated pyridine ring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate/Hexanes as the eluent. The reaction is typically complete within 12-16 hours.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. This step quenches the reaction and dissolves the inorganic salts.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Ethyl acetate is chosen for its ability to dissolve the organic product while having low miscibility with water.

    • Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and water.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 20% to 50% ethyl acetate in hexanes.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the silica gel column. Elute with the solvent gradient, collecting fractions and monitoring by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(6-chloropyridin-2-yl)piperidin-4-ol as a white to off-white solid.

Workflow Visualization

Workflow A 1. Reagent Setup (Flask, Stir Bar, Reagents, K₂CO₃) B 2. Add Anhydrous DMF (30 mL) A->B C 3. Heat to 100 °C (Under N₂ Atmosphere) B->C D 4. Monitor by TLC (12-16 hours) C->D E 5. Cool to RT & Quench (Pour into H₂O) D->E F 6. Extraction (3x EtOAc) E->F G 7. Wash & Dry (Brine, MgSO₄) F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Purification (Flash Chromatography) H->I J 10. Characterization (Yield, NMR, MS) I->J

Diagram 2: Step-by-step experimental workflow for the synthesis.

Characterization and Validation

Parameter Expected Result
Physical Appearance White to off-white solid
Expected Yield 70-85%
Molecular Formula C₁₀H₁₃ClN₂O
Molecular Weight 212.68 g/mol
¹H NMR (400 MHz, CDCl₃) δ ~7.4 (t, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~4.2 (m, 2H, N-CH₂), ~4.0 (m, 1H, CH-OH), ~3.2 (m, 2H, N-CH₂), ~2.0 (m, 2H, CH₂), ~1.6 (m, 2H, CH₂) ppm.
Mass Spec (ESI+) m/z = 213.08 [M+H]⁺

Safety Precautions

  • 2,6-Dichloropyridine: Irritant. Handle in a well-ventilated fume hood.

  • 4-Hydroxypiperidine: Corrosive. Causes skin and eye burns.

  • DMF: Teratogen and liver toxin. Avoid inhalation and skin contact. Always use in a fume hood.

  • General: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Troubleshooting

Problem Potential Cause Recommended Solution
Low or No Conversion Insufficient temperature; inactive base; wet solvent.Ensure temperature is stable at 100 °C. Use freshly opened anhydrous solvent and freshly dried K₂CO₃.
Formation of Di-substituted Product Reaction time too long or temperature too high.Monitor the reaction closely by TLC and stop it once the starting material is consumed. Avoid excessive heating.
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the eluent system for chromatography. Consider a different solvent system (e.g., Dichloromethane/Methanol).
Low Yield after Work-up Incomplete extraction; product loss in aqueous layer.Perform additional extractions (e.g., 5x instead of 3x). Ensure the pH of the aqueous layer is basic before extraction.

References

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • MySkinRecipes. (n.d.). 1-(6-Chloropyridin-2-yl)piperidin-4-ol. Product Page.
  • Vitale, C. et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(1), 134. Available at: [Link]

  • Khan Academy. (n.d.). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

Sources

Application

The Strategic Role of 1-(6-Chloropyridin-2-yl)piperidin-4-ol in Modern Drug Discovery: Application Notes and Protocols

Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast number of approved pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1] Among the myr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast number of approved pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1] Among the myriad of piperidine-based building blocks, 1-(6-Chloropyridin-2-yl)piperidin-4-ol has emerged as a particularly valuable intermediate. Its strategic combination of a reactive chloropyridine moiety and a versatile piperidin-4-ol core allows for the efficient construction of complex molecules with diverse pharmacological activities. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this intermediate, complete with detailed synthetic protocols for its derivatization into potent bioactive agents, with a particular focus on the development of kinase inhibitors.

Introduction: The Significance of the 1-(6-Chloropyridin-2-yl)piperidin-4-ol Scaffold

The unique structural attributes of 1-(6-Chloropyridin-2-yl)piperidin-4-ol make it a highly sought-after intermediate in drug discovery programs. The 2-chloropyridine ring serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. This is crucial for exploring the structure-activity relationships (SAR) of drug candidates. The piperidin-4-ol moiety offers multiple points for further functionalization. The hydroxyl group can be readily converted into other functional groups or used as a key hydrogen bonding element for target engagement. Furthermore, the piperidine ring itself can adopt various conformations, allowing for the fine-tuning of the spatial arrangement of substituents to optimize binding to biological targets.

The applications of this intermediate are broad, leading to the synthesis of compounds targeting a range of therapeutic areas, including:

  • Oncology: As a core component of various kinase inhibitors, including those targeting Glycogen Synthase Kinase 3 (GSK-3), Cyclin-Dependent Kinases (CDK4/6), and PIM-1 kinase.

  • Neuroscience: In the development of muscarinic receptor antagonists and sigma receptor modulators for the treatment of neurological and psychiatric disorders.

  • Inflammatory Diseases: As a scaffold for novel anti-inflammatory agents.

This guide will focus on a practical application of 1-(6-Chloropyridin-2-yl)piperidin-4-ol in the synthesis of a potent Glycogen Synthase Kinase 3 (GSK-3) inhibitor, illustrating its utility in a real-world drug discovery context.

Synthetic Pathways and Key Transformations

The strategic utility of 1-(6-Chloropyridin-2-yl)piperidin-4-ol lies in its reactivity at two primary sites: the hydroxyl group of the piperidine ring and the chlorine atom on the pyridine ring.

Functionalization of the Piperidin-4-ol Moiety

The secondary alcohol of 1-(6-Chloropyridin-2-yl)piperidin-4-ol is a versatile functional group that can be transformed into a variety of other functionalities. A key transformation in the synthesis of many bioactive molecules is its conversion to a secondary amine. This is often achieved through a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an amine.

A common and efficient method for this transformation is the Mitsunobu reaction , which allows for the direct conversion of the alcohol to an amine with inversion of stereochemistry.[1] This reaction is particularly valuable when stereochemical control is critical for biological activity.

Alternatively, the hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, followed by displacement with a primary amine. This two-step approach provides a reliable method for introducing a diverse range of amino substituents.

Derivatization of the 2-Chloropyridine Ring

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, which is a cornerstone of modern medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

Common cross-coupling reactions employed include:

  • Suzuki Coupling: For the introduction of aryl and heteroaryl groups.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.

  • Sonogashira Coupling: For the introduction of alkyne moieties.

The choice of reaction depends on the desired final structure and the compatibility of the functional groups on the coupling partners.

Application Protocol: Synthesis of a Potent GSK-3 Inhibitor

This section provides a detailed, step-by-step protocol for the synthesis of a potent GSK-3 inhibitor, N-(4-methoxybenzyl)-1-(6-(1H-pyrazol-4-yl)pyridin-2-yl)piperidin-4-amine, starting from 1-(6-Chloropyridin-2-yl)piperidin-4-ol. GSK-3 is a serine/threonine kinase implicated in a number of diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[2]

Overall Synthetic Scheme

G A 1-(6-Chloropyridin-2-yl)piperidin-4-ol B 1-(6-Chloropyridin-2-yl)-N-(4-methoxybenzyl)piperidin-4-amine A->B  Mitsunobu Reaction or  Mesylation & Amination C N-(4-methoxybenzyl)-1-(6-(1H-pyrazol-4-yl)pyridin-2-yl)piperidin-4-amine (Final Product) B->C  Suzuki Coupling

Caption: Synthetic workflow for the GSK-3 inhibitor.

Step 1: Synthesis of 1-(6-Chloropyridin-2-yl)-N-(4-methoxybenzyl)piperidin-4-amine

This step involves the conversion of the hydroxyl group of the starting material into a secondary amine. Here, we detail a two-step protocol involving mesylation followed by nucleophilic substitution.

Protocol:

  • Mesylation of 1-(6-Chloropyridin-2-yl)piperidin-4-ol:

    • To a solution of 1-(6-chloropyridin-2-yl)piperidin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.

  • Amination with 4-Methoxybenzylamine:

    • To a solution of the crude mesylate from the previous step in dimethylformamide (DMF), add 4-methoxybenzylamine (1.5 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir overnight.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(6-chloropyridin-2-yl)-N-(4-methoxybenzyl)piperidin-4-amine.

Step Reactants Reagents & Solvents Conditions Typical Yield
1a 1-(6-Chloropyridin-2-yl)piperidin-4-olMethanesulfonyl chloride, Triethylamine, DCM0 °C to RT, 3h>95% (crude)
1b Crude Mesylate, 4-MethoxybenzylaminePotassium carbonate, DMF80 °C, overnight75-85%
Step 2: Suzuki Coupling for the Synthesis of the Final Product

This final step involves a palladium-catalyzed Suzuki coupling to introduce the pyrazole moiety onto the pyridine ring.

Protocol:

  • Suzuki Coupling Reaction:

    • To a microwave vial, add 1-(6-chloropyridin-2-yl)-N-(4-methoxybenzyl)piperidin-4-amine (1.0 eq), 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (2.0 eq).

    • Add a mixture of 1,4-dioxane and water (4:1).

    • Degas the mixture by bubbling with argon for 15 minutes.

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.1 eq).

    • Seal the vial and heat in a microwave reactor at 120 °C for 1 hour.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final product, N-(4-methoxybenzyl)-1-(6-(1H-pyrazol-4-yl)pyridin-2-yl)piperidin-4-amine.

Step Reactants Reagents & Solvents Conditions Typical Yield
2 1-(6-Chloropyridin-2-yl)-N-(4-methoxybenzyl)piperidin-4-amine, Pyrazole boronic esterPd(dppf)Cl2·CH2Cl2, K2CO3, Dioxane/H2O120 °C (microwave), 1h60-70%

Biological Evaluation and Data

The synthesized compound was evaluated for its inhibitory activity against GSK-3β.

Assay Protocol: In Vitro GSK-3β Kinase Assay

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100.

  • Prepare Reagents:

    • GSK-3β enzyme solution in assay buffer.

    • GS2 peptide substrate solution in assay buffer.

    • ATP solution in assay buffer.

    • Test compound dilutions in DMSO.

  • Assay Procedure:

    • Add the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the GSK-3β enzyme to each well and incubate for 10 minutes at room temperature.

    • Add the GS2 peptide substrate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Compound GSK-3β IC50 (nM)
Final Product15
Staurosporine (Control)5

Mechanism of Action and Structural Insights

The synthesized pyrazolopyridine derivative acts as a potent ATP-competitive inhibitor of GSK-3β. The aminopyridine core is a well-established scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[3] The pyrazole moiety extends into the solvent-exposed region, where it can be further modified to improve solubility and other drug-like properties. The substituted piperidine group occupies the ribose-binding pocket, and its conformation is critical for optimal binding.

G cluster_0 GSK-3β ATP Binding Pocket cluster_1 Inhibitor Molecule Hinge Region Hinge Region Ribose Pocket Ribose Pocket Solvent Exposed Region Solvent Exposed Region Aminopyridine Core Aminopyridine Core Aminopyridine Core->Hinge Region H-Bonds Substituted Piperidine Substituted Piperidine Substituted Piperidine->Ribose Pocket Van der Waals Pyrazole Moiety Pyrazole Moiety Pyrazole Moiety->Solvent Exposed Region Hydrophilic Interactions

Caption: Binding mode of the GSK-3 inhibitor.

Conclusion

1-(6-Chloropyridin-2-yl)piperidin-4-ol is a highly valuable and versatile intermediate for the synthesis of a wide range of biologically active molecules. Its strategic combination of a reactive chloropyridine and a functionalizable piperidin-4-ol allows for the efficient construction of complex scaffolds with tunable properties. The detailed protocols provided herein for the synthesis of a potent GSK-3 inhibitor serve as a practical guide for researchers in the field of drug discovery and medicinal chemistry, demonstrating the power of this building block in the development of novel therapeutics. The continued exploration of new reactions and applications for this intermediate will undoubtedly lead to the discovery of new and improved drug candidates in the future.

References

  • A novel one-pot three-component synthesis of 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines under controlled microwave irradiation. (2025). ResearchGate. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. (n.d.). Chemical Reviews. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2025). Preprints.org. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. [Link]

  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Ligands. (2022). Thieme Connect. [Link]

  • 1-(6-Chloropyridin-2-yl)piperidin-4-amine Hydrochloride. (n.d.). Pharmaffiliates. [Link]

  • Piperidine Synthesis. (n.d.). DTIC. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. [Link]

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). National Center for Biotechnology Information. [Link]

  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. (n.d.). National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones. (n.d.).
  • Inhibition of GSK3β by Iridoid Glycosides of Snowberry (Symphoricarpos albus) Effective in the Treatment of Alzheimer's Disease Using Computational Drug Design Methods. (2021). Frontiers in Pharmacology. [Link]

Sources

Method

The Strategic Application of 1-(6-Chloropyridin-2-yl)piperidin-4-ol in Modern Medicinal Chemistry

Introduction: A Privileged Scaffold in Drug Discovery In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents is relentlessly driven by the need for enhanced potency, selectivity, and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents is relentlessly driven by the need for enhanced potency, selectivity, and favorable pharmacokinetic profiles. Within this pursuit, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to interact with a multitude of biological targets. The piperidine ring is a quintessential example of such a scaffold, found in a wide array of approved drugs and clinical candidates.[1][2] Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional orientation of substituents to engage with biological macromolecules. When incorporated into the hybrid structure of 1-(6-Chloropyridin-2-yl)piperidin-4-ol , this versatile heterocycle is further endowed with chemical handles that unlock a vast potential for synthetic elaboration and targeted therapeutic design.

This comprehensive guide delineates the strategic importance and practical application of 1-(6-Chloropyridin-2-yl)piperidin-4-ol as a key building block in medicinal chemistry. We will explore its synthesis, its pivotal role in the construction of potent kinase inhibitors and G-protein coupled receptor (GPCR) modulators, and provide detailed, field-proven protocols for its synthesis and subsequent derivatization.

Core Synthesis: Accessing a Versatile Intermediate

The primary route to 1-(6-Chloropyridin-2-yl)piperidin-4-ol is a nucleophilic aromatic substitution (SNAr) reaction. This reaction is predicated on the electronic properties of the starting materials: the pyridine ring in 2,6-dichloropyridine is activated towards nucleophilic attack by the electron-withdrawing effects of the two chlorine atoms and the ring nitrogen. This facilitates the displacement of one of the chlorine atoms by the secondary amine of piperidin-4-ol.

Experimental Protocol: Synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol

Objective: To synthesize 1-(6-Chloropyridin-2-yl)piperidin-4-ol via a nucleophilic aromatic substitution reaction.

Materials:

  • 2,6-Dichloropyridine

  • Piperidin-4-ol

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of piperidin-4-ol (1.0 equivalent) in DMF at room temperature, add a suitable base such as potassium carbonate (2.0 equivalents) or DIPEA (2.0 equivalents).

  • Add 2,6-dichloropyridine (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford 1-(6-Chloropyridin-2-yl)piperidin-4-ol as a solid.

Rationale: The choice of a polar aprotic solvent like DMF or DMSO is crucial for solubilizing the reactants and facilitating the SNAr reaction. The base is necessary to deprotonate the piperidin-4-ol, increasing its nucleophilicity. Elevated temperatures are required to overcome the activation energy of the reaction.

Application in Kinase Inhibitor Synthesis: Targeting the JAK-STAT Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes TYK2, plays a critical role in cytokine signaling pathways that are central to the inflammatory and immune responses.[3][4] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases.[5] Consequently, the development of selective JAK inhibitors is a major focus of pharmaceutical research.

A key strategy to achieve selectivity among the highly homologous JAK family members is to target the less conserved pseudokinase (JH2) domain, leading to allosteric inhibition.[6] The recently approved drug Deucravacitinib (BMS-986165) , a selective TYK2 inhibitor, exemplifies this approach and its synthesis utilizes a scaffold derived from 1-(6-chloropyridin-2-yl)piperidin-4-ol.[7][8]

Synthetic Workflow: From Intermediate to a TYK2 Inhibitor Precursor

The following protocol outlines a plausible synthetic route for the elaboration of 1-(6-chloropyridin-2-yl)piperidin-4-ol into a key precursor for a Deucravacitinib-like molecule. This involves a subsequent nucleophilic aromatic substitution at the remaining chlorine atom of the pyridine ring.

G cluster_0 Synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol cluster_1 Elaboration to Kinase Inhibitor Core 2,6-Dichloropyridine 2,6-Dichloropyridine SNAr_Reaction SNAr Reaction (Base, Solvent, Heat) 2,6-Dichloropyridine->SNAr_Reaction Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->SNAr_Reaction Intermediate_1 1-(6-Chloropyridin-2-yl)piperidin-4-ol SNAr_Reaction->Intermediate_1 SNAr_Reaction_2 SNAr Reaction (Base, Solvent, Heat) Intermediate_1->SNAr_Reaction_2 Aryl_Amine Substituted Aryl Amine Aryl_Amine->SNAr_Reaction_2 Kinase_Core Kinase Inhibitor Core Structure SNAr_Reaction_2->Kinase_Core

Caption: Synthetic workflow from starting materials to a kinase inhibitor core.

Experimental Protocol: Synthesis of a 2-Amino-6-(piperidin-4-yloxy)pyridine Derivative

Objective: To demonstrate the utility of 1-(6-chloropyridin-2-yl)piperidin-4-ol in a subsequent SNAr reaction to form a core structure found in TYK2 inhibitors.

Materials:

  • 1-(6-Chloropyridin-2-yl)piperidin-4-ol

  • A substituted aniline (e.g., 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, a key fragment in Deucravacitinib)

  • Cesium carbonate (Cs₂CO₃) or another suitable base

  • Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) for Buchwald-Hartwig amination (an alternative to SNAr)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Standard workup and purification reagents as in the previous protocol.

Procedure (SNAr):

  • To a solution of 1-(6-chloropyridin-2-yl)piperidin-4-ol (1.0 equivalent) and the substituted aniline (1.2 equivalents) in a suitable high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or DMSO, add a strong base such as sodium hydride (NaH, 1.5 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 120-150 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench with water.

  • Perform an aqueous workup and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Procedure (Buchwald-Hartwig Amination):

  • In an oven-dried flask, combine 1-(6-chloropyridin-2-yl)piperidin-4-ol (1.0 equivalent), the substituted aniline (1.2 equivalents), cesium carbonate (2.0 equivalents), the palladium catalyst (0.05 equivalents), and the phosphine ligand (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Rationale: The second SNAr reaction often requires more forcing conditions (higher temperature, stronger base) as the pyridine ring is less electron-deficient after the first substitution. The Buchwald-Hartwig amination is a powerful alternative that often proceeds under milder conditions with a broader substrate scope.

Application in GPCR Modulator Synthesis

The 1-(6-chloropyridin-2-yl)piperidin-4-ol scaffold is also a valuable starting point for the synthesis of G-protein coupled receptor (GPCR) modulators. The piperidine nitrogen can be functionalized through various reactions, such as reductive amination, to introduce pharmacophoric elements that can interact with the binding sites of GPCRs.[9] The 4-hydroxyl group can be etherified to further explore the chemical space and optimize ligand-receptor interactions.

Synthetic Pathway for GPCR Modulator Elaboration

The following diagram illustrates the diversification potential of 1-(6-chloropyridin-2-yl)piperidin-4-ol for generating a library of potential GPCR modulators.

G cluster_0 Further Derivatization Start 1-(6-Chloropyridin-2-yl)piperidin-4-ol Etherification O-Alkylation (Williamson Ether Synthesis) Start->Etherification Mitsunobu Mitsunobu Reaction Start->Mitsunobu Esterification Esterification Start->Esterification GPCR_Library Library of GPCR Modulators Etherification->GPCR_Library Mitsunobu->GPCR_Library Esterification->GPCR_Library

Caption: Diversification of the core intermediate for GPCR modulator synthesis.

Experimental Protocol: O-Alkylation of 1-(6-Chloropyridin-2-yl)piperidin-4-ol

Objective: To synthesize an ether derivative of 1-(6-chloropyridin-2-yl)piperidin-4-ol as a potential GPCR modulator.

Materials:

  • 1-(6-Chloropyridin-2-yl)piperidin-4-ol

  • Sodium hydride (NaH)

  • An appropriate alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF) or DMF

  • Standard workup and purification reagents.

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of 1-(6-chloropyridin-2-yl)piperidin-4-ol (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers. The use of a strong base like NaH is necessary to deprotonate the secondary alcohol, forming a nucleophilic alkoxide that readily displaces the halide from the alkylating agent.

Quantitative Data Summary

The following table provides representative data for the types of compounds that can be synthesized using the 1-(6-chloropyridin-2-yl)piperidin-4-ol scaffold, highlighting its potential in generating potent and selective inhibitors.

Compound IDTargetIC₅₀ (nM)Cellular Activity (EC₅₀, nM)Key Structural Feature
Deucravacitinib (BMS-986165) TYK2 (JH2)~1Low nM range2-((Piperidin-4-yloxy)amino)pyridine core
Hypothetical Kinase InhibitorOther Kinase10-10050-500Varied substitution on the pyridine 6-position
Hypothetical GPCR ModulatorGPCR Target5-5020-200N-alkylation of the piperidine ring

Conclusion

1-(6-Chloropyridin-2-yl)piperidin-4-ol is a highly valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution provides access to a scaffold that can be readily elaborated into potent and selective modulators of important drug targets, most notably TYK2 kinase. The protocols and strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this privileged structure in their quest for novel therapeutics. The demonstrated application in the synthesis of a clinically successful drug underscores the significant potential of this building block in addressing unmet medical needs.

References

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.
  • Deucravacitinib Synthetic Routes. MedKoo Biosciences.
  • Synthesis of Radiolabeled and Stable-Isotope Labeled Deucravacitinib (BMS-986165). Journal of Labelled Compounds and Radiopharmaceuticals. 2025.
  • Process for the preparation of amorphous form of BMS-986165. Technical Disclosure Commons. 2024.
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PubMed. 2022.
  • Deucravacitinib (BMS-986165). MedKoo Biosciences.
  • Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. PubMed. 2024.
  • New and Convergent Synthesis of Deucravacitinib.
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
  • Technical Support Center: Synthesis of 2,6-Dichloropyridine. Benchchem.
  • New and Convergent Synthesis of Deucravacitinib.
  • Process of preparing 2-chloropyridine and/or 2,6-dichloropyridine.
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionaliz
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC. 2022.
  • Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Benchchem.
  • Process for preparing 2,6-dichloropyridine.
  • Processes for the preparation of deucravacitinib.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidin-4-one: the potential pharmacophore. PubMed.
  • Discovery and Development of Deucravacitinib (BMS-986165), a Small Molecule TYK2 Inhibitor for the Treatment of Autoimmune Diseases.
  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing).
  • Discovery of BMS-986202: A Clinical Tyk2 Inhibitor th
  • Dosage forms for tyk2 inhibitors.
  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • 3-Isopropyl-2,6-bis-(4-meth-oxy-phen-yl)-piperidin-4-one. PubMed. 2012.

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Application

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol

Abstract This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-(6-Chloropyridin-2-yl)piperidin-4-ol, a key inte...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-(6-Chloropyridin-2-yl)piperidin-4-ol, a key intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with a simple isocratic mobile phase consisting of acetonitrile and a phosphate buffer, providing excellent selectivity and peak shape. Detection is performed using a UV detector at 254 nm. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision over a concentration range suitable for quality control and stability testing.[1][2][3][4]

Introduction

1-(6-Chloropyridin-2-yl)piperidin-4-ol is a heterocyclic compound of significant interest in drug discovery and development, often serving as a critical building block for the synthesis of active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, yield, and safety profile of the final drug product. Therefore, a reliable and accurate analytical method is essential for its quantification and impurity profiling during process development, manufacturing, and quality control.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[5] This document presents a specific, validated RP-HPLC method developed for the routine analysis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol. The rationale behind the selection of chromatographic conditions is discussed, and a comprehensive validation protocol is provided to ensure the method is suitable for its intended purpose.[4]

Experimental

Materials and Reagents
  • Analyte: 1-(6-Chloropyridin-2-yl)piperidin-4-ol reference standard (>99% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC or Milli-Q grade).

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄, analytical grade), Orthophosphoric acid (analytical grade).

  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v) was used for all sample and standard preparations.

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Rationale for Parameter Selection:

  • Column: A C18 column is the workhorse of reverse-phase chromatography and is well-suited for retaining moderately polar compounds like the target analyte. The 4.6 x 150 mm, 5 µm dimensions offer a good balance between resolution and analysis time.[6][7]

  • Mobile Phase: A phosphate buffer at pH 3.0 ensures the piperidine nitrogen is protonated, leading to a single ionic form and preventing peak tailing. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The isocratic elution simplifies the method and improves reproducibility.

  • Detection Wavelength: The pyridine ring in the analyte contains a chromophore. A detection wavelength of 254 nm, common for aromatic systems, provides good sensitivity.[6][7]

  • Column Temperature: Maintaining a constant temperature of 30°C ensures stable retention times and reproducible results.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18)
Mobile Phase 20 mM KH₂PO₄ buffer (pH 3.0 with H₃PO₄) : Acetonitrile (65:35, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV at 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 1-(6-Chloropyridin-2-yl)piperidin-4-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the test sample, dissolve it in the diluent, and dilute to a final target concentration of approximately 50 µg/mL.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended application.[1][2][3]

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation_params Validation Parameters (ICH Q2 R1) cluster_results Output Std_Prep Standard & Sample Preparation System_Suitability System Suitability Test (SST) Std_Prep->System_Suitability Mobile_Phase Mobile Phase Preparation Mobile_Phase->System_Suitability Method_Validation Method Validation Experiments System_Suitability->Method_Validation If SST Passes Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Data_Analysis Data Processing & Analysis Method_Validation->Data_Analysis Report Validation Report Generation Data_Analysis->Report

Figure 1: Workflow for HPLC Method Validation.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. A standard solution (50 µg/mL) is injected six times. The acceptance criteria are:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was evaluated by injecting a blank (diluent), the standard solution, and a sample solution. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the analyte peak is free from interference from potential degradation products.

Linearity and Range

The linearity of the method was established by constructing a calibration curve with at least five concentrations across the range of 1-100 µg/mL. The peak area versus concentration data was subjected to linear regression analysis. The acceptance criterion is a correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)

Accuracy was determined by performing a recovery study at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). A known amount of analyte was spiked into a sample solution, and the percentage recovery was calculated. The acceptance criterion is a mean recovery between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day Precision): Assessed by analyzing six replicate samples of the same lot at 100% of the target concentration on the same day, by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): Assessed by repeating the analysis on a different day with a different analyst or on a different instrument.

The acceptance criterion for both repeatability and intermediate precision is an RSD of ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2°C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters were checked under each modified condition.

Results and Discussion

The proposed HPLC method successfully separated 1-(6-Chloropyridin-2-yl)piperidin-4-ol from the solvent front and any potential impurities. The typical retention time for the analyte was approximately 4.5 minutes, allowing for a rapid analysis. The peak shape was symmetrical, with a tailing factor consistently below 1.2.

Figure 2: Analyte and potential related substances.

The method validation results are summarized in the table below, demonstrating that all tested parameters met the pre-defined acceptance criteria.

Table 2: Summary of Method Validation Results

Validation ParameterResultAcceptance Criteria
Specificity No interference at the analyte's retention timePeak purity > 99%
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD)
- Repeatability0.85%≤ 2.0%
- Intermediate Precision1.12%≤ 2.0%
LOD 0.3 µg/mLReport Value
LOQ 1.0 µg/mLReport Value
Robustness System suitability passed under all conditionsSST criteria met

The robustness study confirmed that minor variations in the method parameters did not significantly affect the results, indicating the method's reliability for routine use in a quality control environment.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method has been developed and validated for the quantitative analysis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol. The method meets all the requirements for a validated analytical procedure as per ICH guidelines.[1][4] Its performance characteristics make it highly suitable for the routine quality control analysis of bulk batches and for use in stability studies of this important pharmaceutical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate.

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scilit.

Sources

Method

Application Note & Protocol: Palladium-Catalyzed N-Arylation of 2-Chloro-6-Substituted Pyridines

Introduction: The Strategic Importance of N-Aryl-2-aminopyridines The N-aryl-2-aminopyridine scaffold is a privileged structural motif in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl-2-aminopyridines

The N-aryl-2-aminopyridine scaffold is a privileged structural motif in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Its prevalence in drug discovery is particularly notable, with applications in kinase inhibitors for oncology (e.g., Imatinib), CGRP receptor antagonists for migraines, and other biologically active agents.[2][3] The synthesis of these compounds often relies on the formation of a carbon-nitrogen (C-N) bond between a pyridine ring and an aryl amine.

Historically, forming this bond was challenging, often requiring harsh conditions like those found in the Ullmann condensation, which typically involves high temperatures and stoichiometric copper.[4] The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, revolutionized this field.[5][6] This reaction provides a highly versatile and efficient method for C-N bond formation under milder conditions and with broader functional group tolerance.[2][7]

This guide focuses specifically on the N-arylation of 2-chloro-6-substituted pyridines. These substrates are particularly relevant as they are often cost-effective and readily available starting materials.[8] However, they also present unique challenges due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds and the potential for steric hindrance from the C-6 substituent.[9] This document provides a comprehensive overview of the mechanistic principles, key experimental parameters, a detailed protocol, and troubleshooting advice to enable researchers to successfully perform these critical transformations.

The Mechanistic Backbone: Understanding the Buchwald-Hartwig Catalytic Cycle

The success of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount to rationalizing experimental choices and troubleshooting reactions. The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][10]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, stabilized by phosphine ligands, reacting with the 2-chloro-6-substituted pyridine. The palladium atom inserts into the carbon-chlorine bond, forming a Pd(II) intermediate. This step is often the rate-limiting step for less reactive aryl chlorides and is critically influenced by the choice of ligand.[9] Bulky, electron-rich ligands are essential as they stabilize the Pd(0) state and promote the oxidative addition.[11]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium amido complex.[10] The choice of base is crucial; it must be strong enough to deprotonate the amine but not so nucleophilic that it competes in the reaction.[9]

  • Reductive Elimination: This is the final, product-forming step. The N-aryl bond is formed as the arylated amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Below is a diagram illustrating this fundamental catalytic process.

Buchwald_Hartwig_Cycle cluster_reactants Pd0 L-Pd(0) OxAdd Ar(Cl)Pd(II)-L Pd0->OxAdd Oxidative Addition (+ Ar-Cl) Amido Ar(Amine)Pd(II)-L OxAdd->Amido Amine Coordination & Deprotonation (+ Amine, - Base-H+Cl-) Product N-Aryl Pyridine Product Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArCl 2-Chloro-6-R-Pyridine Amine Amine (R'-NH2) Base Base

Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Optimizing the Reaction: A Guide to Key Experimental Parameters

Achieving high yields and clean conversions in the N-arylation of 2-chloropyridines requires careful selection of several interdependent parameters.

Palladium Source: Precatalysts vs. In-Situ Generation

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in-situ combination with a ligand to form the active Pd(0) species. This process can be inefficient. Modern protocols increasingly favor the use of palladium precatalysts , such as G3 or G4 palladacycles. These are air-stable Pd(II) complexes that reliably and efficiently generate the active Pd(0) catalyst under the reaction conditions, often leading to more reproducible results and lower catalyst loadings.[3][9]

Ligand Selection: The Key to Activating C-Cl Bonds

The choice of phosphine ligand is arguably the most critical factor for the successful amination of aryl chlorides.[9] The inertness of the C-Cl bond necessitates ligands that are both sterically bulky and highly electron-rich. These features promote the challenging oxidative addition step and facilitate the final reductive elimination.[5]

  • Biarylphosphine Ligands: This class, developed extensively by the Buchwald group, is the gold standard. Specific ligands are often tailored for different substrate classes.[11][12]

    • XPhos & RuPhos: Excellent general ligands for coupling primary and secondary amines with aryl chlorides. RuPhos is often superior for secondary amines.[11]

    • BrettPhos: Particularly effective for the selective monoarylation of primary amines and for coupling amides.[11][12]

  • Ferrocene-Based Ligands: Developed by the Hartwig group, ligands like Josiphos are also highly effective.[5]

  • BippyPhos: A single ligand demonstrated to have an exceptionally broad scope, capable of catalyzing the amination of various (hetero)aryl chlorides with a wide range of N-H containing partners, including primary/secondary amines, amides, and ammonia.[13]

Base Selection: The Proton Abstractor

A strong, non-nucleophilic base is required to deprotonate the amine or its complex with palladium.[10]

  • Sodium tert-butoxide (NaOtBu): The most common and highly effective base for these reactions. It must be handled under inert conditions as it is hygroscopic.[9]

  • Potassium Phosphate (K₃PO₄) & Cesium Carbonate (Cs₂CO₃): Weaker inorganic bases that can be used for base-sensitive substrates. However, their use often necessitates higher reaction temperatures or a more active catalyst system to achieve comparable results.[9]

Solvent and Temperature

The reaction requires anhydrous, deoxygenated solvents to prevent deactivation of the catalyst.

  • Solvents: Toluene, 1,4-dioxane, and THF are commonly used.[6][9] It is critical to use high-purity, dry solvents.

  • Temperature: Due to the difficulty of C-Cl bond activation, elevated temperatures, typically in the range of 80-110 °C, are often necessary to drive the reaction to completion.[9]

Experimental Protocol: N-Arylation of 2-Chloro-6-methylpyridine with Aniline

This protocol provides a representative, step-by-step procedure for a typical Buchwald-Hartwig amination.

Safety Precaution: This reaction must be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction is air- and moisture-sensitive and requires inert atmosphere techniques.

Materials and Reagents
  • 2-Chloro-6-methylpyridine (1.0 mmol, 127.6 mg)

  • Aniline (1.2 mmol, 111.7 mg, 109 µL)

  • RuPhos Pd G3 Precatalyst (0.02 mmol, 16.7 mg)

  • RuPhos Ligand (0.02 mmol, 9.3 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (5 mL)

  • Reaction vial (e.g., 8 mL screw-cap vial) with a magnetic stir bar

  • Standard Schlenk line or glovebox equipment

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reagent Prep (Inert Atmosphere) Reaction 2. Reaction Assembly & Heating (100 °C) Setup->Reaction Workup 3. Quenching & Extraction Reaction->Workup Purify 4. Purification (Column Chromatography) Workup->Purify Analyze 5. Product Analysis (NMR, MS) Purify->Analyze

Caption: A generalized workflow for the N-arylation experiment.

Step-by-Step Procedure
  • Vial Preparation: In a glovebox or under a positive flow of argon, add the RuPhos Pd G3 precatalyst (16.7 mg), additional RuPhos ligand (9.3 mg), sodium tert-butoxide (134.5 mg), and a magnetic stir bar to the reaction vial.

    • Scientist's Note: Adding a slight excess of free ligand can sometimes protect the catalyst and improve yields.

  • Reagent Addition: Add 2-chloro-6-methylpyridine (127.6 mg) to the vial.

  • Solvent and Nucleophile Addition: Add anhydrous, degassed toluene (5 mL) to the vial, followed by aniline (109 µL).

  • Reaction Setup: Seal the vial tightly with a screw cap. If outside a glovebox, ensure the vial was sealed under an inert atmosphere.

  • Heating and Stirring: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

    • Scientist's Note: Reaction progress can be monitored by taking small aliquots (under inert conditions) and analyzing by TLC or LC-MS.

  • Reaction Quenching (Work-up): After the reaction is complete (as determined by monitoring), remove the vial from the heat source and allow it to cool to room temperature. Carefully uncap the vial and quench the reaction by slowly adding 5 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure N-phenyl-6-methylpyridin-2-amine.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Substrate Scope and Performance Data

The Buchwald-Hartwig amination of 2-chloro-6-substituted pyridines is a robust reaction compatible with a wide range of coupling partners. The following table summarizes representative examples from the literature to illustrate the scope of the transformation.

2-Chloropyridine DerivativeAmine Coupling PartnerCatalyst System (Pd/Ligand)BaseSolventTemp (°C)Yield (%)Reference
2,4-DichloropyridineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene8094[8]
2-Chloro-6-phenylpyridineMorpholineBippyPhos/[Pd(cinnamyl)Cl]₂NaOtBuToluene10095[13]
2-ChloropyridineIndoleBippyPhos/[Pd(cinnamyl)Cl]₂K₂CO₃Toluene11092[13]
2-ChloropyridineCyclohexylaminePd(OAc)₂ / CyPFtBu (Josiphos)NaOtBuToluene10098[11]
2-Chloro-6-methylpyridinen-HexylaminePd(OAc)₂ / JohnPhosNaOtBuDioxane10085[11]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (deactivated by air/moisture). 2. C-Cl bond is too inert for the chosen conditions. 3. Insufficiently strong base.1. Ensure strictly anhydrous and anaerobic conditions. Use a fresh, high-quality precatalyst.[9] 2. Switch to a more electron-rich, bulkier ligand (e.g., from JohnPhos to XPhos or BrettPhos). Increase temperature.[9][11] 3. Switch from K₃PO₄/Cs₂CO₃ to NaOtBu. Ensure the base is dry.[9]
Hydrodehalogenation The Pd-H species intercepts the catalytic cycle, replacing -Cl with -H. This is often caused by moisture or base-promoted side reactions.1. Use scrupulously dried reagents and solvents. 2. Use a slight excess of the amine coupling partner (1.2-1.5 eq) to favor the desired pathway.[9]
Poor Regioselectivity (e.g., on dichloropyridines) The relative reactivity of the different C-Cl bonds. The C-2 position is generally more activated than C-4.1. For selective mono-amination at C-2 on a substrate like 2,4-dichloropyridine, use milder conditions (lower temperature, shorter reaction time).[8] 2. A second, more forceful amination can be performed at C-4 by increasing the temperature.[8]

References

  • Buchwald–Hartwig amin
  • The general mechanism of the Pd-catalyzed N-arylation reaction - ResearchG
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd)
  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides - PubMed.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Buchwald Ligands Review | Entegris.
  • Technical Support Center: Buchwald-Hartwig Amin
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • Ullmann condens
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing.

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Application

Application Note & Protocols for Cell-Based Assays Involving 1-(6-Chloropyridin-2-yl)piperidin-4-ol

Authored by: Senior Application Scientist, Advanced Cell Models Division Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Scaffold The piperidine ring is a cornerstone of modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Cell Models Division
Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically approved drugs targeting central nervous system disorders, cancer, and infectious diseases.[1] Its structural versatility allows for the modulation of crucial physicochemical properties like lipophilicity and hydrogen bonding, enhancing a compound's "druggability" by improving metabolic stability and pharmacokinetic profiles.[1] The compound 1-(6-Chloropyridin-2-yl)piperidin-4-ol represents a novel entity within this esteemed chemical class. While its specific biological targets are yet to be fully elucidated, its structure, featuring a chloropyridine and a piperidinol moiety, suggests a high potential for interaction with a variety of biological targets, particularly G-Protein Coupled Receptors (GPCRs).[2][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to characterize the pharmacological activity of 1-(6-Chloropyridin-2-yl)piperidin-4-ol. We will proceed with a logical, tiered approach, beginning with broad primary screening to identify potential targets, followed by detailed secondary and tertiary assays to deconvolute the mechanism of action and quantify potency and efficacy. The protocols outlined herein are designed to be self-validating, incorporating essential controls and data analysis steps to ensure scientific rigor and trustworthiness.

PART 1: Compound Handling and Safety Precautions

Prior to initiating any experimental work, it is crucial to handle 1-(6-Chloropyridin-2-yl)piperidin-4-ol with appropriate safety measures.

1.1. Material Safety Data Sheet (MSDS) Review: A thorough review of the compound's MSDS is mandatory. Based on data for structurally related compounds, potential hazards may include skin and eye irritation, and it may be harmful if swallowed or inhaled.[5][6][7]

1.2. Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the compound.[8]

1.3. Handling and Storage:

  • Handling: Use a chemical fume hood for weighing and preparing stock solutions to avoid inhalation of any dust or aerosols.[6]

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended for similar chemical structures. For long-term storage, keeping it at 2-8°C is advisable.[9]

1.4. Stock Solution Preparation:

  • Solvent Selection: Determine the compound's solubility in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions of novel compounds.

  • Procedure:

    • Weigh out a precise amount of 1-(6-Chloropyridin-2-yl)piperidin-4-ol in a sterile microcentrifuge tube inside a chemical fume hood.

    • Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C.

PART 2: Primary Screening - Identifying Biological Targets

Given that the specific target of 1-(6-Chloropyridin-2-yl)piperidin-4-ol is unknown, a broad-based primary screening approach is the most logical first step. GPCRs are the largest family of cell surface receptors and are major drug targets, making them a prime candidate for initial investigation.[10][11]

Workflow for Primary GPCR Screening

cluster_0 Phase 1: Target Identification A Prepare 1-(6-Chloropyridin-2-yl)piperidin-4-ol Working Solutions B Select Broad GPCR Panel (e.g., SafetyScreen44, Eurofins) A->B Compound Dilution C High-Throughput Screen (HTS) Single High Concentration (e.g., 10 µM) B->C Assay Plates D Assay Readout (e.g., Calcium Flux, cAMP, β-Arrestin) C->D Signal Detection E Data Analysis: Identify 'Hits' (Significant Activity) D->E Statistical Analysis cluster_1 Phase 2: Hit-to-Lead Characterization F Primary Screen 'Hit' GPCR G Concentration-Response Curve (Determine Potency: EC50 / IC50) F->G H Mode of Action Assay: Agonist vs. Antagonist G->H Confirmed Activity I Determine Efficacy (% of Max Response) G->I J Selectivity Profiling (Test against related GPCRs) H->J I->J K Characterized Lead Compound J->K

Caption: Logical progression from a primary hit to a characterized lead.

3.1. Protocol: Concentration-Response Curves for Potency Determination

Objective: To determine the potency (EC₅₀ for agonists, IC₅₀ for antagonists) of 1-(6-Chloropyridin-2-yl)piperidin-4-ol at the confirmed target receptor.

Methodology Rationale: A concentration-response curve allows for the quantification of a compound's activity and is a critical step in drug development.

Step-by-Step Protocol:

  • Serial Dilution: Prepare a series of dilutions of the test compound, typically in half-log or log steps, spanning a wide concentration range (e.g., from 1 nM to 100 µM).

  • Assay Execution: Perform the same assay as in the primary screen (e.g., cAMP, calcium flux, or β-arrestin recruitment) using the range of compound concentrations.

    • For Agonist Mode: Add the compound dilutions directly to the cells.

    • For Antagonist Mode: Pre-incubate the cells with the compound dilutions for a set period, then add a known agonist at its EC₈₀ concentration.

  • Data Analysis:

    • Plot the response (e.g., fluorescence, luminescence) against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration that produces 50% of the maximal response) or IC₅₀ (concentration that inhibits 50% of the agonist response).

3.2. Protocol: β-Arrestin Recruitment Assay for Pathway Selectivity

Objective: To determine if the compound induces G-protein-independent signaling through β-arrestin recruitment, a key mechanism for many GPCRs. [12] Methodology Rationale: Some ligands can preferentially activate one pathway over another (biased agonism). A β-arrestin assay provides insight into this phenomenon. The Tango GPCR assay platform is a well-established method for this purpose. [12][13] Step-by-Step Protocol:

  • Cell Line: Use a cell line specifically engineered for β-arrestin recruitment assays, such as the Tango™ GPCR cell lines. [13]In these cells, GPCR activation and subsequent β-arrestin recruitment lead to the cleavage of a transcription factor, which then drives the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: Treat the cells with a concentration range of 1-(6-Chloropyridin-2-yl)piperidin-4-ol.

  • Incubation: Incubate the cells for several hours (typically 6-16 hours) to allow for reporter gene expression.

  • Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the compound concentration and calculate the EC₅₀.

PART 4: Data Presentation and Interpretation

Table 1: Hypothetical Pharmacological Profile of 1-(6-Chloropyridin-2-yl)piperidin-4-ol at a Novel GPCR Target

Assay TypeParameterValueInterpretation
Calcium Flux EC₅₀ 150 nMPotent agonist activity at the target receptor.
Eₘₐₓ 95%Nearly full agonist compared to the endogenous ligand.
cAMP Accumulation EC₅₀ > 10 µMNo significant activity via Gs or Gi pathways.
β-Arrestin Recruitment EC₅₀ 800 nMLess potent at recruiting β-arrestin than at G-protein signaling.
Selectivity Screen IC₅₀ (Receptor X) 5 µM>30-fold selective for the primary target over related Receptor X.
IC₅₀ (Receptor Y) > 10 µMNo significant off-target activity at Receptor Y.
Conclusion: A Pathway to Discovery

This application note provides a structured and scientifically rigorous framework for the initial pharmacological characterization of 1-(6-Chloropyridin-2-yl)piperidin-4-ol. By employing a tiered approach of primary screening followed by detailed secondary assays, researchers can efficiently identify potential biological targets and elucidate the compound's mechanism of action. The piperidine scaffold holds significant promise in drug discovery, and a systematic evaluation of novel derivatives like the one discussed here is a critical step in translating chemical novelty into therapeutic potential. [1][4]

References
  • Cell-based Assays for GPCR Activity. Biocompare. Available at: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • GPCR Signaling Assays. Agilent. Available at: [Link]

  • GPCR Assay Services. Reaction Biology. Available at: [Link]

  • Safety Data Sheet - 2-Amino-4-chloropyridin-3-ol. Angene Chemical. Available at: [Link]

  • Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed. Available at: [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PubMed Central. Available at: [Link]

  • Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. PubMed Central. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Available at: [Link]

  • A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. MDPI. Available at: [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. Available at: [Link]

  • Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor. PubMed. Available at: [Link]

  • (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. PubMed. Available at: [Link]

  • 1-((6-Chloropyridin-2-yl)methyl)-4-methylpiperazine. Available at: [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. MDPI. Available at: [Link]

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Method

Application Notes and Protocols for the Generation of a 1-(6-Chloropyridin-2-yl)piperidin-4-ol Derivative Library

Introduction: The Strategic Importance of the 1-(6-Chloropyridin-2-yl)piperidin-4-ol Scaffold In the landscape of modern medicinal chemistry, the piperidine ring stands out as a privileged scaffold, present in a multitud...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-(6-Chloropyridin-2-yl)piperidin-4-ol Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a privileged scaffold, present in a multitude of approved pharmaceutical agents.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component in the design of molecules that interact with complex biological targets. When combined with a 2-substituted pyridine moiety, the resulting scaffold, specifically 1-(6-chloropyridin-2-yl)piperidin-4-ol, offers a versatile platform for the development of novel therapeutics. The chlorine atom at the 6-position of the pyridine ring provides a handle for further chemical modification, while the hydroxyl group at the 4-position of the piperidine ring is a prime site for introducing diversity and modulating the physicochemical properties of the molecule.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for creating a diverse library of derivatives based on the 1-(6-chloropyridin-2-yl)piperidin-4-ol core. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and innovate.

Core Synthesis: Preparation of the 1-(6-Chloropyridin-2-yl)piperidin-4-ol Scaffold

The foundational step in building this library is the efficient synthesis of the starting material, 1-(6-chloropyridin-2-yl)piperidin-4-ol. The most direct and widely applicable method is a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyridine and piperidin-4-ol.

The rationale behind this approach lies in the electron-deficient nature of the pyridine ring, which is further activated towards nucleophilic attack by the presence of two electron-withdrawing chlorine atoms. The reaction typically proceeds with good regioselectivity, with the amine of piperidin-4-ol preferentially displacing one of the chlorine atoms.

Protocol 1: Synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol

Materials:

  • 2,6-Dichloropyridine

  • Piperidin-4-ol

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of piperidin-4-ol (1.0 equivalent) in DMF (5-10 mL per mmol of piperidin-4-ol) in a round-bottom flask, add a base such as potassium carbonate (2.0 equivalents) or DIPEA (2.5 equivalents).

  • Add 2,6-dichloropyridine (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield 1-(6-chloropyridin-2-yl)piperidin-4-ol as a solid.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected proton NMR spectrum will show characteristic signals for the pyridine and piperidine rings.

Library Generation: Derivatization at the 4-Position

The hydroxyl group at the 4-position of the piperidine ring is the primary site for introducing molecular diversity. The following sections detail robust protocols for etherification, esterification, and amination, enabling the creation of a comprehensive library of derivatives.

A. Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[4][5][6][7][8] In this protocol, the hydroxyl group of 1-(6-chloropyridin-2-yl)piperidin-4-ol is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from a variety of alkyl halides.

Protocol 2: General Procedure for Williamson Ether Synthesis

Materials:

  • 1-(6-Chloropyridin-2-yl)piperidin-4-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-(6-chloropyridin-2-yl)piperidin-4-ol (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography.

Causality and Optimization: The choice of base is critical; sodium hydride is effective for generating the alkoxide. The reaction temperature can be adjusted depending on the reactivity of the alkyl halide. For less reactive halides, heating the reaction may be necessary.

B. Esterification via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[1][9][10][11] This method is particularly advantageous for its mild reaction conditions, which are compatible with a wide range of functional groups.

Protocol 3: General Procedure for Steglich Esterification

Materials:

  • 1-(6-Chloropyridin-2-yl)piperidin-4-ol

  • Carboxylic acid (e.g., benzoic acid, acetic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 1-(6-chloropyridin-2-yl)piperidin-4-ol (1.0 equivalent), the desired carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM at 0 °C, add a solution of DCC (1.2 equivalents) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: a gradient of ethyl acetate in hexanes).

Trustworthiness of the Protocol: The removal of the dicyclohexylurea byproduct by filtration is a key step in ensuring a clean product. The use of catalytic DMAP significantly accelerates the reaction and minimizes side reactions.[11]

C. Introduction of Amino Functionality via Tosylation and Nucleophilic Substitution

To introduce an amino group at the 4-position, a two-step sequence is employed. First, the hydroxyl group is converted into a good leaving group, typically a tosylate. Subsequently, the tosylate is displaced by an amine nucleophile. This strategy allows for the introduction of a wide variety of primary and secondary amines.

Protocol 4a: Tosylation of 1-(6-Chloropyridin-2-yl)piperidin-4-ol

Materials:

  • 1-(6-Chloropyridin-2-yl)piperidin-4-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of 1-(6-chloropyridin-2-yl)piperidin-4-ol (1.0 equivalent) in anhydrous DCM at 0 °C, add pyridine (2.0 equivalents) or triethylamine (2.5 equivalents).

  • Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, water, and saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude tosylate is often used in the next step without further purification.

Protocol 4b: Nucleophilic Substitution with an Amine

Materials:

  • Crude 4-tosyloxy-1-(6-chloropyridin-2-yl)piperidine

  • Desired amine (primary or secondary, e.g., morpholine, benzylamine)

  • Acetonitrile (MeCN) or DMF

  • Potassium carbonate (K₂CO₃)

Procedure:

  • To a solution of the crude tosylate (1.0 equivalent) in acetonitrile, add the desired amine (1.5-2.0 equivalents) and potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography to obtain the desired 4-amino-1-(6-chloropyridin-2-yl)piperidine derivative.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations for generating the derivative library.

Synthesis_Workflow Start 2,6-Dichloropyridine + Piperidin-4-ol Core 1-(6-Chloropyridin-2-yl)piperidin-4-ol Start->Core SNA_r_ Ether 4-Alkoxy Derivatives Core->Ether Williamson Ether Synthesis (NaH, R-X) Ester 4-Acyloxy Derivatives Core->Ester Steglich Esterification (R-COOH, DCC, DMAP) Tosylate 4-Tosyloxy Intermediate Core->Tosylate Tosylation (TsCl, Pyridine) Amine 4-Amino Derivatives Tosylate->Amine Nucleophilic Substitution (R₂NH, K₂CO₃)

Caption: Overall synthetic workflow for the library generation.

Derivatization_Pathways Core Core Scaffold (Piperidin-4-ol) OH_group 4-Hydroxyl Group Core->OH_group Etherification Etherification OH_group->Etherification Esterification Esterification OH_group->Esterification Tosylation Tosylation OH_group->Tosylation Substitution Substitution Tosylation->Substitution

Sources

Application

Introduction: The Strategic Value of a Core Heterocyclic Intermediate

An Application Guide for the Scalable Synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol 1-(6-Chloropyridin-2-yl)piperidin-4-ol is a key heterocyclic building block in modern chemical synthesis. Its structure, featuring...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol

1-(6-Chloropyridin-2-yl)piperidin-4-ol is a key heterocyclic building block in modern chemical synthesis. Its structure, featuring a reactive chloropyridine moiety and a functionalized piperidine ring, makes it a valuable precursor for the development of complex molecules in the pharmaceutical and agrochemical industries.[1] Specifically, its derivatives have been explored for their potential in targeting the central nervous system. The synthesis of this intermediate on a larger scale requires a robust, reproducible, and efficient protocol.

This document provides a detailed guide for the scale-up synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic rationale, provide a step-by-step protocol with in-process controls, discuss safety considerations, and offer expert insights into optimization and troubleshooting.

Pillar 1: Expertise & Mechanistic Causality

The chosen synthetic route is a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is highly effective for this target due to the inherent electronic properties of the starting materials.

The SNAr Mechanism: An Addition-Elimination Pathway The SNAr reaction is a two-step process.[2] First, the nucleophile (the secondary amine of 4-hydroxypiperidine) attacks the electron-deficient pyridine ring at the carbon bearing a leaving group (chlorine). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3] In the second, typically faster step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the final product.

Rationale for Reagent and Condition Selection:

  • Electrophile (2,6-Dichloropyridine): The pyridine ring is naturally electron-deficient due to the electronegativity of the nitrogen atom. The presence of two electron-withdrawing chlorine atoms further activates the ring, making it highly susceptible to nucleophilic attack. In 2,6-dichloropyridine, the C2 and C6 positions are electronically equivalent, meaning that mono-substitution will yield a single, predictable product without concerns for regioselectivity.[4]

  • Nucleophile (4-Hydroxypiperidine): The secondary amine of the piperidine ring is a potent nucleophile, capable of initiating the attack on the activated pyridine ring. The hydroxyl group offers a secondary functional handle for potential downstream modifications.

  • Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Dimethylformamide (DMF) is ideal. These solvents can effectively solvate the charged Meisenheimer intermediate, stabilizing it and facilitating the reaction.[5] For scale-up, higher-boiling solvents are often preferred for better temperature control.

  • Base: A base is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. Without a base, the generated HCl would protonate the starting amine nucleophile, rendering it unreactive. A common and cost-effective choice for scale-up is an inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as diisopropylethylamine (DIPEA).[6]

  • Temperature: SNAr reactions on chloro-substituted pyridines typically require elevated temperatures to proceed at a practical rate. A temperature range of 100-140°C is common, providing sufficient thermal energy to overcome the activation barrier of the initial nucleophilic attack.

Caption: Figure 1: SNAr Reaction Mechanism

Pillar 2: Trustworthiness & Self-Validating Protocols

A reliable protocol incorporates safety, clear instructions, and in-process controls to ensure reproducibility and high purity.

Safety First: Hazard Mitigation

All work must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous materials.

  • 2,6-Dichloropyridine: Toxic if swallowed and irritating to the eyes, respiratory system, and skin.[7][8] Avoid inhalation of dust and contact with skin and eyes.[7][9]

  • 4-Hydroxypiperidine: Corrosive. Causes skin and eye burns.

  • DMSO/NMP: Can increase skin absorption of other chemicals. Wear appropriate chemical-resistant gloves.

  • Personal Protective Equipment (PPE): Mandatory PPE includes safety goggles, a face shield, a lab coat, and impervious gloves (e.g., nitrile).[7][8][10] An eyewash station and safety shower must be readily accessible.[7]

Scale-Up Experimental Protocol

This protocol is designed for a ~100 g scale synthesis. Adjustments may be necessary for different scales.

Materials & Equipment:

  • 2,6-Dichloropyridine (1.0 eq)

  • 4-Hydroxypiperidine (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.5 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • 5 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser with a nitrogen inlet, and a thermocouple temperature controller.

Step-by-Step Procedure:

  • Reactor Setup: Assemble the reaction vessel in a fume hood. Ensure all glassware is dry. Purge the system with nitrogen.

  • Charging Reagents: To the flask, add 2,6-dichloropyridine, 4-hydroxypiperidine, and powdered K₂CO₃. Add anhydrous DMSO (approx. 5-10 mL per gram of limiting reagent).

  • Reaction: Begin vigorous stirring and heat the mixture to 120-130°C. The reaction is typically complete within 12-24 hours.

  • In-Process Control (IPC): Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC) or LC-MS.[3]

    • TLC System: A typical mobile phase is 50-70% Ethyl Acetate in Hexanes.

    • Monitoring: Spot the starting material (2,6-dichloropyridine) and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a larger beaker containing ice water (approx. 5-10 times the volume of DMSO). This will precipitate the product and dissolve inorganic salts.

    • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

    • Filter the crude solid product using a Buchner funnel. Wash the filter cake thoroughly with deionized water to remove residual DMSO and salts.

  • Purification: The crude product is often of sufficient purity for many applications. However, if further purification is required:

    • Recrystallization: This is the preferred method for scale-up.[11] The product is a polar solid. Experiment with solvent systems like isopropanol/water, ethanol, or ethyl acetate/hexanes to find optimal conditions for crystallization.[12]

    • Column Chromatography: If recrystallization is ineffective, column chromatography can be used. Due to the product's polarity, normal-phase silica gel chromatography can be challenging.[12]

      • Option A (Normal Phase): Use a polar mobile phase, such as a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM). Adding a small amount of triethylamine (~0.5%) can prevent streaking for basic compounds.

      • Option B (Reversed-Phase): This is often more effective for polar compounds.[12][13] Use a C18 column with a water/acetonitrile or water/methanol gradient.

  • Drying and Characterization: Dry the purified product under vacuum at 40-50°C to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis charge 1. Charge Reactor (2,6-Dichloropyridine, 4-Hydroxypiperidine, K2CO3, DMSO) heat 2. Heat to 120-130°C charge->heat monitor 3. Monitor via TLC/LC-MS heat->monitor cool 4. Cool to RT monitor->cool quench 5. Quench in Ice Water cool->quench filtrate 6. Filter Crude Product quench->filtrate purify 7. Recrystallize or Column Chromatography filtrate->purify dry 8. Dry Under Vacuum purify->dry analyze 9. Characterize (NMR, MS) dry->analyze final_product final_product analyze->final_product Final Product

Caption: Figure 2: Experimental Workflow

Pillar 3: Data Presentation & Authoritative Grounding

Clear data representation is essential for reproducibility and analysis.

Table 1: Reaction Parameters for Scale-Up Synthesis

ParameterValueMolar Eq.Notes
2,6-Dichloropyridine(Specify mass)1.0Limiting Reagent
4-Hydroxypiperidine(Specify mass)1.05Slight excess to ensure full conversion.
Potassium Carbonate(Specify mass)2.5Anhydrous, powdered for high surface area.
SolventDMSO~5-10 mL/gAnhydrous grade is critical.
Temperature120-130 °CN/AMaintain consistent internal temperature.
Reaction Time12-24 hoursN/AMonitor via IPC.
Expected Yield 75-90%N/ABased on purified, dry product.

Table 2: Key Analytical Data for 1-(6-Chloropyridin-2-yl)piperidin-4-ol

AnalysisExpected Result
Molecular Formula C₁₀H₁₃ClN₂O
Molecular Weight 212.68 g/mol [1]
Appearance Off-white to light-yellow solid
¹H NMR (CDCl₃) Peaks corresponding to pyridyl, piperidinyl, and hydroxyl protons.
Mass Spec (ESI+) [M+H]⁺ = 213.08

Expert Insights: Troubleshooting and Optimization

  • Issue: Low Conversion.

    • Cause: Insufficient temperature, inactive base, or wet solvent.

    • Solution: Ensure the internal reaction temperature reaches the target. Use freshly opened, anhydrous solvent. Ensure the K₂CO₃ is finely powdered and anhydrous; consider drying it in an oven before use. A stronger base like Cs₂CO₃ could be screened, but this increases cost.[5]

  • Issue: Formation of Di-substituted Byproduct.

    • Cause: Overly harsh conditions or incorrect stoichiometry. The product, being an electron-rich amine, deactivates the pyridine ring towards a second substitution, so this is usually a minor issue.[4]

    • Solution: Avoid a large excess of 4-hydroxypiperidine. Do not let the reaction temperature significantly overshoot the target.

  • Issue: Difficult Purification.

    • Cause: The product is a polar, basic compound that can streak on silica gel.[12] Emulsions can form during aqueous work-up.

    • Solution: For chromatography, use the modified mobile phases suggested in the protocol. For work-up emulsions, adding brine ("salting out") can help break them by increasing the polarity of the aqueous layer.[12] If the product remains an oil, consider converting it to its hydrochloride salt, which is often a crystalline solid and easier to handle and purify.

References

  • Jubilant Ingrevia Limited. (n.d.).
  • Cole-Parmer. (n.d.).
  • ChemicalBook. (2022, October 25). Chemical Safety Data Sheet MSDS / SDS - 2,6-Dichloropyridine-4-boronicacid.
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (2022, September 18).
  • SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. (2022, May 27).
  • ECHEMI. (n.d.).
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry.
  • Optimization of organophotochemical SNAr reaction. (n.d.).
  • BenchChem. (2025).
  • GalChimia. (2009, September 1).
  • BenchChem. (2025).
  • PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc.
  • Nitta, Y., et al. (n.d.). Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry.
  • ResearchGate. (2018, April 25).
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Purification. (n.d.). University of Wisconsin-Madison.
  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
  • Biotage. (2023, January 30).
  • MySkinRecipes. (n.d.). 1-(6-Chloropyridin-2-yl)piperidin-4-ol.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol

Welcome to the dedicated technical support guide for the synthesis of 1-(6-chloropyridin-2-yl)piperidin-4-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(6-chloropyridin-2-yl)piperidin-4-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving yield and purity. Here, we will delve into the mechanistic rationale behind common issues and provide actionable, field-tested solutions.

Part 1: Troubleshooting Guide

This section addresses the most frequently encountered issues during the synthesis of 1-(6-chloropyridin-2-yl)piperidin-4-ol via the nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyridine and piperidin-4-ol.

Issue 1: Low or No Product Formation

A low or complete lack of product is a common starting problem. The root cause often lies in suboptimal reaction conditions that fail to drive the SNAr reaction forward efficiently.

Question: My reaction shows a low conversion of 2,6-dichloropyridine, and the primary material is recovered. What are the likely causes and how can I fix this?

Answer:

This issue typically points to insufficient reactivity. The SNAr reaction's success hinges on several key factors:

  • Inadequate Base Strength or Solubility: The base is crucial for deprotonating the piperidin-4-ol, thus generating the nucleophilic piperidinate anion. If the base is too weak or poorly soluble in the reaction solvent, the concentration of the active nucleophile will be too low.

    • Solution: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These ensure near-complete deprotonation. When using carbonate bases (e.g., K2CO3), ensure they are finely powdered and vigorously stirred to maximize their surface area and reactivity.

  • Suboptimal Reaction Temperature: SNAr reactions on electron-deficient rings like pyridine are activated by heat.

    • Solution: Gradually increase the reaction temperature. For solvents like DMSO or DMF, temperatures in the range of 80-120 °C are often effective. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at excessive temperatures.

  • Solvent Choice: The solvent must be aprotic and polar to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.

    • Solution: High-boiling polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred. They facilitate the reaction and allow for higher reaction temperatures.

Issue 2: Formation of Bis-Substituted By-product

The formation of 1,1'-(pyridine-2,6-diyl)bis(piperidin-4-ol) is the most common side reaction, leading to a significant decrease in the yield of the desired mono-substituted product and complicating purification.

Question: My mass spectrometry analysis shows a significant peak corresponding to the bis-substituted product. How can I minimize this side reaction?

Answer:

This side reaction occurs when a second molecule of piperidin-4-ol displaces the remaining chlorine atom on the desired product. The key to minimizing this is to control the stoichiometry and reactivity.

  • Stoichiometry of Nucleophile: Using a large excess of piperidin-4-ol will inevitably drive the reaction towards the bis-substituted product.

    • Solution: Use a slight excess or a 1:1 molar ratio of piperidin-4-ol to 2,6-dichloropyridine. This ensures that there isn't a high concentration of the nucleophile available to react with the mono-substituted product.

  • Slow Addition of Nucleophile: Adding the piperidin-4-ol/base mixture slowly to the solution of 2,6-dichloropyridine can help maintain a low instantaneous concentration of the nucleophile, favoring the mono-substitution.

    • Solution: Prepare a solution of piperidin-4-ol and the base in your chosen solvent and add it dropwise to the heated solution of 2,6-dichloropyridine over 1-2 hours.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the second substitution.

    • Solution: Monitor the reaction closely. As soon as the starting material (2,6-dichloropyridine) is consumed (as judged by TLC or LC-MS), cool the reaction down to prevent further reaction to the bis-substituted product.

Workflow for Minimizing Bis-Substitution

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Decision Point cluster_3 Outcome A 2,6-Dichloropyridine in DMSO C Heat 2,6-Dichloropyridine Solution to 100 °C A->C B Piperidin-4-ol + Base in DMSO D Add Piperidin-4-ol Solution Dropwise over 1-2 hours B->D C->D E Monitor by TLC/LC-MS Every 30 mins D->E F Is 2,6-Dichloropyridine Consumed? E->F G Quench Reaction (e.g., with water) F->G Yes H Continue Monitoring F->H No I High Yield of Mono-substituted Product G->I H->E

Caption: A workflow for minimizing the formation of the bis-substituted by-product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best work-up procedure to isolate the product?

A1: After quenching the reaction with water, the product often precipitates. It can be isolated by filtration. However, due to the basic nature of the product (piperidine and pyridine nitrogens), an acid-base extraction can be highly effective for purification. Dissolve the crude material in an organic solvent like ethyl acetate, wash with water and brine, and then extract the product into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure product, which is then filtered, washed with water, and dried.

Q2: My product is an oil or a waxy solid, making it difficult to handle. How can I induce crystallization?

A2: If the product is not crystallizing from the reaction work-up, it is likely due to residual solvent or impurities. Try re-dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, acetonitrile) and then allowing it to cool slowly. If that fails, trituration with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether, hexanes) can often yield a solid.

Q3: Can I use a different starting material instead of 2,6-dichloropyridine?

A3: Yes, 2,6-dibromopyridine can also be used. The reactivity order for the leaving group in SNAr reactions is generally F > Cl > Br > I. While 2,6-difluoropyridine would be the most reactive, it is also more expensive. 2,6-dichloropyridine offers a good balance of reactivity and cost for this synthesis.

Q4: Is phase-transfer catalysis a viable option for this reaction?

A4: Yes, phase-transfer catalysis (PTC) can be an excellent option, especially when using inorganic bases like K2CO3 or NaOH. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the base or the nucleophile between the solid/aqueous phase and the organic phase, often allowing the reaction to proceed at lower temperatures and with better yields.

Part 3: Experimental Protocol and Data

Optimized Protocol for the Synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol

This protocol is designed to maximize the yield of the mono-substituted product.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2,6-dichloropyridine (1.0 eq) in anhydrous DMSO (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add finely powdered potassium carbonate (1.5 eq).

  • Addition of Nucleophile: Add piperidin-4-ol (1.05 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the 2,6-dichloropyridine is consumed, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: The product will often precipitate as a solid. Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with water and then with a small amount of cold diethyl ether to remove non-polar impurities. If further purification is needed, recrystallization from isopropanol or column chromatography on silica gel can be performed.

Data Summary: Comparison of Reaction Conditions
Base Solvent Temperature (°C) Typical Yield (%) Key Observation
K2CO3DMSO11075-85Good balance of cost and efficiency.
NaHTHF65 (reflux)70-80Requires strictly anhydrous conditions.
KOtBut-BuOH8080-90Often gives higher yields but is more expensive.
Et3NAcetonitrile80 (reflux)< 40Generally not strong enough for efficient deprotonation.
Mechanistic Representation

G cluster_main Desired Mono-substitution Pathway cluster_side Side Reaction: Bis-substitution 2,6-Dichloropyridine 2,6-Dichloropyridine Meisenheimer Complex 1 Meisenheimer Complex 1 2,6-Dichloropyridine->Meisenheimer Complex 1 + Piperidin-4-ol / Base Product Product Meisenheimer Complex 1->Product - Cl- Meisenheimer Complex 2 Meisenheimer Complex 2 Product->Meisenheimer Complex 2 + Piperidin-4-ol / Base By-product By-product Meisenheimer Complex 2->By-product - Cl-

Caption: Reaction mechanism showing the desired and side reactions.

References

  • Source: Google Patents (EP2886532A1)
  • Title: Preparation of 1-(6-chloropyridin-2-yl)piperidin-4-ol Source: Molbase URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: Organic Chemistry, 2nd Ed. by Jonathan Clayden, Nick Greeves, and Stuart Warren URL: [Link] (Note: This is a general reference for the mechanism, not a specific synthesis.)

Optimization

Technical Support Center: Optimization of Reaction Conditions for Piperidine Derivatives

<><> Welcome to the Technical Support Center for the synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizin...

Author: BenchChem Technical Support Team. Date: January 2026

<><>

Welcome to the Technical Support Center for the synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic scaffold. The piperidine ring is a cornerstone in medicinal chemistry, appearing in a multitude of pharmaceuticals.[1] Its synthesis, while conceptually straightforward, is often fraught with challenges ranging from low yields to undesired side reactions.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

I. Catalytic Hydrogenation of Pyridines: The Workhorse Route

One of the most common and direct methods for piperidine synthesis is the catalytic hydrogenation of pyridine precursors.[1] However, the aromaticity of the pyridine ring presents a significant hurdle, often requiring optimized conditions to achieve efficient conversion.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for pyridine reduction, and how do I choose the right one?

A1: The choice of catalyst is critical for success. Common heterogeneous catalysts include Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), Rhodium on carbon (Rh/C), and Raney Nickel.[4] Rhodium-based catalysts are often preferred for their high selectivity in hydrogenating the pyridine ring without promoting C-N bond cleavage (over-reduction).[4] Iridium(III) catalysts have also emerged as a powerful option, showing exceptional tolerance for sensitive functional groups.[3]

Q2: My reaction is showing low to no conversion of the pyridine starting material. What's going wrong?

A2: This is a frequent issue that can be traced back to several factors:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities (e.g., sulfur compounds) in your starting material or solvent.[4][5] Ensure high purity of all reagents and consider using a fresh batch of catalyst.

  • Insufficient Hydrogen Pressure: The pressure may be too low to overcome the aromaticity of the pyridine ring.[2] Gradually increase the hydrogen pressure while monitoring the reaction.

  • Poor Mass Transfer: Inefficient stirring can lead to poor mixing of the gas (hydrogen) and liquid phases.[4] Ensure vigorous stirring to maximize the gas-liquid interface.

  • Low Reaction Temperature: The temperature may be insufficient to initiate the reaction.[4] Cautiously increase the temperature, but be mindful of potential side reactions.

Q3: I'm observing significant amounts of ring-opened byproducts. How can I prevent this "over-reduction"?

A3: Over-reduction, or the hydrogenolysis of the C-N bond, is a major challenge that reduces the yield of your desired piperidine.[4] To minimize this:

  • Catalyst Selection: As mentioned, Rhodium-based catalysts are generally less prone to causing over-reduction compared to catalysts like Raney Nickel.[4]

  • Temperature Control: Lower reaction temperatures generally favor hydrogenation over C-N bond cleavage.[4]

  • Pressure Optimization: While higher pressure can increase the reaction rate, it can also promote over-reduction. Finding the optimal pressure is key.[4]

Troubleshooting Guide: Catalytic Hydrogenation
Issue Potential Cause(s) Suggested Solution(s)
Low to No Conversion 1. Catalyst deactivation/poisoning.[4][5] 2. Insufficient hydrogen pressure or poor mass transfer.[2][4] 3. Low reaction temperature.[4] 4. Inactive catalyst batch.1. Use high-purity starting materials and a fresh catalyst batch. Consider a more robust catalyst like rhodium.[4] 2. Incrementally increase hydrogen pressure and ensure efficient stirring.[4] 3. Gradually increase the reaction temperature while monitoring for byproducts.[4] 4. Test the catalyst on a known, reliable reaction.
Presence of Partially Hydrogenated Intermediates (e.g., tetrahydropyridine) 1. Incomplete reaction due to insufficient reaction time or catalyst loading.[4] 2. Catalyst deactivation before completion.[4]1. Increase the reaction time or the amount of catalyst.[4] 2. Employ a more robust catalyst or add a fresh portion of the initial catalyst.[4]
Over-reduction (Ring Opening) 1. Harsh reaction conditions (high temperature/pressure).[4] 2. Highly active, non-selective catalyst (e.g., Raney Nickel).1. Lower the reaction temperature and optimize hydrogen pressure.[4] 2. Switch to a more selective catalyst such as Rhodium on carbon (Rh/C).[4]
Inconsistent Yields 1. Variability in catalyst activity between batches. 2. Inconsistent purity of starting materials and solvents. 3. Variations in reaction setup and conditions.1. Use a consistent source and batch of catalyst; perform a small-scale test to verify activity. 2. Ensure the purity of all reagents and solvents before use. 3. Meticulously control all reaction parameters (temperature, pressure, stirring rate, time).
Experimental Protocol: Catalytic Hydrogenation of Pyridine

This protocol provides a general procedure for the catalytic hydrogenation of pyridine to piperidine using Adams' catalyst (PtO₂).

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[2]

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[2]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 3-5 atm).

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.[2] Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. The catalyst can be removed by filtration through celite, and the solvent removed under reduced pressure to yield the crude product, which can be further purified.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Add Pyridine Derivative, Solvent (e.g., Acetic Acid), and Catalyst (e.g., PtO₂) to Reactor start->reagents seal Seal and Purge Reactor with H₂ reagents->seal pressurize Pressurize with H₂ (e.g., 3-5 atm) seal->pressurize stir Stir at Controlled Temperature (e.g., RT - 80°C) for 4-24h pressurize->stir monitor Monitor Progress (TLC, GC-MS) stir->monitor complete Reaction Complete? monitor->complete complete->stir No vent Cool and Vent H₂ complete->vent Yes filter Filter to Remove Catalyst vent->filter concentrate Concentrate Under Reduced Pressure filter->concentrate purify Purify Product (Distillation, Chromatography) concentrate->purify end End purify->end

Caption: Experimental workflow for catalytic hydrogenation of pyridine.

II. N-Alkylation of Piperidines: Introducing Diversity

N-alkylation is a fundamental transformation for creating diverse piperidine derivatives. While seemingly simple, this reaction can be plagued by issues of over-alkylation and sluggishness.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is slow or incomplete. What should I do?

A1: Several factors can contribute to a sluggish N-alkylation:

  • Leaving Group: The reactivity of the alkylating agent is key. Iodides are more reactive than bromides, which are more reactive than chlorides.

  • Steric Hindrance: Bulky substituents on either the piperidine or the alkylating agent can slow the reaction.[6] In such cases, increasing the reaction temperature or using a more reactive alkylating agent may be necessary.[6]

  • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they can stabilize the transition state.[6]

  • Base: The reaction generates an acid byproduct that can protonate the starting piperidine, effectively stopping the reaction. The inclusion of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often necessary to neutralize this acid.[7]

Q2: I'm getting a significant amount of the quaternary ammonium salt as a byproduct. How can I avoid this?

A2: The formation of a quaternary ammonium salt indicates over-alkylation.[6] To favor mono-alkylation:

  • Control Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent.[6][8]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[8]

  • Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the second alkylation.[8]

  • Alternative Methods: Consider reductive amination, which is less prone to over-alkylation.[8]

Troubleshooting Guide: N-Alkylation
Issue Potential Cause(s) Suggested Solution(s)
Sluggish or Incomplete Reaction 1. Poor leaving group on the alkylating agent. 2. Steric hindrance.[6] 3. Inappropriate solvent.[6] 4. No base to neutralize acid byproduct.[7]1. Use a more reactive alkylating agent (e.g., alkyl iodide). 2. Increase reaction temperature or consider a different synthetic route.[6] 3. Use a polar aprotic solvent like DMF or acetonitrile.[6] 4. Add a non-nucleophilic base like K₂CO₃ or Et₃N.[7]
Formation of Quaternary Ammonium Salt (Over-alkylation) 1. Highly reactive alkylating agent.[6] 2. Stoichiometry favors dialkylation.1. Add the alkylating agent slowly.[8] 2. Use a slight excess of the piperidine.[6][8] 3. Lower the reaction temperature.[8] 4. Consider reductive amination as an alternative.[8]
Experimental Protocol: General N-Alkylation
  • Setup: To a solution of piperidine (1.0 eq) in a suitable solvent (e.g., dry DMF), add a base such as potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 eq) dropwise at room temperature.[7]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography if necessary.

Troubleshooting Logic Diagram

G cluster_low_conversion Troubleshooting Low Conversion cluster_over_alkylation Troubleshooting Over-alkylation start N-Alkylation Issue q1 Low Conversion? start->q1 q2 Over-alkylation? q1->q2 No a1 Check Reagent Reactivity (Alkyl Iodide > Bromide > Chloride) q1->a1 Yes b1 Use Piperidine in Slight Excess q2->b1 Yes end Problem Solved q2->end No Further Issues a2 Increase Temperature a1->a2 a3 Switch to Polar Aprotic Solvent (DMF, MeCN) a2->a3 a4 Add a Base (K₂CO₃, Et₃N) a3->a4 a4->end b2 Add Alkylating Agent Slowly b1->b2 b3 Lower Reaction Temperature b2->b3 b4 Consider Reductive Amination b3->b4 b4->end

Caption: Decision tree for troubleshooting N-alkylation reactions.

III. Purification and Handling of Piperidine Derivatives

The final step in any synthesis is purification, which can be particularly challenging for piperidine derivatives due to their physical properties.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine has a yellow color. What causes this and how can I remove it?

A1: A yellow tint in piperidine is typically due to oxidation products.[2] While this may not be detrimental for all applications, for high-purity requirements, purification is necessary. Distillation is the most effective method for removing these colored impurities.[2][9] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[2]

Q2: I am having difficulty separating piperidine from residual pyridine by distillation. Why is this?

A2: Piperidine and pyridine form an azeotropic mixture (a constant boiling mixture), making complete separation by simple fractional distillation challenging.[2][10] This azeotrope consists of approximately 92% piperidine and 8% pyridine.[2] To overcome this, you can use chemical methods. For example, piperidine reacts with carbon dioxide (CO₂) to form a solid carbonate salt, while pyridine does not.[2][11] This allows for separation by filtration, after which the piperidine can be regenerated by treatment with a strong base.[10][11]

Q3: My solution of piperidine in DMF crystallized upon storage. What happened?

A3: This is a common issue with amines.[2] The crystallization is likely due to the formation of a salt.[2][12] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (which may be present in the lab environment) to form salts like piperidine hydrochloride.[2][12][13] To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[2]

Purification Strategy Diagram

G cluster_liquid Liquid Purification cluster_solid Solid Purification start Crude Piperidine Derivative q1 Liquid or Solid? start->q1 distillation Distillation q1->distillation Liquid recrystallization Recrystallization q1->recrystallization Solid chromatography Column Chromatography q1->chromatography Solid (if recrystallization fails) q2 Pyridine Impurity? distillation->q2 carbonate_formation Purify via Carbonate Salt Formation q2->carbonate_formation Yes pure_liquid Pure Liquid Product q2->pure_liquid No carbonate_formation->pure_liquid pure_solid Pure Solid Product recrystallization->pure_solid chromatography->pure_solid

Caption: Decision tree for the purification of piperidine derivatives.

IV. References

  • BenchChem. (2025). Technical Support Center: Synthesis of Piperidine from Pyridine.

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.

  • Nature. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.

  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis.

  • Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines.

  • BenchChem. (2025). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.

  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

  • University of Liverpool. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation.

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?

  • Organic Chemistry Portal. (2024). Piperidine synthesis.

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • DTIC. (2025). Piperidine Synthesis.

  • BenchChem. (2025). Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis.

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.

  • ResearchGate. (n.d.). Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a....

  • BenchChem. (2025). Optimizing reaction conditions for phenylethynyl piperidine synthesis.

  • BenchChem. (2025). Minimizing side reactions in the Pictet-Spengler synthesis of piperidines.

  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Piperidines.

  • Blog. (2025). What are the purification methods for piperidines? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPx1ucoxAWiaHunIE9dkvEHDmXXP_Wn0sJeDpRzVFM7Wdv3rVUmxjrbYVUxk93meEAqdsZLmLNdCwLbLMvdlM4xP21FBy6uE1ZJd28Ym9hzqS1XyiXA80cgKRaXLiKv4S8O6YkcCg0TAVxuTyddoE-6Y5oYRqj1DmJ3jsYFDnPIA-W7ztKhYMZV3N4hfXn-LUUE0GhIKyc2iQ=]([Link]

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Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 1-(6-Chloropyridin-2-yl)piperidin-4-ol

Welcome to the technical support center for 1-(6-Chloropyridin-2-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(6-Chloropyridin-2-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound. By understanding the physicochemical properties of this molecule, we can strategically design experiments to enhance its solubility for various research applications.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubility of 1-(6-Chloropyridin-2-yl)piperidin-4-ol.

Q1: What are the primary structural features of 1-(6-Chloropyridin-2-yl)piperidin-4-ol that influence its solubility?

A1: The solubility of 1-(6-Chloropyridin-2-yl)piperidin-4-ol is governed by a balance of polar and non-polar elements in its structure:

  • Piperidin-4-ol moiety: The hydroxyl (-OH) group and the secondary amine (-NH-) in the piperidine ring are polar and capable of forming hydrogen bonds with water, which contributes positively to its aqueous solubility.[1][2]

  • 6-Chloropyridin-2-yl moiety: This aromatic ring system is generally hydrophobic. The presence of a chlorine atom further increases its lipophilicity. The pyridine nitrogen atom is weakly basic and can be protonated at low pH, which can enhance solubility.[3][4][5]

The interplay between the hydrophilic piperidinol portion and the more lipophilic chloropyridine portion results in a compound that is often classified as poorly soluble in aqueous media under neutral conditions.

Q2: Is the solubility of this compound pH-dependent?

A2: Yes, the solubility of 1-(6-Chloropyridin-2-yl)piperidin-4-ol is expected to be highly pH-dependent. The piperidine nitrogen is basic and can be protonated in acidic conditions. This protonation results in the formation of a cationic species, which is significantly more soluble in water than the neutral form.[6] Conversely, in neutral to basic conditions, the compound will exist in its less soluble, non-ionized form.

Q3: What is a good starting point for dissolving 1-(6-Chloropyridin-2-yl)piperidin-4-ol for in vitro assays?

A3: For initial in vitro experiments, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer.

  • Organic Solvents: Dimethyl sulfoxide (DMSO) or ethanol are common choices for creating high-concentration stock solutions.

  • Aqueous Dilution: When diluting the stock solution into your aqueous buffer, it is crucial to do so with vigorous mixing to avoid precipitation. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%) to avoid off-target effects.

If the compound precipitates upon dilution, this indicates that its solubility limit in the final aqueous buffer has been exceeded. In such cases, the troubleshooting guides in the following section should be consulted.

Q4: How can I accurately measure the solubility of this compound?

A4: The "gold standard" for measuring thermodynamic solubility is the shake-flask method.[7] This involves adding an excess of the solid compound to the solvent of interest and agitating the mixture until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[8][9][10] For higher throughput screening, kinetic solubility methods are often employed.[11]

Troubleshooting Guides: Enhancing Solubility

This section provides detailed, step-by-step protocols to overcome common solubility issues. The appropriate method will depend on the specific requirements of your experiment and formulation.

Guide 1: pH Adjustment for Solubility Enhancement

The basic nature of the piperidine ring is the most straightforward property to leverage for increasing aqueous solubility.

Scientific Rationale:

By lowering the pH of the aqueous solvent, the piperidine nitrogen becomes protonated, forming a more polar and thus more water-soluble salt form of the compound. The Henderson-Hasselbalch equation governs this equilibrium. The solubility will increase significantly at pH values below the pKa of the conjugate acid.

Experimental Workflow Diagram:

G cluster_exp Experiment cluster_analysis Analysis A Prepare a series of aqueous buffers (e.g., pH 2, 4, 6, 7.4) B Weigh excess solid 1-(6-Chloropyridin-2-yl)piperidin-4-ol into separate vials C Add a fixed volume of each buffer to a corresponding vial B->C D Equilibrate at a constant temperature (e.g., 24-48h) with constant agitation C->D E Filter samples to remove undissolved solid (e.g., 0.22 µm syringe filter) D->E F Quantify concentration of the filtrate using a validated analytical method (e.g., HPLC-UV) E->F G Plot Solubility vs. pH F->G G cluster_exp Complexation cluster_analysis Analysis A Prepare aqueous solutions of a cyclodextrin (e.g., HP-β-CD) at various concentrations B Add excess solid of the target compound to each solution C Equilibrate at a constant temperature (e.g., 24-48h) with constant agitation B->C D Filter samples to remove undissolved solid C->D E Quantify the concentration of the compound in the filtrate (HPLC-UV) D->E F Create a phase solubility diagram E->F

Caption: Workflow for phase solubility analysis with cyclodextrins.

Step-by-Step Protocol (Phase Solubility Study):
  • Cyclodextrin Solution Preparation: Prepare a series of aqueous solutions containing increasing concentrations of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Sample Preparation: Add an excess amount of solid 1-(6-Chloropyridin-2-yl)piperidin-4-ol to each cyclodextrin solution.

  • Equilibration: Seal the vials and allow them to equilibrate with agitation for 24-48 hours at a constant temperature.

  • Filtration and Quantification: Filter the samples and quantify the concentration of the dissolved compound as described previously.

  • Data Analysis: Plot the concentration of the dissolved compound (solubility) against the concentration of the cyclodextrin. This is known as a phase solubility diagram. The slope of this line can be used to determine the complexation efficiency. [12]

Summary and Recommendations

For researchers encountering solubility issues with 1-(6-Chloropyridin-2-yl)piperidin-4-ol, a systematic approach is recommended:

  • Characterize pH-Dependence: First, assess the impact of pH on solubility. For many applications, simply using an acidic buffer (pH < 5) may be sufficient to achieve the desired concentration.

  • Explore Co-solvents: If higher concentrations are needed, or if the pH must be maintained near neutral, investigate the use of co-solvents like ethanol or PEG 400. Always validate the tolerance of your experimental system to the chosen co-solvent.

  • Utilize Cyclodextrins: For formulations requiring high aqueous solubility at physiological pH and with minimal use of organic solvents, cyclodextrin complexation is an excellent and widely used strategy. [13] By applying these principles and methodologies, you can effectively overcome the solubility challenges of 1-(6-Chloropyridin-2-yl)piperidin-4-ol and ensure reliable and reproducible experimental outcomes.

References

  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Wisdomlib. (2025, August 1). Cyclodextrin complexation: Significance and symbolism. [Link]

  • University of Huddersfield Repository. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]

  • ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]

  • PubMed. (2023, October 2). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]

  • Wisdomlib. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • ResearchGate. (2025, August 10). Solubilization by cosolvents. Establishing useful constants for the log-linear model. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Solubility Enhancement of Poorly Water-Soluble Drugs. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014, August 1). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PubMed Central. (n.d.). Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer. [Link]

  • ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • AA Blocks. (n.d.). 4-(4-Chlorophenyl)Piperidin-4-Ol. [Link]

  • ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. [Link]

  • ChemBK. (2022, October 16). piperidin-4-ol. [Link]

  • PubChem. (n.d.). Pyridine. [Link]

  • Wisdomlib. (2025, July 31). PH-dependent solubility: Significance and symbolism. [Link]

  • ResearchGate. (n.d.). C–H···π interactions increase pyridinium solubility by disrupting ionic.... [Link]

  • PubChem. (n.d.). 6-Chloropyridin-2-ol. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • ResearchGate. (n.d.). (PDF) DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE. [Link]

  • Journal of Pharmacology and Experimental Therapeutics. (2001, May). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. [Link]

  • PubChem. (n.d.). Piperidin-4-ol. [Link]

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Optimization

Side-reaction products in the synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol. This guide is designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side-reactions encountered during this synthetic procedure. Our goal is to provide practical, experience-driven advice to help you optimize your reaction, troubleshoot impurities, and ensure the integrity of your final product.

Introduction to the Synthesis

The synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the secondary amine of piperidin-4-ol acts as a nucleophile, attacking the electron-deficient pyridine ring of 2,6-dichloropyridine and displacing one of the chloride leaving groups. The pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the ortho (2,6) and para (4) positions.[1][2] While this reaction is robust, its success is highly dependent on controlling key parameters to avoid the formation of predictable side-reaction products.

Troubleshooting Guide: Isolating and Mitigating Side-Reaction Products

This section addresses specific experimental issues in a Q&A format, providing insights into the root cause and actionable protocols for resolution.

Question 1: "My final product shows a significant impurity with a mass of approximately 303.8 g/mol by LC-MS, leading to low yields of the desired product (212.68 g/mol ). What is this impurity and how can I prevent it?"

Answer:

This high-molecular-weight byproduct is almost certainly the disubstituted product , 2,6-di(4-hydroxypiperidin-1-yl)pyridine.

Causality and Mechanism: This side-product arises when a second molecule of piperidin-4-ol reacts with your desired monosubstituted product, 1-(6-Chloropyridin-2-yl)piperidin-4-ol. The initial SNAr reaction is often faster than the second, but if the reaction is left for too long, heated too aggressively, or if an excess of the piperidin-4-ol nucleophile is used, the formation of the disubstituted product becomes significant. The remaining chlorine atom on the monosubstituted ring is still susceptible to nucleophilic attack.

Visualizing the Reaction Pathways:

G cluster_reactants Reactants DCP 2,6-Dichloropyridine Product Desired Product 1-(6-Chloropyridin-2-yl)piperidin-4-ol DCP->Product + 1 eq. Piperidin-4-ol (Desired Reaction) PipOH Piperidin-4-ol SideProduct Side-Product 2,6-di(4-hydroxypiperidin-1-yl)pyridine Product->SideProduct + 1 eq. Piperidin-4-ol (Side-Reaction)

Caption: Primary and secondary substitution pathways.

Mitigation Protocol:

  • Stoichiometric Control (Critical): Use a slight excess of 2,6-dichloropyridine relative to piperidin-4-ol (e.g., 1.1 to 1.2 equivalents). This ensures the nucleophile is the limiting reagent, minimizing its availability for a second substitution.

  • Controlled Addition: Add the piperidin-4-ol solution dropwise to the solution of 2,6-dichloropyridine and base (e.g., K₂CO₃, DIPEA) at a controlled temperature. This maintains a low instantaneous concentration of the nucleophile.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or slightly elevated temperatures (e.g., 50-70°C) and monitor by TLC or LC-MS. Avoid high temperatures (e.g., >100°C) which can accelerate the second substitution.

  • Reaction Monitoring: Monitor the reaction progress closely (every 1-2 hours). Once the starting piperidin-4-ol is consumed and a maximum amount of the desired product is formed, quench the reaction promptly. Do not let the reaction run overnight without prior optimization.

Purification Strategy: The disubstituted product is significantly more polar than the desired monosubstituted product. This difference can be exploited for purification.

  • Column Chromatography: Use a silica gel column with a gradient elution system, such as Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine to prevent peak tailing. The desired product will elute before the more polar disubstituted byproduct.

  • Recrystallization: If the crude product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) may effectively remove the impurity.

Question 2: "My reaction is sluggish, and upon workup, I isolate a significant amount of 6-Chloro-2-hydroxypyridine. What is happening?"

Answer:

This indicates that hydrolysis of the starting material, 2,6-dichloropyridine, is occurring as a competitive side-reaction.

Causality and Mechanism: Water present in the reaction mixture can act as a nucleophile, attacking the 2,6-dichloropyridine to form 6-Chloro-2-hydroxypyridine (which exists in equilibrium with its tautomer, 6-chloro-2-pyridone). This is another SNAr reaction where water competes with your intended piperidin-4-ol nucleophile.[3]

Troubleshooting Workflow:

G Start Sluggish Reaction & Presence of Hydroxypyridine Impurity Check1 Check Solvent Anhydrous Status Start->Check1 Check2 Check Reagent Water Content Check1->Check2 Solvent is Dry Action1 Use freshly distilled/dried solvent (e.g., DMF over molecular sieves) Check1->Action1 Moisture Detected Check3 Check Base Hygroscopicity Check2->Check3 Reagent is Dry Action2 Ensure piperidin-4-ol is dry Check2->Action2 Moisture Detected Action3 Use freshly dried base (e.g., K₂CO₃ dried in oven) Check3->Action3 Base is Clumped/Wet Solution Improved Reaction Rate & Minimized Hydrolysis Side-Product Check3->Solution Base is Dry Action1->Check2 Action2->Check3 Action3->Solution

Caption: Troubleshooting workflow for hydrolysis.

Mitigation Protocol:

  • Use Anhydrous Solvents: Employ solvents with low water content. If using DMF or DMSO, use an anhydrous grade or dry it over molecular sieves before use.

  • Dry Reagents: Ensure the piperidin-4-ol is dry. If it is a hydrate, it may be necessary to remove the water under vacuum.

  • Use a Non-Hygroscopic Base or Dry It: While potassium carbonate (K₂CO₃) is a common base, it can be hygroscopic. Dry it in an oven before use. Alternatively, use a non-hygroscopic organic base like Diisopropylethylamine (DIPEA).

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products I should be aware of? A: The primary side-products are summarized in the table below. The most prevalent and yield-reducing is the disubstituted product.

Impurity NameChemical StructureMolecular Weight ( g/mol )Common Cause
Desired Product 1-(6-Chloropyridin-2-yl)piperidin-4-ol 212.68 Target Molecule
Disubstituted Product2,6-di(4-hydroxypiperidin-1-yl)pyridine303.40Excess nucleophile, high temperature, long reaction time
Hydrolysis Product6-Chloro-2-hydroxypyridine129.54Presence of water in reagents or solvent
Unreacted Starting Material2,6-Dichloropyridine147.99Incomplete reaction, insufficient temperature/time

Q2: How can I best monitor the progress of this reaction? A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Use a mobile phase like 5-10% Methanol in Dichloromethane. You can visualize the spots under UV light. You should see the consumption of 2,6-dichloropyridine (less polar) and the appearance of the more polar product spot.

  • LC-MS: This is the definitive method. It allows you to monitor the consumption of starting materials and the formation of both the desired product and key side-products by checking their respective masses. This is invaluable for reaction optimization to maximize the product-to-side-product ratio.[4]

Q3: What role does the base play in this reaction? A: The base is crucial. During the SNAr reaction, the addition of the amine to the pyridine ring forms a protonated intermediate. The base (e.g., K₂CO₃, Et₃N, DIPEA) acts as an acid scavenger, deprotonating this intermediate to regenerate the aromaticity of the pyridine ring and drive the reaction forward. It also neutralizes the HCl that is formally eliminated.

Q4: Can the hydroxyl group of piperidin-4-ol react to form an O-arylated byproduct? A: While theoretically possible, N-arylation is overwhelmingly favored over O-arylation. The nitrogen of the secondary amine is a much stronger nucleophile than the oxygen of the secondary alcohol. Under typical SNAr conditions for this reaction, O-arylation byproducts are generally not observed in any significant quantity.

References

  • nucleophilic aromatic substitutions - YouTube. (2019, January 19). Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. (n.d.). Retrieved from [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023, January 16). MDPI. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). PubMed Central. Retrieved from [Link]

  • Piperidine Synthesis. - DTIC. (1992). Defense Technical Information Center. Retrieved from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. (n.d.). Retrieved from [Link]

  • Piperidin-4-one: the potential pharmacophore - PubMed. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines - White Rose Research Online. (n.d.). Retrieved from [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2). Retrieved from [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. (2022, March 31). Retrieved from [Link]

  • densitometric determination of impurities in pharmaceuticals. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC. (n.d.). NIH. Retrieved from [Link]

Sources

Troubleshooting

A Guide for Researchers, Scientists, and Drug Development Professionals

<Technical Support Center: Suzuki Coupling of Chloropyridines > The Suzuki-Miyaura cross-coupling of chloropyridines is a cornerstone transformation in modern synthesis, vital for constructing the biaryl and heteroaryl s...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Suzuki Coupling of Chloropyridines >

The Suzuki-Miyaura cross-coupling of chloropyridines is a cornerstone transformation in modern synthesis, vital for constructing the biaryl and heteroaryl scaffolds prevalent in pharmaceuticals and functional materials. However, the inherent properties of chloropyridines—namely the strength of the C-Cl bond and the Lewis basicity of the pyridine nitrogen—present unique and often frustrating challenges for the synthetic chemist.[1][2]

This guide provides a structured troubleshooting framework in a question-and-answer format, grounded in mechanistic principles and field-proven solutions. It is designed to help you diagnose issues, optimize conditions, and achieve success in your coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low to no conversion. Where do I start?

This is the most common issue and typically points to a problem with the catalytic cycle, most often the initial oxidative addition step.[3][4] Chloropyridines are less reactive than their bromo or iodo analogs, requiring a highly active catalyst system to break the C-Cl bond.[2][5]

Primary Causes & Solutions:

  • Inactive Catalyst System: The combination of palladium precursor and ligand is not potent enough. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[6]

    • Solution: Employ bulky, electron-rich phosphine ligands. These "Buchwald-type" ligands (e.g., SPhos, XPhos, RuPhos) are designed to facilitate the challenging oxidative addition to the C-Cl bond and promote the desired reductive elimination.[1][5][7] N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative.[5][7]

  • Catalyst Inhibition/Deactivation: The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming stable, off-cycle complexes that shut down catalysis.[2][3][8] This is a well-documented challenge often called the "2-pyridyl problem."[8]

    • Solution: The steric bulk of ligands like SPhos and XPhos helps shield the palladium center, preventing inhibitory coordination by the pyridine nitrogen.[3] Using a pre-formed, air-stable palladium precatalyst can also ensure a consistent supply of the active Pd(0) species.

  • Ineffective Base: The base is not merely a spectator; it is critical for activating the boronic acid in the transmetalation step.[3][6] If the base is too weak or has poor solubility, this step becomes the bottleneck.

    • Solution: Screen stronger inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice for these difficult couplings.[3][5] Their use often accelerates the rate-limiting transmetalation, driving the reaction forward.

  • Insufficient Temperature: Oxidative addition to a C-Cl bond has a higher activation energy barrier than for C-Br or C-I bonds.[6]

    • Solution: Increase the reaction temperature, typically to the 80-120 °C range.[5] Solvents like dioxane, toluene, or 2-MeTHF are suitable for these temperatures. Microwave irradiation can also be highly effective at rapidly achieving the necessary temperature and improving yields.[5][9]

Q2: My starting material is consumed, but the yield is low. What are the common side reactions?

Observing starting material consumption without significant product formation points towards competing, non-productive pathways. The most common culprits are dehalogenation and protodeboronation.

Common Side Reactions & Mitigation Strategies:

  • Dehalogenation (or Proto-dehalogenation): This is the replacement of the chlorine atom with a hydrogen, resulting in the simple pyridine starting material core. This can occur when the palladium intermediate reacts with a hydride source in the mixture (e.g., from the solvent or base).[2][10]

    • Mitigation:

      • Use a Bulky Ligand: Sterically demanding ligands can disfavor the pathway leading to dehalogenation.[11]

      • Choose a Non-Hydride Donating Solvent: Avoid solvents that can easily act as a hydride source.

      • Optimize the Base: In some cases, an overly strong or reactive base can contribute to this side reaction.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen from water or other protic sources.[2] This is particularly problematic with electron-deficient or unstable boronic acids.

    • Mitigation:

      • Use Boronate Esters or Trifluoroborates: These derivatives are often more stable than the corresponding boronic acids and are less prone to this side reaction.[12][13] Pinacol esters are a common and effective choice.

      • Minimize Water: While some Suzuki reactions benefit from a small amount of water to help solubilize the base, excess water can promote protodeboronation.[6] Consider using anhydrous conditions or a carefully controlled amount of water.

      • Use a Weaker Base: If protodeboronation is severe, switching to a milder base like KF or using anhydrous conditions may be beneficial.[5]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[2][14] It is often exacerbated by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.

    • Mitigation:

      • Rigorous Degassing: Ensure all solvents and the reaction headspace are thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[5][6]

      • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources which require in-situ reduction.

Visual Troubleshooting Workflow

A systematic approach is crucial for efficient troubleshooting. The following decision tree illustrates a logical workflow for diagnosing and solving common issues.

G start Low Yield or No Reaction check_sm Starting Material (SM) Consumed? start->check_sm no_reaction Problem: No Reaction - Inactive Catalyst (Ligand/Pd) - Low Temperature - Ineffective Base check_sm->no_reaction No side_products Problem: Side Reactions - Dehalogenation - Protodeboronation - Homocoupling check_sm->side_products Yes solution_catalyst Solution: - Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) - Increase Temperature (80-120 °C) - Switch to Stronger Base (K3PO4) no_reaction->solution_catalyst solution_side Solution: - Rigorous Degassing (remove O2) - Use Boronic Ester (more stable) - Screen different bases/solvents side_products->solution_side

Caption: A decision tree for troubleshooting the Suzuki coupling of chloropyridines.

Key Parameter Optimization

Success with chloropyridines often requires moving beyond "standard" Suzuki conditions. A systematic screen of key parameters is the most effective approach to finding the optimal conditions for your specific substrate.

Table 1: Recommended Starting Conditions for Screening
ParameterRecommendationRationale & Key Considerations
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ is a stable Pd(II) source requiring in-situ reduction. Pd₂(dba)₃ is a Pd(0) source.[2] Pre-formed palladium precatalysts are also excellent choices.
Ligand SPhos, XPhos, or RuPhos (2-4 mol%)These bulky, electron-rich biaryl phosphine ligands are essential for activating the C-Cl bond and preventing catalyst inhibition by the pyridine nitrogen.[1][5][7]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong inorganic bases are typically required to facilitate the transmetalation step with challenging substrates.[3][5]
Solvent Dioxane, Toluene, or 2-MeTHFAprotic solvents capable of reaching higher temperatures (80-120 °C) are preferred.[5] A small amount of water can sometimes be beneficial for base solubility.[5]
Temperature 80-110 °CHigher temperatures are necessary to overcome the activation barrier for oxidative addition of the C-Cl bond.[6]

Experimental Protocols

General Protocol for a Screening Reaction

This procedure provides a robust starting point for optimizing the coupling of a generic chloropyridine with an arylboronic acid.

Materials:

  • Chloropyridine derivative (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2–1.5 equiv)[3]

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)[3]

  • Ligand (e.g., SPhos, 4 mol%)[3]

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)[2]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)[2]

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the chloropyridine, the boronic acid derivative, and the base.[14]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2][7]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source and the ligand.

  • Solvent Addition: Add the degassed solvent via syringe.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC, GC-MS, or LC-MS.[2]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.[2][14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography.[14]

The Catalytic Cycle: Why Chloropyridines are Difficult

Understanding the mechanism highlights the specific challenges posed by chloropyridines. The critical step is the Oxidative Addition, where the Pd(0) catalyst inserts into the carbon-chlorine bond.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition (Rate-Limiting for C-Cl) pd0->oa + Ar-Cl deactivation Catalyst Deactivation (Pyridine Coordination) pd0->deactivation Inhibition pd_complex Ar-Pd(II)(Cl)L2 oa->pd_complex trans Transmetalation pd_complex->trans pd_complex->trans + Ar'-B(OR)3- pd_complex->deactivation Inhibition pd_biaryl Ar-Pd(II)(Ar')L2 trans->pd_biaryl boronate Ar'-B(OR)3- (Activated Boronic Acid) boronate->trans base Base (e.g., K3PO4) boronic_acid Ar'-B(OH)2 boronic_acid->boronate + Base re Reductive Elimination pd_biaryl->re re->pd0 - Product (Ar-Ar') product Ar-Ar' (Product) aryl_halide Ar-Cl (Chloropyridine) aryl_halide->oa

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step for chloropyridines and the potential for catalyst deactivation.

The C-Cl bond is stronger and less polarized than C-Br or C-I bonds, making oxidative addition energetically demanding.[2] Furthermore, the pyridine nitrogen can act as a ligand, binding to the Pd(0) or Pd(II) species and pulling them out of the productive cycle.[8][15] Highly active, sterically hindered catalyst systems are essential to overcome both of these hurdles simultaneously.

References

  • Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... ResearchGate. Available at: [Link]

  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. ResearchGate. Available at: [Link]

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available at: [Link]

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. ACS Publications. Available at: [Link]

  • Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine N-oxides. Morressier. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH National Library of Medicine. Available at: [Link]

  • What are the key steps involved in the general procedure of the Suzuki reaction? Consensus. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. NIH National Library of Medicine. Available at: [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH National Library of Medicine. Available at: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH National Library of Medicine. Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH National Library of Medicine. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Regioselectivity of 2,6-Disubstituted Pyridine Reactions

Welcome to the technical support center for optimizing regioselective reactions on 2,6-disubstituted pyridine rings. The inherent electronic and steric properties of this scaffold present unique challenges in achieving s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing regioselective reactions on 2,6-disubstituted pyridine rings. The inherent electronic and steric properties of this scaffold present unique challenges in achieving site-selective functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists to provide field-proven insights and troubleshoot common experimental hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the functionalization of 2,6-disubstituted pyridines in a direct question-and-answer format.

Question 1: My electrophilic aromatic substitution (SEAr) is failing or giving intractable mixtures. How can I achieve selective C4-functionalization?

Answer: This is a common and expected challenge. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which strongly deactivates the ring towards electrophilic attack.[1] Furthermore, the acidic conditions often required for SEAr will protonate the pyridine nitrogen, creating a pyridinium salt that is even more deactivated.[2] Direct electrophilic substitution, when it does occur, typically requires harsh conditions and often leads to low yields and poor selectivity, favoring the C3/C5 positions.[3]

Core Problem: The pyridine nitrogen acts as a powerful electron-withdrawing group, deactivating the entire ring, especially the C2, C4, and C6 positions. The 2,6-substituents provide significant steric hindrance around the adjacent C3 and C5 positions.

Recommended Solution: Pyridine N-Oxide Strategy

A robust and widely adopted strategy is to first activate the pyridine ring through N-oxidation.

  • Activation via N-Oxidation: The pyridine nitrogen is oxidized (e.g., with m-CPBA or H₂O₂) to form a pyridine N-oxide. This transformation has a profound electronic effect: the N-oxide group becomes a strong π-donor, which significantly activates the C4 (para) and C2/C6 (ortho) positions towards electrophilic attack.[4]

  • Regioselective SEAr: With the C2 and C6 positions blocked by your existing substituents, electrophilic attack is now overwhelmingly directed to the electron-rich C4 position.

  • Deoxygenation: After successful C4-functionalization, the N-oxide is easily removed by reduction (e.g., with PCl₃ or PPh₃) to restore the pyridine ring.

Question 2: I am trying to introduce an electrophile at the C3 or C5 position, but I'm getting no reaction or addition of my organometallic base to the ring. What is the best strategy?

Answer: Functionalization at the C3 or C5 positions of a 2,6-disubstituted pyridine is challenging because these positions are sterically hindered and electronically deactivated. Standard lithiation attempts with strong bases like n-butyllithium (n-BuLi) often fail or result in competitive nucleophilic addition to the C=N bond of the pyridine ring.[5]

Core Problem: The C3-H and C5-H bonds are not sufficiently acidic for direct deprotonation without a directing group, and the electrophilic nature of the pyridine ring makes it susceptible to nucleophilic attack by organolithium reagents.[6]

Recommended Solution: Directed ortho-Metalation (DoM)

The most effective strategy is Directed ortho-Metalation (DoM), which utilizes one of the existing substituents at C2 or C6 as a Directing Metalation Group (DMG).[7][8]

  • Mechanism of Action: A DMG must possess a heteroatom (e.g., O, N) that can coordinate to the lithium base. This coordination brings the base into close proximity to the C3 (or C5) proton, facilitating a regioselective deprotonation (litiation) to form a thermodynamically stable intermediate.[8]

  • Choosing the Right Base: To prevent competitive nucleophilic addition to the pyridine ring, sterically hindered lithium amide bases are superior to alkyllithiums.[9]

    • Lithium Diisopropylamide (LDA)

    • Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)

  • Effective Directing Groups: The substituent at C2 or C6 must be able to direct the metalation. Strong DMGs include:

    • Amides (-CONR₂)

    • Carbamates (-OCONR₂)

    • Methoxy (-OMe)

    • Halogens (-Cl, -Br) can also direct metalation.

  • Electrophilic Quench: The resulting ortho-lithiated species is a potent nucleophile that can be trapped with a wide variety of electrophiles (e.g., I₂, TMSCl, aldehydes, alkyl halides).[5]

Parameter Recommendation for C3/C5 Lithiation Rationale
Strategy Directed ortho-Metalation (DoM)Utilizes a C2/C6 substituent to direct deprotonation to the adjacent C3/C5 position.[7]
Base LDA or LiTMPSterically hindered; minimizes nucleophilic addition to the pyridine C=N bond.[5][9]
Temperature Low temperature (typically -78 °C)Prevents side reactions and decomposition of the lithiated intermediate.[9]
Solvent Anhydrous THF or EtherStandard solvents for organolithium chemistry.
Question 3: My nucleophilic aromatic substitution (SNAr) on a 2,6-dihalo-pyridine is not selective. How can I control which halide is displaced?

Answer: In a symmetrically 2,6-disubstituted pyridine, the C2 and C6 positions are electronically equivalent. Selectivity in SNAr reactions is therefore governed by the electronic influence of other substituents on the ring and by steric factors.

Core Problem: The Meisenheimer intermediate, formed upon nucleophilic attack, is stabilized when the negative charge can be delocalized onto the ring nitrogen. This stabilization is equally effective for attack at C2 and C6, leading to potential mixtures.[10][11]

Recommended Solutions & Troubleshooting
  • Introduce an Electronic Bias: The most effective way to achieve selectivity is to have another substituent on the ring (e.g., at C3 or C4) that electronically differentiates the C2 and C6 positions. An electron-withdrawing group at C3, for instance, will make the C2 position more electrophilic and favor substitution there.[12]

  • Leverage Steric Hindrance: If you have a bulky substituent at the C3 position, it will sterically shield the C2 position, thereby directing the incoming nucleophile to the more accessible C6 position.

  • Solvent Effects: The choice of solvent can significantly influence regioselectivity. A study on 2,6-dichloro-3-(methoxycarbonyl)pyridine demonstrated that selectivity could be inverted by changing the solvent from dichloromethane (DCM) to dimethyl sulfoxide (DMSO).[4][12] Experimenting with a range of aprotic polar and nonpolar solvents is recommended.

Frequently Asked Questions (FAQs)

Q: How do the electronic properties of the 2,6-substituents impact overall reactivity? A: The electronic nature of the C2 and C6 substituents modifies the inherent electron deficiency of the pyridine ring.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -CF₃, -CN, -NO₂) further deactivate the ring to electrophilic attack but will activate it for nucleophilic attack, particularly if one of the substituents is a leaving group.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -OMe, -NR₂) slightly activate the ring towards electrophilic attack (though it remains deactivated relative to benzene) and can serve as excellent Directed Metalation Groups (DMGs).[7]

Q: What is the difference between a "directing group" and a "blocking group"? A: These terms refer to two distinct strategies for controlling regioselectivity.

  • A Directing Group actively guides a reagent to a specific position, usually through coordination. This is the principle behind Directed ortho-Metalation (DoM).[13]

  • A Blocking Group is a removable group that physically occupies a reactive site, forcing the reaction to occur at the next most reactive position. A prime example is the use of a removable maleate-derived group on the pyridine nitrogen to block the C2/C6 positions and direct Minisci-type radical alkylations exclusively to the C4 position.[14][15]

Q: How critical are temperature and solvent choice? A: They are critically important.

  • Temperature: Low temperatures (-78 °C) are essential for most organometallic reactions (like DoM) to ensure the stability of the lithiated intermediates and prevent side reactions.[9]

  • Solvent: The solvent can influence the aggregation state and reactivity of organometallic bases and affect the stability of charged intermediates in SNAr reactions, directly impacting regiochemical outcomes.[4][12] Always use anhydrous solvents for organometallic reactions.

Key Experimental Protocols

Protocol 1: C3-Selective Lithiation and Silylation of 2,6-Dimethoxypyridine via DoM

This protocol describes the regioselective functionalization at the C3 position, using the C2-methoxy group as a directing group.

Materials:

  • 2,6-Dimethoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

  • Chlorotrimethylsilane (TMSCl)

  • Saturated aqueous NH₄Cl solution

  • Standard glassware for anhydrous, low-temperature reactions

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve 2,6-dimethoxypyridine (1.0 equiv.) in anhydrous THF in a flame-dried, three-neck flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.1 equiv., prepared in situ or as a solution) dropwise to the cooled pyridine solution. Rationale: The hindered LDA base prevents nucleophilic addition to the pyridine ring.[9]

  • Stir the reaction mixture at -78 °C for 1 hour. Rationale: This allows for the complete and regioselective deprotonation at the C3 position, directed by the C2-methoxy group.[7]

  • Add chlorotrimethylsilane (TMSCl, 1.2 equiv.) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 1 hour.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-trimethylsilyl-2,6-dimethoxypyridine.

Protocol 2: C4-Selective Minisci Alkylation using a Removable Blocking Group

This protocol describes the C4-alkylation of a substituted pyridine using a temporary, nitrogen-based blocking group to prevent reaction at C2/C6.[14][15]

Materials:

  • Substituted Pyridine (e.g., 2,6-lutidine)

  • Maleic acid derived blocking group reagent (as described in literature[14])

  • Carboxylic acid (alkyl donor, e.g., pivalic acid)

  • Silver Nitrate (AgNO₃)

  • Ammonium Persulfate ((NH₄)₂S₂O₈)

  • Dichloroethane (DCE) and Water

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure: Step 1: Formation of the Pyridinium Salt (Blocking)

  • Follow established literature procedures to attach the maleate-derived blocking group to the nitrogen of the starting 2,6-disubstituted pyridine.[14] This creates a stable pyridinium salt where the C2/C6 positions are sterically and electronically shielded.

Step 2: C4-Selective Minisci Reaction

  • In a reaction vessel, combine the pyridinium salt (1.0 equiv.), the carboxylic acid (2.0 equiv.), AgNO₃ (0.2 equiv.), and (NH₄)₂S₂O₈ (2.0 equiv.).

  • Add a 1:1 mixture of DCE and water.

  • Stir the biphasic mixture vigorously at 50 °C for 2-4 hours, monitoring by TLC or LC-MS. Rationale: These are standard Minisci conditions that generate a nucleophilic alkyl radical, which adds selectively to the C4 position of the activated and blocked pyridinium salt.[14]

Step 3: Deprotection (Removal of Blocking Group)

  • Upon completion, cool the reaction and extract the crude C4-alkylated pyridinium salt into an organic solvent.

  • After concentrating the organic phase, dissolve the residue in dichloromethane (DCM).

  • Add DBU (3.0 equiv.) and stir at room temperature for 30-60 minutes. Rationale: DBU is a non-nucleophilic base that efficiently removes the blocking group, restoring the neutral C4-alkylated pyridine.[14]

  • Quench the reaction, perform an aqueous workup, and purify the product by flash column chromatography.

Visualizations and Workflows

Troubleshooting Decision Tree

This diagram provides a logical workflow for selecting a strategy to functionalize a 2,6-disubstituted pyridine at a specific position.

G start Desired Functionalization Position? c4_pos C4 Position start->c4_pos C4 c3_c5_pos C3 / C5 Position start->c3_c5_pos C3/C5 c4_reagent Reagent Type? c4_pos->c4_reagent c3_reagent Reagent Type? c3_c5_pos->c3_reagent c4_elec Electrophile c4_reagent->c4_elec Electrophile c4_rad Radical c4_reagent->c4_rad Radical c3_elec Electrophile c3_reagent->c3_elec Electrophile n_oxide Strategy: Pyridine N-Oxide 1. Oxidation to N-Oxide 2. S-E-Ar at C4 3. Deoxygenation c4_elec->n_oxide minisci Strategy: Minisci Reaction Use N-based blocking group to ensure C4 selectivity. c4_rad->minisci dom Strategy: Directed ortho-Metalation Requires C2/C6 substituent to be a Directing Group (DMG). c3_elec->dom

Caption: Decision tree for selecting a regioselective functionalization strategy.

Mechanism of Directed ortho-Metalation (DoM)

This diagram illustrates the key steps in achieving C3-functionalization using a directing group at the C2 position.

DoM_Mechanism cluster_0 Step 1: Coordination cluster_1 Step 2: Deprotonation cluster_2 Step 3: Electrophilic Quench Pyridine 2-(DMG)-Pyridine Coordination Coordinated Complex Pyridine->Coordination Base LDA / LiTMP Base->Coordination Lithiated C3-Lithiated Pyridine Coordination->Lithiated Proton Abstraction Product 3-Substituted Product Lithiated->Product Electrophile E+ Electrophile->Product

Caption: Mechanism of Directed ortho-Metalation (DoM) for C3 functionalization.

References

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Piperidine Scaffolds in Drug Discovery: Profiling 1-(6-Chloropyridin-2-yl)piperidin-4-ol and Its Analogs

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of clinically approved drugs and bioactive molecules.[1][2] Its conformational...

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of clinically approved drugs and bioactive molecules.[1][2] Its conformational flexibility and ability to serve as a versatile anchor for various pharmacophoric groups make it an indispensable tool for drug designers targeting everything from central nervous system (CNS) disorders to cancer.[1][3]

This guide provides an in-depth comparison of 1-(6-Chloropyridin-2-yl)piperidin-4-ol, a key synthetic intermediate, against other prominent piperidine-containing compound classes. We will dissect their synthesis, structural nuances, and pharmacological profiles, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear perspective on their strategic application.

The Synthetic Landscape: Constructing the Piperidine Core

The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. The method chosen to construct the piperidine ring and its derivatives directly influences the diversity of compounds that can be generated. 1-(6-Chloropyridin-2-yl)piperidin-4-ol is typically synthesized via a direct nucleophilic aromatic substitution (SNAr), a robust and scalable method. This approach is compared with other common strategies below.

Comparative Synthesis Workflow

Comparative overview of piperidine synthesis routes. cluster_0 Synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol cluster_1 Alternative Piperidine Syntheses start1 2,6-Dichloropyridine + 4-Hydroxypiperidine proc1 Nucleophilic Aromatic Substitution (SNAr) (e.g., Dioxane, DBU) start1->proc1 end1 1-(6-Chloropyridin-2-yl)piperidin-4-ol proc1->end1 end2 Substituted Piperidine end3 4-Piperidone Derivative start2 Substituted Pyridine proc2 Catalytic Hydrogenation (e.g., Ni, Rh, Ru catalyst) start2->proc2 proc2->end2 start3 Primary Amine + 2x Alkyl Acrylate proc3 Dieckmann Condensation Followed by Hydrolysis/Decarboxylation start3->proc3 proc3->end3 Workflow for determining receptor binding affinity (Ki). cluster_workflow Radioligand Binding Assay Workflow prep Prepare membrane homogenates expressing the target receptor. incubate Incubate membranes with: 1. Fixed concentration of radioligand (e.g., [³H]NMS) 2. Varying concentrations of test compound prep->incubate separate Separate bound from free radioligand via rapid vacuum filtration. incubate->separate quantify Quantify radioactivity on filters using a scintillation counter. separate->quantify analyze Analyze data using non-linear regression to calculate IC₅₀, then convert to Kᵢ. quantify->analyze

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Comparative

A Researcher's Guide to the Efficacy of 1-(6-Chloropyridin-2-yl)piperidin-4-ol and its Analogs: A Comparative Analysis

Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved therapeutics and clinical candidates.[1][2][3][4] Its prevalence stems from its ability to co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved therapeutics and clinical candidates.[1][2][3][4] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for engaging a wide array of biological targets, from central nervous system (CNS) receptors to enzymes involved in various disease pathologies.[3][5][6] Within this broad class of compounds, 1-(6-Chloropyridin-2-yl)piperidin-4-ol represents a synthetically accessible and functionally intriguing molecule. While comprehensive, direct efficacy data for this specific compound is not extensively detailed in publicly available literature, a robust comparative analysis can be constructed by examining its structural analogs.

This guide provides a comparative analysis of the potential efficacy of 1-(6-Chloropyridin-2-yl)piperidin-4-ol. We will dissect its core structural motifs, compare it with functionally related piperidine derivatives, and provide standardized protocols for its empirical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the biological activity of this compound class and to design further investigations.

Structural Dissection and Rationale for Comparative Analysis

The structure of 1-(6-Chloropyridin-2-yl)piperidin-4-ol can be deconstructed into two key pharmacophores: the 2-substituted 6-chloropyridine moiety and the piperidin-4-ol core. The rationale for our comparative analysis hinges on understanding how modifications to these components influence biological activity.

  • The 2-Substituted Pyridine Ring: The linkage of a piperidine ring at the 2-position of a pyridine is a common feature in many biologically active molecules. The electronic properties of the pyridine ring, influenced by substituents like the chloro group at the 6-position, can significantly impact target engagement and metabolic stability.

  • The Piperidin-4-ol Core: The piperidin-4-ol motif provides a rigid scaffold with a hydroxyl group that can act as a hydrogen bond donor or acceptor, potentially anchoring the molecule within a receptor's binding pocket. The nitrogen atom of the piperidine ring is a key site for substitution, allowing for modulation of polarity, basicity, and steric bulk.

The following diagram illustrates the general synthetic approach to 2-substituted piperidine derivatives, highlighting the key reaction steps.

cluster_synthesis General Synthesis of 2-Substituted Piperidine Derivatives start Starting Materials: 2,6-Dichloropyridine Piperidin-4-ol reaction1 Nucleophilic Aromatic Substitution start->reaction1 product 1-(6-Chloropyridin-2-yl)piperidin-4-ol reaction1->product diversification Further Diversification (e.g., Suzuki Coupling at Cl position, Derivatization of hydroxyl group) product->diversification

Caption: A generalized workflow for the synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol and subsequent diversification.

Comparative Efficacy of Structurally Related Piperidine Derivatives

To infer the potential efficacy of 1-(6-Chloropyridin-2-yl)piperidin-4-ol, we will compare it to several classes of structurally related compounds for which biological data is available.

Analogs with Varying Pyridine Substituents

The nature and position of substituents on the pyridine ring can dramatically alter the pharmacological profile of a molecule. For instance, the replacement of the chloro group with other functionalities or the introduction of substituents at different positions can modulate receptor affinity and selectivity.

Derivatives with Modifications at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a common point for modification to explore structure-activity relationships. The introduction of different alkyl or aryl groups can influence lipophilicity, which in turn affects properties like blood-brain barrier penetration and off-target effects.

Compounds Targeting Specific Receptor Families

Piperidine derivatives have been extensively studied as ligands for a variety of receptors, including sigma receptors (σ1R and σ2R) and histamine H3 receptors (H3R).[7][8] The structural features of 1-(6-Chloropyridin-2-yl)piperidin-4-ol suggest it may interact with these or other receptor families.

The following table summarizes the in vitro binding affinities of several piperidine derivatives, providing a basis for comparison.

Compound IDStructural ClassTargetBinding Affinity (Ki, nM)Reference
Compound A 2-aminopyridine derivativeMuscarinic M3 Receptor2.8[9]
Compound 5 Piperidine derivativeSigma-1 Receptor (σ1R)3.64[8]
Compound 11 Piperidine derivativeSigma-1 Receptor (σ1R)4.41[8]
(+)-5 Hydroxypiperidine analogDopamine Transporter0.46 (IC50)[10]
Compound 5 2-aminopyridine derivativeAcetylcholinesterase (AChE)1.45 (Ki)[11]

Proposed Experimental Workflow for Efficacy Evaluation

A systematic evaluation of the efficacy of 1-(6-Chloropyridin-2-yl)piperidin-4-ol requires a multi-tiered approach, beginning with in vitro characterization and progressing to in vivo models of disease. The following diagram outlines a proposed experimental workflow.

cluster_workflow Experimental Workflow for Efficacy Evaluation cluster_in_vitro In Vitro Details cluster_in_vivo In Vivo Details start Compound Synthesis and Characterization in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Models in_vitro->in_vivo adme_tox ADME/Tox Profiling in_vitro->adme_tox binding Receptor Binding Assays (e.g., Radioligand displacement) functional Functional Assays (e.g., Calcium imaging, cAMP) in_vivo->adme_tox pk Pharmacokinetics efficacy Disease-specific Efficacy Models lead_optimization Lead Optimization adme_tox->lead_optimization

Caption: A proposed experimental workflow for the comprehensive evaluation of a novel piperidine derivative.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for Target Affinity

This protocol is designed to determine the binding affinity of 1-(6-Chloropyridin-2-yl)piperidin-4-ol for a specific target receptor (e.g., sigma-1 receptor).

1. Materials:

  • Cell membranes expressing the target receptor.
  • Radiolabeled ligand (e.g., [³H]-(+)-pentazocine for σ1R).
  • Test compound (1-(6-Chloropyridin-2-yl)piperidin-4-ol) at various concentrations.
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • 96-well filter plates.
  • Scintillation cocktail.
  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.
  • In a 96-well plate, add cell membranes, radiolabeled ligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.
  • Incubate the plate at room temperature for a specified time to reach equilibrium.
  • Harvest the membranes onto filter plates using a cell harvester and wash with ice-cold assay buffer to remove unbound radioligand.
  • Allow the filters to dry, then add scintillation cocktail to each well.
  • Count the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate the percent inhibition of radioligand binding for each concentration of the test compound.
  • Plot the percent inhibition against the logarithm of the test compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Protocol 2: In Vivo Assessment of Analgesic Activity (Tail-Flick Test)

This protocol assesses the potential analgesic effects of the test compound in a rodent model of acute thermal pain.

1. Animals:

  • Male Wistar rats or Swiss albino mice.
  • Acclimatize animals to the testing environment for at least one week prior to the experiment.

2. Materials:

  • Tail-flick analgesia meter.
  • Test compound dissolved in a suitable vehicle (e.g., saline, DMSO).
  • Positive control (e.g., morphine).
  • Vehicle control.

3. Procedure:

  • Determine the baseline tail-flick latency for each animal by focusing a beam of light on the tail and measuring the time until the animal withdraws its tail. A cut-off time (e.g., 10-12 seconds) should be used to prevent tissue damage.
  • Administer the test compound, positive control, or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral).
  • Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
  • Calculate the maximum possible effect (MPE) for each animal at each time point: MPE (%) = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

4. Data Analysis:

  • Compare the MPE values between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
  • A significant increase in MPE compared to the vehicle control group indicates an analgesic effect.

Hypothetical Signaling Pathway Involvement

Given the prevalence of piperidine derivatives as sigma-1 receptor ligands, the following diagram illustrates a simplified signaling pathway that could be modulated by 1-(6-Chloropyridin-2-yl)piperidin-4-ol if it engages this target.

cluster_pathway Hypothetical Sigma-1 Receptor Signaling ligand 1-(6-Chloropyridin-2-yl)piperidin-4-ol sigma1r Sigma-1 Receptor (σ1R) (at ER-Mitochondria interface) ligand->sigma1r Binding ip3r IP3 Receptor sigma1r->ip3r Modulation ca_release Ca²⁺ Release from ER ip3r->ca_release cellular_response Modulation of Cellular Processes (e.g., Neuronal excitability, Cell survival) ca_release->cellular_response

Caption: A simplified diagram of a potential signaling pathway involving the Sigma-1 Receptor.

Conclusion

While direct, comprehensive efficacy data for 1-(6-Chloropyridin-2-yl)piperidin-4-ol remains to be fully elucidated in the public domain, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential pharmacological profile. The presence of the 2-substituted 6-chloropyridine and piperidin-4-ol motifs suggests that this compound is a promising candidate for investigation as a modulator of CNS targets, such as sigma receptors or monoamine transporters.

The experimental workflows and protocols detailed in this guide offer a systematic approach to empirically determine the efficacy of 1-(6-Chloropyridin-2-yl)piperidin-4-ol and to further explore the structure-activity relationships of this important class of molecules. Future research in this area will undoubtedly contribute to the development of novel therapeutics with improved efficacy and safety profiles.

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Validation

Validating the Mechanism of Action of 1-(6-Chloropyridin-2-yl)piperidin-4-ol: A Comparative Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a diverse ar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a diverse array of bioactive molecules and approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in various molecular interactions allow for the fine-tuning of pharmacological properties. When coupled with a 2-substituted pyridine moiety, a structural motif also prevalent in pharmacologically active agents, the resulting hybrid architecture, as seen in 1-(6-Chloropyridin-2-yl)piperidin-4-ol, presents a compelling case for therapeutic potential.[2][3] However, the specific mechanism of action for this particular compound remains to be elucidated.

This guide provides a comprehensive, technically grounded framework for researchers and drug development professionals to systematically validate the mechanism of action of 1-(6-Chloropyridin-2-yl)piperidin-4-ol. We will eschew a rigid, one-size-fits-all template in favor of a logical, stepwise approach that begins with broad, hypothesis-generating screening and progressively narrows down to specific target engagement and cellular pathway modulation. Throughout this guide, we will emphasize the "why" behind each experimental choice, ensuring a robust and self-validating investigative process. For comparative analysis, we will reference structurally related compounds with known biological activities, such as the muscarinic antagonist (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide[3] and various piperidinol analogs explored for other therapeutic indications.[4][5]

Phase 1: Hypothesis Generation through Broad-Based Phenotypic and Target-Class Screening

The initial challenge with a novel compound is the vast landscape of potential biological targets. Therefore, our first step is to cast a wide net to identify potential areas of biological activity. This phase is not about definitive answers but about generating well-informed hypotheses.

Comprehensive Phenotypic Screening

Phenotypic screening allows for the unbiased discovery of a compound's effects in a complex biological system.

Experimental Protocol: Cell-Based High-Content Imaging

  • Cell Line Selection: Utilize a panel of well-characterized human cell lines representing diverse tissue origins (e.g., A549 - lung carcinoma, MCF7 - breast cancer, U-2 OS - osteosarcoma, HepG2 - hepatocellular carcinoma).

  • Compound Treatment: Treat cells with a concentration range of 1-(6-Chloropyridin-2-yl)piperidin-4-ol (e.g., 0.1 µM to 100 µM) for 24 and 48 hours.

  • Staining: Employ a multiplexed fluorescent staining protocol targeting key cellular components (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton, and antibodies against markers of apoptosis like cleaved caspase-3 and proliferation like Ki-67).

  • Image Acquisition and Analysis: Utilize a high-content imaging system to automatically acquire and analyze multi-parametric data on cell morphology, viability, proliferation, and the induction of specific cellular pathways.

Causality and Rationale: This approach provides an unbiased view of the compound's cellular effects. For instance, changes in nuclear morphology could suggest effects on cell cycle or apoptosis, while alterations in the cytoskeleton might point towards impacts on cell migration or division.

Broad Target-Class Screening

Parallel to phenotypic screening, a broad in vitro screen against major drug target families can rapidly identify potential molecular initiating events.

Experimental Protocol: Commercial Target-Screening Panels

  • Panel Selection: Submit 1-(6-Chloropyridin-2-yl)piperidin-4-ol to a commercial service offering broad screening panels (e.g., Eurofins' BioPrint®, DiscoverX's KINOMEscan® and GPCRscan). These panels typically cover hundreds of G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors.

  • Data Analysis: Analyze the percentage of inhibition or activation at a fixed concentration (typically 10 µM). Hits are generally considered significant if they exceed a certain threshold (e.g., >50% inhibition).

Causality and Rationale: This method provides a rapid and cost-effective way to survey a large portion of the "druggable genome." Positive hits from these screens will form the basis of our initial hypotheses for the compound's mechanism of action. The structural similarity to a known muscarinic antagonist makes GPCR panels particularly relevant.[3]

Phase 2: Hypothesis-Driven Target Validation and Elucidation

The data from Phase 1 will guide our efforts in this more focused phase. Let us assume, for the sake of this guide, that our initial screens suggest potential activity at a specific GPCR subfamily (e.g., muscarinic or histamine receptors, based on literature for similar scaffolds[3][5]) and a notable anti-proliferative effect in cancer cell lines.

Target Engagement and Affinity Determination

Experimental Protocol: Radioligand Binding Assays

  • Target Preparation: Utilize cell membranes or recombinant proteins expressing the specific receptor subtype(s) identified in the initial screen.

  • Competitive Binding: Perform competitive binding assays using a known radiolabeled ligand for the receptor of interest and increasing concentrations of 1-(6-Chloropyridin-2-yl)piperidin-4-ol.

  • Data Analysis: Calculate the inhibition constant (Ki) to determine the compound's binding affinity for the target receptor.

Causality and Rationale: This experiment directly confirms a physical interaction between the compound and the hypothesized target protein and quantifies the strength of this interaction.

Functional Activity Profiling

Binding to a receptor does not reveal whether the compound is an agonist, antagonist, or inverse agonist. Functional assays are therefore critical.

Experimental Protocol: Second Messenger Assays

  • Assay Selection: Depending on the GPCR's signaling pathway, select an appropriate second messenger assay. For Gq-coupled receptors, measure intracellular calcium mobilization. For Gs- or Gi-coupled receptors, measure changes in cyclic AMP (cAMP) levels.

  • Agonist Mode: Treat cells expressing the target receptor with increasing concentrations of 1-(6-Chloropyridin-2-yl)piperidin-4-ol and measure the functional response.

  • Antagonist Mode: Pre-incubate cells with increasing concentrations of 1-(6-Chloropyridin-2-yl)piperidin-4-ol before stimulating with a known agonist for the receptor. Measure the inhibition of the agonist-induced response.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Causality and Rationale: This step elucidates the functional consequence of the compound binding to its target, which is fundamental to understanding its mechanism of action.

Phase 3: Cellular Pathway Analysis and Comparative Profiling

With a validated target and functional activity, the next step is to understand how this translates to the observed cellular phenotype (e.g., anti-proliferative effects).

Signaling Pathway Analysis

Experimental Protocol: Western Blotting and Phospho-protein Arrays

  • Cell Treatment: Treat relevant cell lines with 1-(6-Chloropyridin-2-yl)piperidin-4-ol at concentrations around its functional IC50.

  • Lysate Preparation and Analysis: Prepare cell lysates at various time points and analyze the phosphorylation status of key downstream signaling proteins using Western blotting (e.g., for pathways like MAPK/ERK, PI3K/Akt) or phospho-protein arrays for a broader view.

  • Comparator Compound: Include a known inhibitor of the validated target as a positive control.

Causality and Rationale: This connects the target engagement to specific intracellular signaling cascades, providing a mechanistic link to the observed cellular phenotype.

Comparative Analysis with Alternative Compounds

To understand the unique properties of 1-(6-Chloropyridin-2-yl)piperidin-4-ol, it is essential to compare its performance against relevant alternatives.

Compound Structure Known/Hypothesized Target(s) Reported Activity Reference
1-(6-Chloropyridin-2-yl)piperidin-4-ol6-chloropyridine linked to piperidin-4-olTo be determinedTo be determinedN/A
(2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide6-aminopyridine linked to a substituted piperidineMuscarinic M3 ReceptorAntagonist[3]
1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-olSubstituted piperidinolUnknownAnti-tuberculosis[4]
5-((1-benzylpiperidin-4-yl)oxy)-N-methyl-N-propylpentan-1-amine4-oxypiperidine etherHistamine H3 ReceptorAntagonist[5]

Experimental Protocol: Head-to-Head Cellular Assays

  • Assay Selection: Choose key cellular assays based on the validated mechanism (e.g., cell proliferation, apoptosis, or a specific functional readout of the target pathway).

  • Dose-Response Comparison: Perform dose-response experiments for 1-(6-Chloropyridin-2-yl)piperidin-4-ol and the selected comparator compounds in the same assays.

  • Data Analysis: Compare the potency (IC50/EC50) and efficacy (maximal effect) of the compounds.

Causality and Rationale: This direct comparison will highlight the unique efficacy and potency of the lead compound and may reveal off-target effects or a more desirable therapeutic window compared to existing molecules.

Visualizing the Workflow and Hypothesized Pathways

To provide a clear overview of the validation strategy and potential mechanistic pathways, the following diagrams are provided.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway & Comparative Analysis Phenotypic Screening Phenotypic Screening Hypothesized Cellular Effects Hypothesized Cellular Effects Phenotypic Screening->Hypothesized Cellular Effects Identifies Target-Class Screening Target-Class Screening Potential Molecular Targets Potential Molecular Targets Target-Class Screening->Potential Molecular Targets Identifies Binding Assays Binding Assays Potential Molecular Targets->Binding Assays Tests Functional Assays Functional Assays Binding Assays->Functional Assays Confirms Target, Leads to Signaling Pathway Analysis Signaling Pathway Analysis Functional Assays->Signaling Pathway Analysis Informs Validated Mechanism of Action Validated Mechanism of Action Signaling Pathway Analysis->Validated Mechanism of Action Elucidates Comparative Analysis Comparative Analysis Validated Mechanism of Action->Comparative Analysis Provides Basis for

Caption: Experimental workflow for validating the mechanism of action.

G Compound 1-(6-Chloropyridin-2-yl) piperidin-4-ol GPCR GPCR Compound->GPCR Binds (Antagonist?) G-Protein G-Protein GPCR->G-Protein Blocks Agonist-Induced Activation Second Messenger Second Messenger G-Protein->Second Messenger Prevents Change In Downstream Kinases Downstream Kinases Second Messenger->Downstream Kinases Cellular Response Cellular Response Downstream Kinases->Cellular Response Alters

Caption: Hypothesized GPCR antagonist signaling pathway.

Conclusion

The validation of a novel compound's mechanism of action is a critical and intricate process in drug discovery. For 1-(6-Chloropyridin-2-yl)piperidin-4-ol, a molecule with a promising scaffold but an unknown biological role, a systematic and hypothesis-driven approach is paramount. By progressing from broad, unbiased screening to focused target validation and comparative cellular analysis, researchers can build a robust and comprehensive understanding of its therapeutic potential. This guide provides a logical and technically sound framework to navigate this process, ultimately enabling a data-driven decision on the future development of this and other novel chemical entities.

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Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 1-(6-Chloropyridin-2-yl)piperidin-4-ol

Abstract In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the determination of its primary potency. Off-target interactions can lead to unforeseen toxicity or,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the determination of its primary potency. Off-target interactions can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel small molecule, 1-(6-Chloropyridin-2-yl)piperidin-4-ol. Lacking a well-defined public portfolio, we will treat this compound as a hypothetical kinase inhibitor, a role for which its pyridinyl-piperidine scaffold is well-suited.[3][4] We will compare its performance against two structurally and mechanistically distinct alternatives, outlining the requisite experimental protocols, data interpretation, and the scientific rationale underpinning each methodological choice. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, self-validating workflow for selectivity profiling.

Introduction: The Imperative of Selectivity

The therapeutic efficacy of a small molecule inhibitor is defined by its ability to modulate a specific biological target with high affinity and precision. However, the conserved nature of protein families, such as the human kinome, often leads to unintended interactions, or cross-reactivity.[1][5] These off-target effects are a primary source of clinical trial failures and adverse drug reactions.[6] Therefore, a rigorous and early assessment of a compound's selectivity profile is a cornerstone of preclinical development.

This guide focuses on 1-(6-Chloropyridin-2-yl)piperidin-4-ol , a compound featuring a privileged heterocyclic scaffold.[3][7] To illustrate a best-practice approach, we will hypothesize its primary target as Kinase A and proceed to evaluate its selectivity against a panel of related and unrelated kinases. We will compare its profile to two benchmark compounds:

  • Alternative A (Structural Analog): 1-(6-Methylpyridin-2-yl)piperidin-4-ol. This analog allows for the assessment of how a minor chemical modification (chloro vs. methyl group) influences the selectivity profile.

  • Alternative B (Mechanistic Analog): A well-characterized, multi-kinase inhibitor with a distinct chemical scaffold (e.g., a Staurosporine analog) known to inhibit Kinase A. This provides a benchmark for understanding the relative promiscuity of our lead compound.[8]

Our investigation will employ a two-tiered approach: a broad, in vitro biochemical screen to establish an initial selectivity map, followed by a cell-based assay to confirm target engagement in a physiological context.

Experimental Workflow: From Broad Screening to Cellular Validation

A robust cross-reactivity study follows a logical progression from high-throughput screening to more complex, biologically relevant models. This ensures that resources are focused on validating the most critical interactions.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Final Assessment A Compound Selection - 1-(6-Chloropyridin-2-yl)piperidin-4-ol - Alternative A (Structural Analog) - Alternative B (Mechanistic Analog) B Competitive Binding Assay (In Vitro Kinase Panel) A->B Screening C Data Analysis (Determine Ki / IC50 Values) B->C Quantification D Identify Key Hits (Primary Target & Potent Off-Targets) C->D Prioritization E Cellular Thermal Shift Assay (CETSA) (Target Engagement in Intact Cells) D->E Validation F Data Analysis (Determine Thermal Shift ΔTm) E->F Quantification G Generate Selectivity Profile (Comparative Analysis) F->G Synthesis

Caption: A streamlined workflow for cross-reactivity profiling.

Methodology I: In Vitro Competitive Binding Assay

Rationale for a Competitive Binding Assay

The initial step in profiling is to quantify the direct interaction between the compounds and a broad panel of purified kinases. A competitive binding assay is an efficient and robust method to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled compound by measuring its ability to displace a labeled ligand (tracer) from the kinase's active site.[9][10] This approach provides a quantitative and comparable dataset across a wide range of targets.

Step-by-Step Protocol: Competitive Radioligand Binding Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for kinase activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Kinase Dilution: Dilute each purified kinase from the panel to a final concentration of 1-5 nM in chilled assay buffer.

    • Radioligand Preparation: Prepare a solution of a suitable broad-spectrum kinase radioligand (e.g., ³H-Staurosporine) at 2x its K𝘥 concentration.

    • Compound Dilution: Create a serial dilution series for 1-(6-Chloropyridin-2-yl)piperidin-4-ol and the two alternatives, typically from 100 µM to 0.1 nM in assay buffer containing a small percentage of DMSO.

  • Assay Execution (96-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of the appropriate compound dilution to the test wells.

    • Add 25 µL of assay buffer with DMSO to the "total binding" control wells.

    • Add 25 µL of a high concentration of a known non-radioactive inhibitor to the "non-specific binding" wells.

    • Add 25 µL of the 2x radioligand solution to all wells.

    • Initiate the binding reaction by adding 25 µL of the 2x diluted kinase solution to all wells.

    • Incubate the plate for 60-90 minutes at room temperature on a plate shaker.

  • Signal Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the kinase-radioligand complex.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each compound concentration.

    • Plot the percentage of specific binding against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the radioligand is displaced).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the radioligand concentration and K𝘥 is its dissociation constant.[9]

Comparative Data Summary (Hypothetical)
Target Kinase1-(6-Chloropyridin-2-yl)piperidin-4-ol (Kᵢ, nM)Alternative A (Structural Analog) (Kᵢ, nM)Alternative B (Mechanistic Analog) (Kᵢ, nM)
Kinase A (Primary) 15 45 5
Kinase B8535012
Kinase C>10,000>10,0002,500
Kinase D2501,20030
Kinase E>10,000>10,0008,000
Kinase F7503,00095
Kinase G1,1004,500150
Kinase H9880025

Methodology II: Cellular Thermal Shift Assay (CETSA)

Rationale for CETSA

While in vitro assays are essential for initial screening, they do not fully recapitulate the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement within intact cells.[11][12][13] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[14][15] By heating cells treated with a compound and quantifying the amount of soluble protein remaining at different temperatures, we can directly observe this stabilization as a "thermal shift" (ΔTₘ), providing unequivocal evidence of target engagement in a physiological setting.[16]

Step-by-Step Protocol: CETSA with Western Blot Detection
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a human cancer cell line endogenously expressing the target kinases) to ~80% confluency.

    • Treat the cells with either the vehicle (DMSO) or a high concentration (e.g., 10-20x Kᵢ) of the test compounds for 1-2 hours.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.[14]

  • Protein Extraction:

    • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Detection:

    • Transfer the supernatant (soluble fraction) to new tubes and determine the total protein concentration using a BCA or Bradford assay.

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Perform a standard Western blot using primary antibodies specific to the target proteins (e.g., Kinase A and the key off-target, Kinase B).

    • Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the relative band intensity against the temperature for both vehicle- and compound-treated samples.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ) for each condition.

    • The thermal shift (ΔTₘ) is the difference between the Tₘ of the compound-treated sample and the vehicle-treated sample.

Comparative Data Summary (Hypothetical)
Target KinaseCompoundTₘ (Vehicle)Tₘ (Compound)ΔTₘ (°C)
Kinase A 1-(6-Cl-pyridin-2-yl)piperidin-4-ol 52.1°C58.5°C+6.4
Alternative A52.1°C55.3°C+3.2
Alternative B52.1°C60.2°C+8.1
Kinase B 1-(6-Cl-pyridin-2-yl)piperidin-4-ol 55.4°C59.1°C+3.7
Alternative A55.4°C55.8°C+0.4
Alternative B55.4°C61.5°C+6.1

Interpretation of Results and Signaling Context

The combined data provides a multi-dimensional view of each compound's selectivity.

  • 1-(6-Chloropyridin-2-yl)piperidin-4-ol: The hypothetical data shows high potency against the primary target, Kinase A (Kᵢ = 15 nM), which is validated by a significant thermal shift in the CETSA experiment (ΔTₘ = +6.4°C). However, it also displays notable activity against Kinase B (Kᵢ = 85 nM) and Kinase H (Kᵢ = 98 nM). The engagement with Kinase B is confirmed in cells (ΔTₘ = +3.7°C), indicating this is a genuine off-target interaction that needs to be considered.

  • Alternative A (Structural Analog): Replacing the chloro group with a methyl group significantly reduces potency against both the primary target (3-fold decrease) and the off-targets (4 to 8-fold decrease). The minimal thermal shift for Kinase B (+0.4°C) suggests this analog does not engage this off-target meaningfully in a cellular context. This highlights the critical role of the halogen in binding affinity.

  • Alternative B (Mechanistic Analog): As expected from a Staurosporine-like compound, it is highly potent against Kinase A but also demonstrates broad activity across the panel, hitting Kinases B, D, F, G, and H with high affinity. The strong CETSA shifts for both Kinase A and B confirm its multi-targeting nature in cells.

The implications of such cross-reactivity can be visualized in the context of a signaling pathway. Inhibition of multiple nodes can lead to complex and often unpredictable cellular outcomes.

G Receptor Growth Factor Receptor Upstream Upstream Kinase Receptor->Upstream KinaseA Kinase A (Primary Target) Upstream->KinaseA KinaseH Kinase H (Off-Target) Upstream->KinaseH Downstream1 Effector 1 KinaseA->Downstream1 Desired Inhibition KinaseB Kinase B (Off-Target) Downstream2 Effector 2 KinaseB->Downstream2 Unintended Inhibition KinaseH->Downstream2 Response Cellular Response (e.g., Proliferation) Downstream1->Response Downstream2->Response

Caption: Simplified kinase cascade showing intended vs. off-target effects.

Conclusion

This guide outlines a rigorous, two-tiered strategy for the cross-reactivity profiling of 1-(6-Chloropyridin-2-yl)piperidin-4-ol. By integrating broad biochemical screening with cellular target engagement validation, researchers can build a comprehensive and reliable selectivity profile. Our comparative analysis demonstrates that while the lead compound is a potent inhibitor of its hypothetical primary target, its off-target interactions with Kinase B and Kinase H are significant. In contrast, a minor structural modification (Alternative A) enhances selectivity at the cost of potency, while a mechanistically similar but structurally distinct compound (Alternative B) exhibits pronounced promiscuity. This framework underscores the necessity of moving beyond simple IC₅₀ values and employing orthogonal, physiologically relevant assays to make informed decisions in the drug development pipeline.

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Validation

Benchmarking 1-(6-Chloropyridin-2-yl)piperidin-4-ol against known inhibitors

An objective guide to the in vitro and in vivo characterization of novel enzyme inhibitors, using 1-(6-Chloropyridin-2-yl)piperidin-4-ol as a case study for benchmarking against established modulators of the endocannabin...

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to the in vitro and in vivo characterization of novel enzyme inhibitors, using 1-(6-Chloropyridin-2-yl)piperidin-4-ol as a case study for benchmarking against established modulators of the endocannabinoid system.

Introduction: The Therapeutic Promise of Endocannabinoid System Modulation

The endocannabinoid system (ECS) is a critical neuromodulatory network that plays a key role in regulating a vast array of physiological processes, including pain sensation, mood, inflammation, and neuroprotection.[1][2][3] The primary signaling molecules of this system are the endocannabinoids, most notably anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[3][4] The biological actions of AEA and 2-AG are terminated by the serine hydrolase enzymes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), respectively.[1][5][6]

Inhibition of these enzymes presents a compelling therapeutic strategy. By preventing the degradation of AEA and 2-AG, FAAH and MAGL inhibitors can elevate the levels of these endogenous cannabinoids in a site- and time-specific manner, enhancing their natural homeostatic functions.[7] This approach may offer the therapeutic benefits of cannabinoid receptor activation—such as analgesia and anxiolysis—while potentially avoiding the global side effects associated with direct CB1 receptor agonists like Δ⁹-tetrahydrocannabinol (THC).[4][8]

This guide focuses on the critical process of benchmarking a novel chemical entity, 1-(6-Chloropyridin-2-yl)piperidin-4-ol , against well-characterized inhibitors of FAAH and MAGL. The presence of the piperidine moiety, a common scaffold in pharmaceuticals targeting the central nervous system, makes this compound a plausible candidate for exploration within this therapeutic space.[9][10] We will outline a comprehensive, field-proven workflow for determining its potency, selectivity, and in vivo efficacy, providing the rigorous data necessary for drug development professionals.

Comparative Framework: Selecting the Right Benchmarks

The selection of appropriate comparators is fundamental to a meaningful benchmarking study. For this analysis, we have chosen three well-established inhibitors that represent distinct modalities of ECS modulation: selective FAAH inhibition, selective MAGL inhibition, and dual FAAH/MAGL inhibition.

  • PF-3845 (Selective FAAH Inhibitor): A potent and highly selective irreversible inhibitor of FAAH. It significantly elevates AEA levels in the brain and produces analgesic effects in various preclinical pain models.[11][12] Its high selectivity makes it an ideal benchmark for assessing FAAH-specific activity.

  • JZL184 (Selective MAGL Inhibitor): A potent and selective irreversible inhibitor of MAGL. It leads to a substantial increase in 2-AG levels in the brain and has been shown to induce antinociceptive and anti-inflammatory effects.[6][11][12] It is the gold standard for evaluating MAGL-dependent pharmacology.

  • JZL195 (Dual FAAH/MAGL Inhibitor): A potent dual inhibitor that blocks both FAAH and MAGL with high affinity (IC₅₀ values of 2 nM and 4 nM, respectively).[13][14] Dual inhibition elevates both AEA and 2-AG, producing a broader spectrum of cannabinoid-like effects than selective inhibitors, including robust analgesia and catalepsy.[11][12][15]

The rationale for this selection is to contextualize the inhibitory profile of our novel compound, 1-(6-Chloropyridin-2-yl)piperidin-4-ol (hereafter referred to as 'Compound X'), determining if it acts selectively on one enzyme or exhibits a dual-inhibition profile.

Part 1: In Vitro Potency and Selectivity Profiling

The initial step in characterizing any potential enzyme inhibitor is to determine its potency and selectivity through robust in vitro assays. This foundational data dictates the direction of further preclinical development.

Experimental Protocol: Fluorometric Enzyme Inhibition Assay

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of inhibitor potency. We will employ a fluorescence-based assay, a widely accepted method for screening FAAH and MAGL inhibitors.[16][17]

Objective: To determine the IC₅₀ values of Compound X against human recombinant FAAH (hFAAH) and human recombinant MAGL (hMAGL).

Materials:

  • Human recombinant FAAH and MAGL enzymes

  • FAAH substrate: AMC-arachidonoyl amide

  • MAGL substrate: A fluorogenic probe such as AA-HNA[16]

  • Assay Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Test compounds: Compound X, PF-3845, JZL184, JZL195

  • 384-well black plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X and the benchmark inhibitors in DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.

  • Enzyme Preparation: Dilute the recombinant hFAAH or hMAGL to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Procedure: a. To each well of a 384-well plate, add 1 µL of the serially diluted compound solution (or DMSO for control wells). b. Add 20 µL of the diluted enzyme solution to each well. c. Pre-incubate the plate at 37°C for 30 minutes. This step is crucial for irreversible inhibitors to allow for covalent modification of the enzyme. d. Initiate the reaction by adding 20 µL of the respective fluorogenic substrate (e.g., final concentration of 10 µM). e. Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Data Acquisition: Monitor the increase in fluorescence (e.g., Ex/Em = 355/460 nm for AMC) every 2 minutes for a total of 30-60 minutes.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Normalize the data by setting the uninhibited control (DMSO) as 100% activity and a fully inhibited control (e.g., high concentration of a potent inhibitor) as 0% activity. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow for In Vitro IC₅₀ Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions (Compound X & Benchmarks) Dispense Dispense Compounds into 384-well Plate Compound_Prep->Dispense Enzyme_Prep Dilute Recombinant Enzyme (FAAH or MAGL) Add_Enzyme Add Enzyme Solution Enzyme_Prep->Add_Enzyme Dispense->Add_Enzyme Pre_Incubate Pre-incubate (37°C, 30 min) Add_Enzyme->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Read_Plate Kinetic Fluorescence Reading Add_Substrate->Read_Plate Calc_Rate Calculate Reaction Rates Read_Plate->Calc_Rate Normalize Normalize Data to Controls Calc_Rate->Normalize Plot_Curve Plot Dose-Response Curve Normalize->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Caption: Workflow for determining inhibitor potency (IC₅₀).

Data Presentation: Comparative Potency

The following table presents hypothetical, yet plausible, IC₅₀ data for Compound X alongside the established values for our benchmark inhibitors. This format allows for a direct and clear comparison of potency.

CompoundTargetIC₅₀ (nM)Inhibition Profile
Compound X (Hypothetical) hFAAH55 -
hMAGL>10,000 Selective FAAH
PF-3845 hFAAH1.9[12]Highly Selective FAAH
hMAGL>10,000[12]
JZL184 hFAAH>10,000[12]Highly Selective MAGL
hMAGL8[12]
JZL195 hFAAH2[13]Dual
hMAGL4[13]

Based on this hypothetical data, Compound X emerges as a potent and selective FAAH inhibitor, albeit less potent than PF-3845. Its lack of activity against hMAGL clearly differentiates it from JZL184 and JZL195.

Part 2: In Vivo Efficacy in a Neuropathic Pain Model

Demonstrating efficacy in a relevant animal model is a crucial step in validating an inhibitor's therapeutic potential. Neuropathic pain is a well-established indication where FAAH and MAGL inhibitors have shown significant promise.[6][13][18]

Endocannabinoid Signaling in Pain Modulation

Endocannabinoids like AEA and 2-AG act as retrograde messengers at synapses, primarily within pain-processing regions of the central and peripheral nervous system. Upon release, they bind to presynaptic CB1 receptors, suppressing the release of excitatory neurotransmitters and thereby dampening pain signals. Inhibiting FAAH or MAGL enhances this natural analgesic mechanism.

G cluster_post Postsynaptic Neuron cluster_pre Presynaptic Neuron eCB_Precursors Membrane Lipids Synthesis eCB Synthesis (On Demand) eCB_Precursors->Synthesis AEA Anandamide (AEA) Synthesis->AEA TwoAG 2-AG Synthesis->TwoAG FAAH FAAH AEA->FAAH Hydrolysis CB1 CB1 Receptor AEA->CB1 Retrograde Signaling MAGL MAGL TwoAG->MAGL Hydrolysis TwoAG->CB1 Retrograde Signaling Degradation Degradation FAAH->Degradation MAGL->Degradation Vesicles Neurotransmitter Vesicles (e.g., Glutamate) CB1->Vesicles Inhibits Release Reduced Release Vesicles->Release

Caption: Retrograde signaling pathway of endocannabinoids in pain modulation.

Experimental Protocol: Chronic Constriction Injury (CCI) Model

The CCI model is a widely used and validated rodent model of neuropathic pain that mimics symptoms like mechanical allodynia (pain from a normally non-painful stimulus).

Objective: To assess the ability of Compound X to reverse mechanical allodynia in CCI-subjected rats compared to benchmark inhibitors.

Step-by-Step Methodology:

  • Animal Model: a. Induce CCI in adult male Sprague-Dawley rats by placing loose ligatures around the common sciatic nerve of one hind paw. b. Allow animals to recover for 10-14 days, during which time neuropathic pain behaviors will develop. c. Confirm the development of mechanical allodynia using von Frey filaments. Only animals showing a significant decrease in paw withdrawal threshold (PWT) in the injured paw compared to baseline and the contralateral paw are included in the study.

  • Drug Administration: a. Randomly assign animals to treatment groups: Vehicle, Compound X (e.g., 10 mg/kg), PF-3845 (10 mg/kg), JZL184 (40 mg/kg), and JZL195 (20 mg/kg). Doses are based on established literature values for efficacy.[11][12] b. Administer compounds via an appropriate route (e.g., intraperitoneal injection, i.p.).

  • Behavioral Assessment (von Frey Test): a. Measure the PWT at baseline (before drug administration) and at several time points post-administration (e.g., 1, 2, 4, and 6 hours). b. Place animals on an elevated mesh floor and apply von Frey filaments of increasing stiffness to the plantar surface of the injured paw. c. The PWT is defined as the lowest force that elicits a paw withdrawal response.

  • Data Analysis: a. Calculate the percent reversal of mechanical allodynia using the formula: % Reversal = [(PWT post-drug - PWT post-injury) / (PWT pre-injury - PWT post-injury)] * 100 b. Analyze the data using a two-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.

Data Presentation: Comparative In Vivo Efficacy

The table below summarizes the peak anti-allodynic effect observed for each compound.

CompoundDose (mg/kg, i.p.)Peak Effect Time (hours)Max % Reversal of Allodynia
Vehicle --~5%
Compound X (Hypothetical) 10265%
PF-3845 102~70%[12]
JZL184 402~60%[12]
JZL195 202>90%[11][12]

This hypothetical in vivo data corroborates our in vitro findings. Compound X demonstrates significant anti-allodynic efficacy, comparable to the selective FAAH inhibitor PF-3845. This supports the hypothesis that its mechanism of action is primarily through the elevation of AEA. The superior efficacy of the dual inhibitor JZL195 highlights the synergistic role of both AEA and 2-AG in this pain model.[11][13]

Conclusion and Strategic Outlook

This comprehensive benchmarking guide outlines a rigorous, multi-step process for characterizing a novel compound, 1-(6-Chloropyridin-2-yl)piperidin-4-ol, as a potential modulator of the endocannabinoid system. Based on our hypothetical—yet scientifically grounded—data, Compound X has been profiled as a potent and selective FAAH inhibitor with promising in vivo efficacy in a preclinical model of neuropathic pain.

Key Findings (Hypothetical):

  • Potency & Selectivity: Compound X is a selective FAAH inhibitor with an IC₅₀ of 55 nM.

  • In Vivo Efficacy: It effectively reverses mechanical allodynia in the CCI model, with a performance profile similar to the benchmark selective FAAH inhibitor, PF-3845.

Future Directions:

  • Mechanism of Action: Determine if the inhibition is reversible or irreversible.

  • Selectivity Profiling: Conduct broad, activity-based protein profiling (ABPP) to assess selectivity against the entire family of serine hydrolases to identify potential off-target effects.[11]

  • Pharmacokinetics: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, including its ability to cross the blood-brain barrier.

  • Broader Efficacy Testing: Evaluate Compound X in other therapeutic models where FAAH inhibition is relevant, such as anxiety and inflammatory disorders.[1][19]

By systematically benchmarking against well-characterized inhibitors, researchers and drug development professionals can efficiently position novel compounds within the competitive landscape, make informed decisions, and accelerate the journey from discovery to potential clinical application.

References

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Comparative

In Vivo Validation of 1-(6-Chloropyridin-2-yl)piperidin-4-ol: A Comparative Guide for Preclinical Oncology Models

This guide provides a comprehensive framework for the in vivo validation of the novel small molecule, 1-(6-Chloropyridin-2-yl)piperidin-4-ol. Given the absence of extensive public data on this specific entity, we will pr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the novel small molecule, 1-(6-Chloropyridin-2-yl)piperidin-4-ol. Given the absence of extensive public data on this specific entity, we will proceed based on a hypothesized mechanism of action derived from its structural motifs. The 2-chloropyridine moiety is a known pharmacophore in various kinase inhibitors with antitumor properties, while the piperidin-4-ol scaffold is a versatile component in numerous CNS-active and kinase-targeting agents.[1][2] We will therefore postulate that 1-(6-Chloropyridin-2-yl)piperidin-4-ol acts as an inhibitor of a key oncogenic kinase and design a robust in vivo study to test this hypothesis. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel compounds in a preclinical setting.

Rationale and Hypothesized Mechanism of Action

The structural alerts present in 1-(6-Chloropyridin-2-yl)piperidin-4-ol suggest its potential as a kinase inhibitor.[3] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[4] For the purpose of this guide, we will hypothesize that our compound of interest, hereafter designated as CPT-4, is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). Chk1 is a critical component of the DNA damage response pathway and represents a promising therapeutic target in oncology, particularly in p53-deficient tumors.[5] Inhibition of Chk1 can potentiate the effects of DNA-damaging chemotherapies.[5]

Our in vivo validation strategy will therefore focus on a human tumor xenograft model with a p53-deficient background, where we will assess the ability of CPT-4 to enhance the antitumor activity of a standard-of-care chemotherapeutic agent.

Comparative Compound Selection

To provide a robust assessment of CPT-4's in vivo efficacy, a direct comparison with both a clinically approved drug and another preclinical candidate is essential.

  • Comparator 1 (Clinically Approved): Irinotecan. A topoisomerase I inhibitor that induces DNA damage and is a standard-of-care agent for various solid tumors, including colorectal cancer.[5] We will evaluate CPT-4 in combination with irinotecan to test our hypothesis that it can potentiate the effects of DNA-damaging agents.

  • Comparator 2 (Preclinical Candidate): V158411. A potent and selective ATP-competitive inhibitor of Chk1 and Chk2 kinases that has demonstrated efficacy in potentiating the antitumor activity of irinotecan in human colon tumor xenograft models.[5] This will serve as a benchmark for the Chk1 inhibitory activity of CPT-4.

Experimental Design: Human Tumor Xenograft Model

The selected in vivo model is a human colorectal cancer (CRC) xenograft in immunocompromised mice. The rationale for this choice is the high prevalence of p53 mutations in CRC and the clinical relevance of irinotecan in its treatment.

Animal Model:

  • Species: Athymic Nude Mice (nu/nu)

  • Age: 6-8 weeks

  • Supplier: The Jackson Laboratory (Bar Harbor, ME)

  • Acclimatization: Minimum of one week before experimental manipulation.

Tumor Model:

  • Cell Line: HCT-116 (p53 wild-type) or a p53-deficient variant. For this study, a p53-deficient line is preferred to maximize the potential for Chk1 inhibitor synergy.

  • Implantation: Subcutaneous injection of 5 x 10^6 cells in a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

Experimental Groups: A total of six experimental groups (n=10 mice per group) will be established once tumors reach a mean volume of 150-200 mm³.

GroupTreatmentRationale
1Vehicle ControlTo assess baseline tumor growth.
2Irinotecan (30 mg/kg, intraperitoneal, once weekly)To determine the single-agent efficacy of the standard-of-care chemotherapeutic.
3CPT-4 (Dose TBD, oral gavage, daily)To evaluate the single-agent activity of the test compound.
4V158411 (Dose TBD, oral gavage, daily)To establish the benchmark single-agent activity of a known Chk1 inhibitor.
5Irinotecan + CPT-4To test the primary hypothesis of synergistic or additive antitumor activity.
6Irinotecan + V158411To compare the potentiation effect of CPT-4 with a known Chk1 inhibitor.

Dose determination for CPT-4 and V158411 will be informed by prior maximum tolerated dose (MTD) studies.

Experimental Protocols

Compound Formulation and Administration
  • Irinotecan: Dissolved in sterile saline.

  • CPT-4 & V158411: Formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).

In Vivo Efficacy Assessment
  • Tumor Volume Measurement: Tumors will be measured twice weekly using digital calipers. Tumor volume will be calculated using the formula: (Length x Width²) / 2.

  • Body Weight: Monitored twice weekly as an indicator of toxicity.

  • Endpoint: The study will be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days). Euthanasia will be performed if mice show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors).

Pharmacodynamic (PD) and Biomarker Analysis

At the end of the study, tumors will be harvested for PD and biomarker analysis.

  • Western Blotting: To assess the inhibition of the Chk1 signaling pathway. Key proteins to be analyzed include phospho-Chk1 (Ser345), total Chk1, and markers of DNA damage (e.g., γH2AX).

  • Immunohistochemistry (IHC): To evaluate cell proliferation (Ki-67) and apoptosis (cleaved caspase-3) within the tumor tissue.

Data Presentation and Visualization

Comparative Efficacy Data

CompoundSingle Agent Tumor Growth Inhibition (%)Combination with Irinotecan Tumor Growth Inhibition (%)
CPT-4Data to be generatedData to be generated
V158411Data to be generatedData to be generated

Hypothesized Signaling Pathway

G cluster_0 DNA Damage & Replication Stress cluster_1 Cell Cycle Checkpoint Control cluster_2 Therapeutic Intervention cluster_3 Cellular Outcome Irinotecan Irinotecan ATR ATR Irinotecan->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates CDC25 CDC25 Chk1->CDC25 inhibits Apoptosis Apoptosis Chk1->Apoptosis prevents CDK1 CDK1/Cyclin B CDC25->CDK1 activates G2M G2/M Arrest CDK1->G2M G2M->Apoptosis prevents CPT4 CPT-4 CPT4->Chk1 inhibits CPT4->Apoptosis promotes

Caption: Hypothesized signaling pathway of CPT-4 in combination with Irinotecan.

Experimental Workflow

G cluster_0 Tumor Implantation cluster_1 Tumor Growth & Grouping cluster_2 Treatment Phase cluster_3 Endpoint Analysis Implant HCT-116 (p53-deficient) cell implantation TumorGrowth Tumor growth to 150-200 mm³ Implant->TumorGrowth Grouping Randomization into treatment groups (n=10) TumorGrowth->Grouping Treatment Dosing as per experimental groups Grouping->Treatment Monitoring Tumor volume & body weight monitoring Treatment->Monitoring Termination Study termination Monitoring->Termination Harvest Tumor harvesting Termination->Harvest Analysis PD & Biomarker analysis Harvest->Analysis

Caption: In vivo experimental workflow for the validation of CPT-4.

Trustworthiness and Self-Validation

The integrity of this study design is ensured by several key factors. The inclusion of both positive (V158411) and standard-of-care (Irinotecan) controls provides a robust framework for interpreting the efficacy of CPT-4. The use of a well-characterized cell line and animal model enhances the reproducibility of the study.[6] Furthermore, the combination of efficacy endpoints with pharmacodynamic and biomarker analysis will provide a mechanistic understanding of CPT-4's in vivo activity, thereby validating its hypothesized mode of action.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of 1-(6-Chloropyridin-2-yl)piperidin-4-ol (CPT-4) as a potential Chk1 inhibitor. By comparing its activity against a clinically relevant chemotherapeutic and a benchmark preclinical compound in a well-defined tumor model, this study will provide critical data to support its further development as a novel anticancer agent. The integration of efficacy, pharmacodynamic, and biomarker endpoints will ensure a thorough and reliable assessment of its therapeutic potential.

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  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry.
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Validation

A Comparative Guide to the Synthetic Routes of 1-(6-Chloropyridin-2-yl)piperidin-4-ol

Abstract 1-(6-Chloropyridin-2-yl)piperidin-4-ol is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmacologically active compounds.[1][2][3] Its structural motif, f...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(6-Chloropyridin-2-yl)piperidin-4-ol is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmacologically active compounds.[1][2][3] Its structural motif, featuring a substituted pyridine ring linked to a piperidinol core, is prevalent in numerous drug candidates targeting a variety of diseases. This guide provides a comparative analysis of the two primary synthetic strategies for obtaining this valuable intermediate: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. By examining the underlying mechanisms, experimental protocols, and key performance indicators, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

Introduction

The piperidine moiety is one of the most ubiquitous heterocyclic scaffolds in pharmaceuticals, valued for its ability to confer desirable physicochemical properties such as improved solubility and metabolic stability.[1][4][5] When coupled with a functionalized pyridine ring, as in 1-(6-chloropyridin-2-yl)piperidin-4-ol, it provides a versatile platform for generating diverse chemical libraries for drug discovery. The chlorine substituent on the pyridine ring, in particular, serves as a convenient handle for further chemical elaboration through various cross-coupling reactions. Given its importance, the efficient and scalable synthesis of this intermediate is of paramount importance. This guide will delve into the two most prevalent synthetic methodologies, offering a detailed comparison to aid in route selection.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a classical and often cost-effective method for the formation of aryl-nitrogen bonds.[6][7][8] In the context of synthesizing 1-(6-chloropyridin-2-yl)piperidin-4-ol, this reaction typically involves the direct displacement of a halide from an activated pyridine ring by the secondary amine of piperidin-4-ol.

Mechanistic Rationale

The SNAr mechanism proceeds via a two-step addition-elimination sequence.[9] The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the chloro-substituent, activates the aromatic system towards nucleophilic attack by the piperidin-4-ol. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the chloride leaving group re-aromatizes the ring, yielding the final product. Recent studies, however, suggest that for some SNAr reactions, particularly those involving good leaving groups on heteroaromatic systems, the mechanism may be concerted rather than stepwise.[10]

Experimental Protocol: SNAr

Materials:

  • 2,6-Dichloropyridine

  • Piperidin-4-ol

  • Potassium carbonate (K2CO3) or similar base

  • Dimethylformamide (DMF) or other polar aprotic solvent

Procedure:

  • To a solution of 2,6-dichloropyridine (1.0 eq) in DMF, add piperidin-4-ol (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(6-chloropyridin-2-yl)piperidin-4-ol.

Visualization of the SNAr Pathway

SNAr_Pathway cluster_conditions Conditions cluster_product Product 2,6-Dichloropyridine 2,6-Dichloropyridine Meisenheimer Complex Meisenheimer Complex 2,6-Dichloropyridine->Meisenheimer Complex Nucleophilic Attack Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->Meisenheimer Complex Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMF) Heat Heat 1-(6-Chloropyridin-2-yl)piperidin-4-ol 1-(6-Chloropyridin-2-yl)piperidin-4-ol Meisenheimer Complex->1-(6-Chloropyridin-2-yl)piperidin-4-ol Elimination of Cl-

Caption: SNAr synthesis of the target compound.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds.[11][12][13] It offers a milder and often more efficient alternative to traditional methods, with a broad substrate scope.[14][15]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve several key steps:[12]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2,6-dichloropyridine), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (piperidin-4-ol) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired C-N bond, which regenerates the Pd(0) catalyst and releases the product.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, influencing the rate and efficiency of the catalytic cycle. Sterically hindered and electron-rich phosphine ligands are commonly employed.[13]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2,6-Dichloropyridine

  • Piperidin-4-ol

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu))

  • Anhydrous toluene or dioxane

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,6-dichloropyridine (1.0 eq), piperidin-4-ol (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., 2 mol %), and the phosphine ligand (e.g., 4 mol %).

  • Add anhydrous toluene or dioxane to the flask.

  • Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 1-(6-chloropyridin-2-yl)piperidin-4-ol.

Visualization of the Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig_Pathway cluster_catalyst Catalytic System cluster_product Product 2,6-Dichloropyridine 2,6-Dichloropyridine Catalytic Cycle Catalytic Cycle 2,6-Dichloropyridine->Catalytic Cycle Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->Catalytic Cycle Catalyst Pd Catalyst Catalyst->Catalytic Cycle Ligand Ligand Ligand->Catalytic Cycle Base Base (e.g., NaOtBu) Base->Catalytic Cycle 1-(6-Chloropyridin-2-yl)piperidin-4-ol 1-(6-Chloropyridin-2-yl)piperidin-4-ol Catalytic Cycle->1-(6-Chloropyridin-2-yl)piperidin-4-ol

Caption: Buchwald-Hartwig synthesis of the target compound.

Comparative Analysis

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Reaction Conditions Harsher: higher temperatures, longer reaction timesMilder: lower temperatures, shorter reaction times
Reagent Cost Generally lower cost (no catalyst or ligand)Higher cost due to palladium catalyst and phosphine ligand
Substrate Scope More limited, requires activated aryl halidesBroader, tolerates a wider range of functional groups
Yield & Purity Can be moderate to good, may require extensive purificationOften provides higher yields and cleaner reactions
Scalability Generally scalable, but harsh conditions can be a concernScalable, but catalyst cost can be a factor on large scale
Safety & Handling Uses common, relatively safe reagentsRequires handling of air-sensitive catalysts and ligands

Conclusion

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination represent viable synthetic routes to 1-(6-chloropyridin-2-yl)piperidin-4-ol. The choice between the two methodologies will largely depend on the specific requirements of the synthesis.

For large-scale, cost-driven production where the starting materials are readily available and activated, the SNAr approach may be preferable despite the potentially harsher conditions and more demanding purification.

Conversely, for research and development purposes, where higher yields, cleaner reactions, and broader functional group tolerance are paramount, the Buchwald-Hartwig amination is often the superior choice. The investment in the catalyst and ligand is frequently justified by the improved efficiency and reliability of the reaction.

Ultimately, a thorough evaluation of the project's goals, available resources, and the specific characteristics of the substrates will guide the synthetic chemist to the most appropriate and effective route for the synthesis of this important medicinal chemistry building block.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • GARCIA-RIOS, R. et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available at: [Link]

  • KORKMAZ, A. et al. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. (2021). Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available at: [Link]

  • 1-(6-Chloropyridin-2-yl)piperidin-4-ol - MySkinRecipes. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. National Institutes of Health. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

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Comparative

A Comparative Guide to the Reproducible Synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol and its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the reproducibility of experimental results is the bedrock of scientific progress. The sy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the reproducibility of experimental results is the bedrock of scientific progress. The synthesis of novel chemical entities, such as 1-(6-Chloropyridin-2-yl)piperidin-4-ol, a substituted piperidine derivative with potential pharmacological relevance, is a critical process where variability can have profound implications. This technical guide provides an in-depth analysis of a robust and reproducible synthetic protocol for 1-(6-Chloropyridin-2-yl)piperidin-4-ol. Furthermore, it offers a comparative perspective on alternative compounds, equipping researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Synthetic Challenge: A Reproducible Pathway to 1-(6-Chloropyridin-2-yl)piperidin-4-ol

The synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol can be reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a chlorine atom from 2,6-dichloropyridine by the secondary amine of piperidin-4-ol. The electron-withdrawing nature of the pyridine ring and the second chlorine atom facilitates this substitution, making it a feasible and scalable route.

Synthesis_of_1-(6-Chloropyridin-2-yl)piperidin-4-ol 2,6-Dichloropyridine 2,6-Dichloropyridine Product 1-(6-Chloropyridin-2-yl)piperidin-4-ol 2,6-Dichloropyridine->Product Nucleophilic Aromatic Substitution Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->Product Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Base_Solvent->Product

Caption: Synthetic pathway for 1-(6-Chloropyridin-2-yl)piperidin-4-ol.

Experimental Protocol: Synthesis, Purification, and Characterization

This protocol is designed to be a self-validating system, with in-process checks and characterization methods to ensure the identity and purity of the final product.

Materials:

  • 2,6-Dichloropyridine (≥98%)

  • Piperidin-4-ol (≥98%)

  • Potassium Carbonate (K₂CO₃), anhydrous (≥99%)

  • N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)

  • Ethyl acetate (EtOAc), ACS grade

  • Hexanes, ACS grade

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Instrumentation:

  • Magnetic stirrer with heating mantle

  • Round-bottom flasks and condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer (¹H and ¹³C)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyridine (1.0 eq), piperidin-4-ol (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMF (5 mL per mmol of 2,6-dichloropyridine).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into deionized water (4-5 times the volume of DMF) and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).

  • Characterization:

    • ¹H and ¹³C NMR: Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the structure.

    • LC-MS: Analyze the purified product by LC-MS to confirm the molecular weight and purity.[1][2]

Ensuring Reproducibility: A Systematic Approach

Reproducibility in chemical synthesis is not a matter of chance but a result of meticulous control over experimental variables.[3] The following workflow highlights the critical control points for ensuring consistent outcomes in the synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol.

Reproducibility_Workflow cluster_Pre-Reaction Pre-Reaction cluster_Reaction Reaction cluster_Post-Reaction Post-Reaction Reagent_Purity Verify Reagent Purity (CoA, NMR, etc.) Stoichiometry Precise Stoichiometry Reagent_Purity->Stoichiometry Solvent_Quality Ensure Anhydrous Solvents Solvent_Quality->Stoichiometry Glassware_Prep Oven-Dried Glassware Glassware_Prep->Stoichiometry Temperature_Control Accurate Temperature Control Stoichiometry->Temperature_Control Stirring_Rate Consistent Stirring Rate Temperature_Control->Stirring_Rate Reaction_Monitoring Consistent Reaction Monitoring (TLC, LC-MS) Stirring_Rate->Reaction_Monitoring Workup_Consistency Standardized Work-up Procedure Reaction_Monitoring->Workup_Consistency Purification_Method Consistent Purification Method (Chromatography Parameters) Workup_Consistency->Purification_Method Characterization Thorough Characterization (NMR, LC-MS, etc.) Purification_Method->Characterization

Caption: Workflow for ensuring experimental reproducibility.

Key Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous potassium carbonate and DMF is crucial as water can react with the starting materials and intermediates, leading to side products and reduced yields.

  • Excess Base: A stoichiometric excess of potassium carbonate is used to effectively neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures may lead to decomposition and the formation of impurities.

  • Purification: Flash column chromatography is essential for removing unreacted starting materials and any side products, ensuring the high purity of the final compound.

Comparative Analysis of Alternatives

While 1-(6-Chloropyridin-2-yl)piperidin-4-ol is a valuable compound, other structurally related molecules may offer advantages in terms of synthetic accessibility or biological activity. Below is a comparison with two such alternatives.

Feature1-(6-Chloropyridin-2-yl)piperidin-4-ol 1-(Pyridin-2-yl)piperidin-4-ol 1-(6-Methoxypyridin-2-yl)piperidin-4-ol
Synthesis Nucleophilic aromatic substitution on 2,6-dichloropyridine.Nucleophilic aromatic substitution on 2-chloropyridine or 2-bromopyridine.Nucleophilic aromatic substitution on 2-chloro-6-methoxypyridine.
Starting Material Availability 2,6-Dichloropyridine is commercially available.2-Halopyridines are readily available and generally less expensive.2-Chloro-6-methoxypyridine is commercially available.
Reaction Conditions Requires elevated temperatures (100-110 °C).Can often be achieved under milder conditions.Similar to the chloro-analogue, requiring elevated temperatures.
Potential Biological Activity The chloro-substituent can influence lipophilicity and metabolic stability.The unsubstituted pyridine ring may have different receptor binding properties.The methoxy group can alter electronic properties and potential for hydrogen bonding.
Known Applications Building block for various pharmacologically active compounds.Precursor for compounds with CNS activity.Intermediate in the synthesis of various bioactive molecules.

Troubleshooting and Scientific Integrity

Even with a well-defined protocol, variations in experimental outcomes can occur. A trustworthy protocol is a self-validating one, where potential issues are anticipated and can be addressed.

Common Issues and Solutions:

  • Low Yield:

    • Cause: Incomplete reaction, moisture in the reaction, or inefficient extraction.

    • Solution: Ensure all reagents and solvents are anhydrous. Monitor the reaction to completion. Optimize extraction solvent and procedure.

  • Impure Product:

    • Cause: Formation of side products due to incorrect temperature or stoichiometry, or inefficient purification.

    • Solution: Precisely control the reaction temperature. Use the correct stoichiometry of reagents. Optimize the mobile phase for flash chromatography to achieve better separation.

  • Inconsistent Results:

    • Cause: Variability in reagent quality, solvent purity, or reaction conditions.

    • Solution: Use reagents from a reliable source and verify their purity. Ensure consistent solvent quality. Calibrate and maintain all equipment to ensure accurate temperature and stirring control.

Conclusion

The reproducible synthesis of 1-(6-Chloropyridin-2-yl)piperidin-4-ol is achievable through a carefully controlled nucleophilic aromatic substitution reaction. By understanding the critical parameters of the synthesis and implementing a systematic approach to experimental execution, researchers can ensure the consistent production of high-purity material. The comparative analysis of alternative compounds provides a framework for selecting the most appropriate building block for a given research objective. Ultimately, a commitment to scientific integrity and a thorough understanding of the underlying chemistry are paramount for advancing drug discovery and development.

References

  • CN104478794A - Synthesis method of 2,6-dichloropyridine - Google P
  • US5112982A - Process for preparing 2,6-dichloropyridine - Google P
  • Nucleophilic aromatic substitutions - YouTube. (URL: [Link])

  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google P
  • Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. (URL: [Link])

  • Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC. (URL: [Link])

  • Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach | Request PDF - ResearchGate. (URL: [Link])

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. (URL: [Link])

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central. (URL: [Link])

  • (PDF) Reproducibility in chemistry research - ResearchGate. (URL: [Link])

  • Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. (URL: [Link])

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. (URL: [Link])

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (URL: [Link])

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (URL: [Link])

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed. (URL: [Link])

  • Piperidine Synthesis. - DTIC. (URL: [Link])

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF - ResearchGate. (URL: [Link])

  • Harnessing the dynamic nature of nucleophilic aromatic substitution for pyridine-based macrocycle construction - ACS Fall 2025 - American Chemical Society. (URL: [Link])

  • Development of an LC-MS Method for Ultra Trace-Level Determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a Potential Genotoxic Impurity Within Active Pharmaceutical Ingredients - PubMed. (URL: [Link])

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - MDPI. (URL: [Link])

  • Directed nucleophilic aromatic substitution reaction - RSC Publishing. (URL: [Link])

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC - PubMed Central. (URL: [Link])

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. (URL: [Link])

  • 1H and 13C NMR Spectral Data of Neolignans Isolated from Piper Species - ResearchGate. (URL: [Link])

  • Investigations of the Copper Peptide Hepcidin-25 by LC-MS/MS and NMR + - PMC - NIH. (URL: [Link])

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(6-Chloropyridin-2-yl)piperidin-4-ol

Essential Safety and Handling Guide for 1-(6-Chloropyridin-2-yl)piperidin-4-ol For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety protocols and logistical information for...

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 1-(6-Chloropyridin-2-yl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling of 1-(6-Chloropyridin-2-yl)piperidin-4-ol. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of the risks and the necessary precautions. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following guidance is synthesized from data on structurally related pyridine and piperidine compounds to establish a robust and conservative safety framework.[1][2]

Hazard Analysis: Understanding the Risks

1-(6-Chloropyridin-2-yl)piperidin-4-ol is a heterocyclic compound containing both a chloropyridine and a piperidinol moiety. The potential hazards are extrapolated from these structural components. Pyridine and its derivatives are known to be potentially harmful if inhaled, ingested, or absorbed through the skin, and can cause significant irritation to the skin and eyes.[1][3] Similarly, piperidine compounds can be corrosive and toxic.[4][5][6] Therefore, a comprehensive personal protective equipment (PPE) plan is the first and most critical line of defense.

Assumed Hazard Statements:

  • Harmful if swallowed.[7]

  • Causes skin irritation or severe burns.[6][8]

  • Causes serious eye damage.[8]

  • May cause respiratory irritation.[7][8]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of appropriate PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for handling 1-(6-Chloropyridin-2-yl)piperidin-4-ol.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2]Protects against splashes and vapors that can cause serious eye irritation or damage.[1][8]
Hand Protection Chemically resistant gloves such as butyl rubber or neoprene are recommended. If using nitrile gloves, ensure they are rated for pyridine and piperidine derivatives and change them frequently.[3][9] Always inspect gloves for damage before use.Provides a barrier against skin contact, which can be harmful and lead to absorption.[3][9]
Body Protection A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk operations, chemically impervious coveralls should be considered.[1][2]Prevents skin contact with the compound in case of spills or splashes.
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[3] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate organic vapor cartridges is mandatory.[2]Minimizes the risk of inhaling potentially harmful dust or vapors.[3]
Footwear Closed-toe, chemical-resistant shoes must be worn in the laboratory.Protects feet from spills.
Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of 1-(6-Chloropyridin-2-yl)piperidin-4-ol. The following diagram and procedural steps outline a comprehensive operational plan.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Waste Management cluster_disposal Disposal Prep 1. Risk Assessment & SOP Review PPE 2. Don Appropriate PPE Prep->PPE Vent 3. Verify Fume Hood Operation PPE->Vent Weigh 4. Weighing & Transfer Vent->Weigh React 5. Reaction Setup & Monitoring Weigh->React Decon 6. Decontaminate Work Area & Glassware React->Decon Waste 7. Segregate & Label Hazardous Waste Decon->Waste Store 8. Store Waste in Designated Area Waste->Store Dispose 9. Arrange for Professional Disposal Store->Dispose

Caption: Workflow for the safe handling of 1-(6-Chloropyridin-2-yl)piperidin-4-ol.

Step-by-Step Handling Procedures:

  • Preparation and Engineering Controls:

    • Risk Assessment: Before any new procedure, conduct a thorough risk assessment.

    • Ventilation: All handling of 1-(6-Chloropyridin-2-yl)piperidin-4-ol must be performed in a properly functioning and certified chemical fume hood.[3]

    • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[9]

  • Handling the Compound:

    • Personal Protective Equipment (PPE): Before beginning work, ensure all recommended PPE is correctly worn.[1]

    • Weighing and Transferring: Handle the solid material carefully to avoid generating dust. Use a dedicated, clean spatula and weighing vessel.

    • In Solution: When preparing solutions or working with the compound in a reaction, add it slowly to the solvent or reaction mixture. Be mindful of potential exothermic reactions.

  • Post-Handling and Cleanup:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.

    • Hand Washing: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[10]

Emergency Procedures: A Rapid Response Plan

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.[1]

  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

    • Decontaminate the spill area.

Disposal Plan: Environmental Responsibility

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.[1]

  • Waste Collection: All solid waste (contaminated gloves, paper towels, absorbent material) and solutions containing 1-(6-Chloropyridin-2-yl)piperidin-4-ol must be collected in a designated, clearly labeled, and sealed hazardous waste container.[9]

  • Disposal Route: Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor.[1] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.[1]

By adhering to these detailed protocols, researchers can handle 1-(6-Chloropyridin-2-yl)piperidin-4-ol with a high degree of safety, ensuring the protection of themselves, their colleagues, and the environment.

References

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. Available at: [Link]

  • Pyridine Safety Data Sheet - Washington State University. Available at: [Link]

  • Pyridine Safety Data Sheet - Kanto Chemical Co., Inc. Available at: [Link]

  • (1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol Safety Data Sheet - Angene Chemical. Available at: [Link]

  • Piperidine Safety Data Sheet - Fisher Scientific. Available at: [Link]

  • Piperidine Safety Data Sheet - Carl ROTH. Available at: [Link]

  • Piperidine Safety Data Sheet - Chemos GmbH & Co.KG. Available at: [Link]

  • Piperidine: Human health tier II assessment - Australian Government Department of Health. Available at: [Link]

Sources

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